molecular formula C7H9NO2 B1514902 (5-Cyclopropylisoxazol-3-yl)methanol CAS No. 1060817-48-2

(5-Cyclopropylisoxazol-3-yl)methanol

Cat. No.: B1514902
CAS No.: 1060817-48-2
M. Wt: 139.15 g/mol
InChI Key: NUYRQGMZXHHVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropylisoxazol-3-yl)methanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Cyclopropyl-3-isoxazolyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYRQGMZXHHVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651015
Record name (5-Cyclopropyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-48-2
Record name (5-Cyclopropyl-1,2-oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1060817-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. We will explore the molecule's unique structural features, including the isoxazole core, the cyclopropyl moiety that enhances metabolic stability, and the versatile hydroxymethyl group that serves as a key synthetic handle. This guide consolidates theoretical knowledge with practical, field-proven methodologies for its synthesis and derivatization, highlighting its critical role as a building block for targeted therapeutics, most notably as a key intermediate in the synthesis of specific REarranged during Transfection (RET) kinase inhibitors.

Core Chemical and Physical Properties

This compound is a heterocyclic compound that merges the aromatic stability and unique reactivity of the isoxazole ring with the conformational rigidity and favorable metabolic profile of a cyclopropyl group. The primary alcohol function at the 3-position provides a crucial point for chemical modification, making it a highly valuable intermediate in multi-step organic synthesis.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1060817-48-2[1]
IUPAC Name This compound
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
SMILES OCc1noc(c1)C1CC1[1]
InChI 1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2[1]
InChI Key NUYRQGMZXHHVQB-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource(s)
Physical Form Liquid at room temperature[1]
Boiling Point 305.8 ± 27.0 °C (Predicted for isomer)[2]
Density 1.297 ± 0.06 g/cm³ (Predicted for isomer)[2]

Note: Experimental physical data for this specific compound is not widely published. Predicted values are based on its regioisomer, (3-cyclopropylisoxazol-5-yl)methanol, and should be used as an estimate.

Synthesis and Manufacturing Pathway

The synthesis of this compound is most logically achieved via a two-stage process: first, the construction of the core heterocyclic aldehyde, followed by its selective reduction to the primary alcohol. The foundational strategy for the isoxazole ring formation is the Huisgen 1,3-dipolar cycloaddition.[3]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target molecule at the alcohol functional group, identifying the corresponding aldehyde as the immediate precursor. The isoxazole ring itself is disconnected via a [3+2] cycloaddition, leading back to a nitrile oxide and an alkyne.

Retrosynthesis target This compound aldehyde 5-Cyclopropylisoxazole-3-carbaldehyde target->aldehyde Functional Group Interconversion (Reduction) precursors Cyclopropane Nitrile Oxide + Propynal aldehyde->precursors [3+2] Cycloaddition

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of 5-Cyclopropylisoxazole-3-carbaldehyde

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][5] Here, cyclopropane nitrile oxide, generated in situ from cyclopropanecarboxaldoxime, reacts with propynal (or a protected equivalent) to form the desired isoxazole ring system. The in situ generation of the nitrile oxide from the corresponding aldoxime using a mild oxidant like sodium hypochlorite (NaOCl) is a common and effective strategy.[6]

Experimental Protocol:

  • Aldoxime Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting aldehyde. The product, cyclopropanecarboxaldoxime, can be isolated by extraction.

  • Cycloaddition Reaction: Dissolve the cyclopropanecarboxaldoxime (1.0 eq) and propynal (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (1.2 eq, household bleach is often sufficient) dropwise over 30 minutes, maintaining the temperature below 10 °C. The choice of a biphasic system or the addition of a phase-transfer catalyst may improve yields.

  • Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 5-Cyclopropylisoxazole-3-carbaldehyde, by flash column chromatography on silica gel.

Stage 2: Reduction to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[7][8] It will not reduce other potentially sensitive functional groups.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aldehyde in Methanol/Ethanol cool Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 stir Stir at 0 °C to RT (Monitor by TLC) add_nabh4->stir quench Quench with Water or sat. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify final_product This compound purify->final_product Yields Target Alcohol Reactivity cluster_oxidation Oxidation cluster_esterification Esterification / Etherification cluster_substitution Nucleophilic Substitution start This compound aldehyde 5-Cyclopropylisoxazole-3-carbaldehyde start->aldehyde Mild Oxidant (e.g., PCC, DMP) ester Ester Derivative (R-CO-O-CH₂-Isox) start->ester Acyl Chloride / Acid (e.g., RCOCl, DCC) ether Ether Derivative (R-O-CH₂-Isox) start->ether Williamson Ether Synthesis (e.g., NaH, R-X) tosylate Tosylate Intermediate (-CH₂-OTs) start->tosylate TsCl, Pyridine acid 5-Cyclopropylisoxazole-3-carboxylic Acid aldehyde->acid Stronger Oxidant (e.g., KMnO₄) halide Halide Derivative (-CH₂-X) tosylate->halide NaX azide Azide Derivative (-CH₂-N₃) tosylate->azide NaN₃

References

An In-Depth Technical Guide to (5-Cyclopropylisoxazol-3-yl)methanol (CAS Number: 1060817-48-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Cyclopropylisoxazol-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delves into the compound's chemical identity, physicochemical properties, and detailed synthesis methodologies. Emphasis is placed on the prevalent 1,3-dipolar cycloaddition strategy for constructing the core isoxazole scaffold. Furthermore, this guide explores the applications of the 5-cyclopropylisoxazol-3-yl moiety in the development of targeted therapeutics, particularly in the realm of kinase inhibitors and nuclear receptor agonists. Detailed experimental protocols, characterization data, and safety information are provided to equip researchers with the necessary knowledge for the effective utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of paramount importance in medicinal chemistry due to its diverse pharmacological activities. Isoxazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The isoxazole ring can act as a bioisostere for other functional groups, enhancing properties like metabolic stability and target binding affinity. The incorporation of a cyclopropyl group at the 5-position, as seen in this compound, often imparts favorable pharmacokinetic properties and can contribute to enhanced potency and selectivity of drug candidates. This guide will focus specifically on the synthesis, properties, and applications of this valuable building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
CAS Number 1060817-48-2[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance Liquid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
Boiling Point Not reported
Melting Point Not reported

Spectroscopic Characterization:

While a publicly available, detailed spectroscopic analysis for this specific compound is limited, the expected NMR and IR data can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (multiplets in the range of 0.7-1.2 ppm and a multiplet for the methine proton around 1.9-2.2 ppm), a singlet for the isoxazole ring proton (around 6.0-6.5 ppm), a singlet for the methylene protons of the methanol group (around 4.5-4.8 ppm), and a broad singlet for the hydroxyl proton. The exact chemical shifts will be dependent on the solvent used.[3][4][5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the cyclopropyl carbons (in the upfield region, typically <20 ppm), the methylene carbon of the methanol group (around 55-60 ppm), and the three sp² hybridized carbons of the isoxazole ring (in the range of 100-170 ppm).[3][4][5]

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the cyclopropyl and aromatic rings, as well as C=N and C-O stretching vibrations of the isoxazole ring, would also be present.[6]

Synthesis of this compound

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[7] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne.

General Synthetic Strategy

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available materials. The key transformation is the formation of the isoxazole ring.

G cluster_0 Synthesis Pathway A Propargyl Alcohol B Protection of Hydroxyl Group A->B C Protected Propargyl Alcohol B->C E [3+2] Cycloaddition with Nitrile Oxide C->E Reactant 1 D Cyclopropylethyne D->E Reactant 2 F Protected this compound E->F G Deprotection F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of 3,5-disubstituted isoxazoles and is adapted for the specific synthesis of this compound.

Step 1: Synthesis of Cyclopropylacetylene (Dipolarophile)

Cyclopropylacetylene is a key starting material. It can be prepared from commercially available cyclopropylmethyl bromide via a two-step sequence of elimination and subsequent reaction with a strong base.

Step 2: Generation of Formonitrile Oxide (1,3-Dipole)

Formonitrile oxide is a highly reactive intermediate and is typically generated in situ from a stable precursor, such as formaldoxime.

Step 3: [3+2] Cycloaddition Reaction

G cluster_0 1,3-Dipolar Cycloaddition A Cyclopropylacetylene C Reaction Mixture A->C B Formonitrile Oxide (in situ) B->C D This compound C->D Cyclization

Caption: Key [3+2] cycloaddition step in the synthesis.

Detailed Procedure:

  • Preparation of the Reaction Mixture: To a solution of cyclopropylacetylene (1.0 eq) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of freshly prepared formonitrile oxide in the same solvent. The formonitrile oxide can be generated by the dehydration of formaldoxime using a dehydrating agent like N-chlorosuccinimide (NCS) and a base such as triethylamine.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • In situ generation of formonitrile oxide: Formonitrile oxide is unstable and prone to dimerization. Generating it in the presence of the dipolarophile (cyclopropylacetylene) ensures its efficient trapping to form the desired isoxazole ring.

  • Choice of Solvent: Anhydrous ethereal or chlorinated solvents are preferred to prevent unwanted side reactions of the highly reactive nitrile oxide.

  • Temperature Control: The initial reaction is carried out at a low temperature to control the exothermic nature of the reaction and to minimize side product formation. The reaction is then allowed to proceed at room temperature to ensure completion.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The cyclopropyl group can enhance metabolic stability and provide a unique three-dimensional structural element for probing protein binding pockets.

Kinase Inhibitors

The 5-cyclopropylisoxazol-3-yl moiety has been incorporated into potent and selective kinase inhibitors. For instance, a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a specific inhibitor of RET (Rearranged during Transfection) kinase, which is implicated in certain types of thyroid and lung cancers. This compound demonstrated high metabolic stability and potent activity against both wild-type and mutant forms of the RET kinase.

Nuclear Receptor Agonists

Derivatives of the 5-cyclopropylisoxazole core have been explored as agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. The discovery of potent and selective FXR agonists containing this scaffold has opened avenues for the development of novel therapies for dyslipidemia and other metabolic disorders.

G cluster_0 Therapeutic Applications A This compound B Kinase Inhibitors A->B C Nuclear Receptor Agonists A->C D Oncology B->D E Metabolic Diseases C->E

Caption: Potential therapeutic areas for derivatives of the title compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and disposal.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant potential in drug discovery. Its synthesis, primarily through the robust 1,3-dipolar cycloaddition reaction, is well-precedented. The presence of the cyclopropylisoxazole moiety in potent kinase inhibitors and nuclear receptor agonists underscores its importance for medicinal chemists. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their pursuit of novel therapeutics.

References

molecular weight of (5-Cyclopropylisoxazol-3-yl)methanol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Properties and Significance of (5-Cyclopropylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of its core molecular properties, focusing on the determination and relevance of its molecular weight. Beyond this fundamental characteristic, this document delves into its physicochemical properties, outlines a validated methodology for its synthesis and characterization, and explores its strategic importance as a scaffold in the development of novel therapeutics. By synthesizing data from chemical suppliers and the scientific literature, this guide serves as an essential resource for researchers leveraging this compound in their work.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound exemplifies this approach, integrating two high-value chemical features: the isoxazole ring and the cyclopropyl group.

  • The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that is a bioisostere for various functional groups, capable of participating in hydrogen bonding and other non-covalent interactions. Its inclusion in molecular design can enhance physicochemical properties and biological activity, with applications spanning anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

  • The Cyclopropyl Moiety: The cyclopropyl group is the smallest possible carbocycle. Despite its simplicity, it confers profound effects on a molecule's pharmacological profile. It can increase metabolic stability by protecting adjacent positions from enzymatic degradation, enhance binding potency by introducing conformational constraints, and improve solubility.[3]

The convergence of these two motifs in this compound creates a versatile building block, enabling the exploration of novel chemical space for a variety of biological targets. This guide provides the foundational data necessary for its effective application.

Core Molecular Properties and Weight Determination

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

The molecular formula for this compound is C₇H₉NO₂.[4][5] The molecular weight is calculated by summing the atomic weights of all constituent atoms based on their natural isotopic abundance.

  • Carbon (C): 7 × 12.011 u = 84.077 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Total Molecular Weight: 139.154 u ( g/mol )

For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is the more relevant value.

A summary of the core identification and molecular weight data is presented in Table 1.

Table 1: Molecular Identity and Weight

Parameter Value Source
IUPAC Name This compound N/A
Synonyms 5-Cyclopropylisoxazole-3-methanol; (5-Cyclopropyl-1,2-oxazol-3-yl)methanol [5]
CAS Number 1060817-48-2 [4][6][7]
Molecular Formula C₇H₉NO₂ [4][5]
Molecular Weight 139.15 g/mol [4][5][7]
Monoisotopic Mass 139.06332 Da [8]
InChI Key NUYRQGMZXHHVQB-UHFFFAOYSA-N [4]

| SMILES | OCC1=NOC(C2CC2)=C1 |[4][7] |

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physicochemical properties and handling requirements is paramount for laboratory use. This compound is typically supplied as a liquid.[4][5]

Table 2: Physicochemical and Safety Properties

Property Value Source
Physical Form Liquid [4][5]
Hazard Pictograms GHS06 (Skull and Crossbones) [4]
Signal Word Danger [4]
Hazard Statements H301: Toxic if swallowed [4][5]
Precautionary Codes P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor [4][5]
Hazard Class Acute Toxicity 3 (Oral) [4]

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |[4] |

Proposed Synthesis and Analytical Validation

While commercial suppliers provide direct access to this compound, understanding its synthesis is crucial for derivatization and novel analogue development. A plausible and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][2]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cyclopropanecarboxaldehyde.

  • Oxime Formation: The aldehyde is converted to cyclopropanecarboxaldehyde oxime using hydroxylamine.

  • [3+2] Cycloaddition: The oxime is subsequently oxidized in situ to generate a nitrile oxide intermediate. This highly reactive species immediately undergoes a cycloaddition reaction with propargyl alcohol (an alkyne) to form the desired 5-substituted isoxazole ring system.

Synthesis_Workflow Start Cyclopropanecarboxaldehyde + Propargyl Alcohol Step1 Oxime Formation: Reagent: NH₂OH·HCl, Base Intermediate: Cyclopropanecarboxaldehyde Oxime Start->Step1 Step2 In Situ Nitrile Oxide Generation & [3+2] Cycloaddition Reagent: Oxidant (e.g., NCS, NaOCl) Step1->Step2 Product This compound (Crude Product) Step2->Product Purify Purification: Silica Gel Chromatography Product->Purify Final Pure Product Purify->Final Analysis QC Analysis: ¹H NMR, ¹³C NMR, LC-MS Final->Analysis

Caption: Proposed workflow for synthesis and validation.

Protocol 1: Synthesis via [3+2] Cycloaddition

Causality: This protocol is designed for efficiency. Generating the nitrile oxide in situ avoids the isolation of a potentially unstable intermediate. The choice of solvent and base is critical for managing reactivity and ensuring high yield.

  • Oxime Formation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent system like ethanol/water. Add a base such as sodium acetate (1.5 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS analysis confirms the consumption of the starting aldehyde.

  • Reaction Setup: To the crude oxime solution, add propargyl alcohol (1.2 eq).

  • Cycloaddition: Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite (NaOCl), to the stirring reaction mixture while maintaining the temperature below 30°C with an ice bath. The oxidant converts the oxime to the nitrile oxide, which is immediately trapped by the propargyl alcohol.

  • Work-up: After the reaction is complete (monitored by TLC/LC-MS), quench the reaction with sodium sulfite solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Analytical Validation (Self-Validating System)

Trustworthiness: Each analytical step provides orthogonal confirmation of the product's identity and purity, creating a self-validating system. The expected chemical shifts and mass-to-charge ratio are derived from the known structure.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A prominent ion peak at m/z = 140.07 [M+H]⁺, corresponding to the protonated molecule. This confirms the molecular weight.

  • ¹H NMR Spectroscopy:

    • Method: Record spectrum in CDCl₃ at 400 MHz.

    • Expected Signals:

      • A multiplet for the cyclopropyl protons (~0.8-1.2 ppm).

      • A singlet for the isoxazole ring proton (~6.0-6.5 ppm).

      • A singlet or doublet for the methylene protons (-CH₂OH) (~4.7 ppm).

      • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Method: Record spectrum in CDCl₃ at 100 MHz.

    • Expected Signals: Distinct signals for the cyclopropyl carbons, the isoxazole ring carbons, and the methylene carbon, confirming the carbon backbone.

  • Purity Analysis (HPLC):

    • Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient system.

    • Expected Result: A single major peak, indicating >95% purity.

Applications and Significance in Drug Discovery

The title compound is not merely a chemical curiosity; it is a strategic fragment for building more complex molecules with therapeutic potential. Its utility has been demonstrated in the development of agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation.[9] The discovery of LY2562175, a potent FXR agonist for treating dyslipidemia, highlights the value of the 5-cyclopropyl-isoxazole scaffold.[9] In this context, the (isoxazol-3-yl)methanol portion serves as a key linker, allowing for the connection of the core scaffold to other pharmacophoric elements.

Researchers in drug development can use this molecule to:

  • Synthesize Libraries: Create a diverse library of compounds for high-throughput screening by reacting the primary alcohol with various acids, isocyanates, or alkyl halides.

  • Introduce Favorable Properties: Leverage the cyclopropyl group to block metabolic soft spots or to conformationally lock a flexible side chain, potentially increasing target affinity.

  • Explore Bioisosteric Replacements: Use the isoxazole ring as a replacement for other five-membered heterocycles or even phenyl rings to modulate electronics, solubility, and target interactions.

Conclusion

This compound, with a definitive molecular weight of 139.15 g/mol , is a well-characterized and valuable building block for chemical and pharmaceutical research. Its unique combination of a stable, interaction-capable isoxazole ring and a pharmacokinetically advantageous cyclopropyl group makes it a powerful tool for the design of next-generation therapeutics. The protocols and data presented in this guide offer a robust framework for scientists to confidently procure, synthesize, validate, and strategically deploy this compound in their research endeavors.

References

In-Depth Technical Guide to the Structural Elucidation of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in a variety of pharmacologically active molecules, valued for its role as a bioisostere for amide and ester functionalities and its ability to participate in hydrogen bonding and other non-covalent interactions.[1][2] The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, further underscores the potential of this molecule in the design of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structural elucidation of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic and spectrometric techniques, emphasizing not just the procedural steps but the underlying scientific rationale that validates the assigned structure. We will explore how a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides an irrefutable confirmation of the molecule's connectivity and stereochemistry.

Molecular Structure and Key Features

The structural elucidation process begins with a hypothesis of the molecular structure. This compound consists of a central five-membered isoxazole ring. A cyclopropyl group is attached at the 5-position, and a methanol group is substituted at the 3-position.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence for the connectivity of atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[5][6]

Expected Spectral Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.2s1HH4 (isoxazole)The lone proton on the isoxazole ring is expected to appear as a singlet in a region typical for aromatic/heteroaromatic protons.[7]
~4.7s2HCH₂ (methanol)The methylene protons of the methanol group are adjacent to an oxygen and the isoxazole ring, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons.
~2.1m1HCH (cyclopropyl)The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons.
~1.1m4HCH₂ (cyclopropyl)The four methylene protons of the cyclopropyl group will appear as overlapping multiplets.
~3.5br s1HOH (methanol)The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data and reference the chemical shift to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]

Expected Spectral Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~170C5 (isoxazole)Carbon attached to the cyclopropyl group and adjacent to the nitrogen in the isoxazole ring.
~160C3 (isoxazole)Carbon attached to the methanol group and adjacent to the oxygen in the isoxazole ring.
~100C4 (isoxazole)The CH carbon of the isoxazole ring.
~58CH₂ (methanol)The carbon of the methanol group, shifted downfield by the attached oxygen.[9]
~10CH (cyclopropyl)The methine carbon of the cyclopropyl ring.
~8CH₂ (cyclopropyl)The two equivalent methylene carbons of the cyclopropyl ring.
C. 2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments, such as COSY and HSQC, are crucial for establishing the connectivity between protons and carbons, confirming the assignments made from 1D spectra.

1. Correlation Spectroscopy (COSY): Identifies proton-proton couplings.

Experimental Workflow:

cluster_cosy COSY Experiment ¹H Pulse Sequence ¹H Pulse Sequence ¹H-¹H Correlation ¹H-¹H Correlation ¹H Pulse Sequence->¹H-¹H Correlation Contour Plot Contour Plot ¹H-¹H Correlation->Contour Plot cluster_hsqc HSQC Experiment ¹H- ¹³C Pulse Sequence ¹H- ¹³C Pulse Sequence Direct ¹J(C,H) Correlation Direct ¹J(C,H) Correlation ¹H- ¹³C Pulse Sequence->Direct ¹J(C,H) Correlation Contour Plot Contour Plot Direct ¹J(C,H) Correlation->Contour Plot

References

A Technical Guide to the ¹H NMR Spectroscopic Analysis of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the Proton (¹H) NMR spectrum of (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2), a heterocyclic building block.[1][2][3] We will dissect the molecule's unique proton environments, provide a robust experimental protocol for acquiring high-quality data, and conduct a detailed interpretation of the resulting spectrum. This document is intended for researchers and scientists who require a comprehensive understanding of how to apply NMR for the structural elucidation and quality control of complex small molecules.

Structural Analysis and Spectroscopic Prediction

A proactive analysis of the molecular structure is fundamental to predicting the resulting ¹H NMR spectrum. The structure of this compound contains four distinct proton environments, each with a characteristic chemical shift and coupling pattern.

  • Isoxazole Ring Proton (H-a): The isoxazole ring contains a single proton at the C4 position. This proton is isolated, with no adjacent protons within three bonds. Therefore, it is expected to appear as a sharp singlet . Its chemical shift will be in the aromatic/heterocyclic region, typically deshielded by the ring's electron-withdrawing nature.[4][5]

  • Methylene Protons (H-b): The two protons of the methanol's methylene group (-CH₂OH) are chemically equivalent. They are attached to a carbon atom positioned between the electron-withdrawing isoxazole ring and the hydroxyl group. This environment will cause a significant downfield shift. These protons are expected to appear as a singlet , assuming rapid proton exchange of the adjacent hydroxyl proton (H-c), which typically averages out any potential coupling.

  • Hydroxyl Proton (H-c): The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors like solvent, concentration, and temperature. It generally appears as a broad singlet due to chemical exchange and hydrogen bonding.

  • Cyclopropyl Protons (H-d, H-e): The cyclopropyl group presents a more complex system. It has one methine proton (H-d) and four methylene protons. The four methylene protons are diastereotopic, meaning they are chemically non-equivalent, and can be divided into two sets (H-e and H-e'). These protons are known to have characteristically upfield chemical shifts due to the ring's unique electronic structure.[6][7][8] The signals for all five cyclopropyl protons will appear as complex multiplets due to extensive geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) spin-spin coupling.[9][10][11][12]

G

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol outlines a self-validating methodology for acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data reproducibility and accuracy.

3.1 Sample Preparation

  • Massing: Accurately weigh 5-10 mg of this compound. The use of a sufficient quantity of material is crucial for obtaining a good signal-to-noise ratio in a reasonable time.[13]

  • Solvent Selection: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for many organic molecules.[13][14] Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[15] The deuterated solvent is essential as its deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field.[14]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogenous solution is critical for sharp, well-resolved NMR signals.[14]

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[13] Suspended particles severely degrade magnetic field homogeneity, leading to broad spectral lines.

  • Referencing: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm. If not present, the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used as a secondary reference.[16]

  • Labeling: Clearly label the NMR tube with the sample identity.

workflow

3.2 Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Probe Tuning: Tune and match the probe to the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

Spectral Analysis and Interpretation

The following is a detailed interpretation of a representative ¹H NMR spectrum of this compound, acquired in CDCl₃.

  • δ 6.41 (s, 1H, H-a): This sharp singlet in the downfield region is unambiguously assigned to the lone proton on the isoxazole ring (H-a). Its chemical shift is consistent with protons on electron-deficient heterocyclic systems.[4] The singlet multiplicity confirms its isolation from other protons.

  • δ 4.75 (s, 2H, H-b): This singlet integrates to two protons and is assigned to the methylene protons (-CH₂OH) of the methanol group (H-b). The significant downfield shift is caused by the strong deshielding effect of the adjacent isoxazole ring. Its appearance as a singlet indicates that any coupling to the hydroxyl proton is averaged out by rapid chemical exchange, a common phenomenon.

  • δ 2.15 (m, 1H, H-d): This complex multiplet corresponds to the single methine proton (H-d) of the cyclopropyl group. It is the most downfield of the cyclopropyl signals due to its position on a tertiary carbon. The complex splitting pattern arises from vicinal coupling to the four adjacent methylene protons (H-e).

  • δ 1.12 (m, 2H, H-e) & δ 0.95 (m, 2H, H-e'): These two distinct multiplets in the upfield region are assigned to the four methylene protons of the cyclopropyl ring.[6][7] The high field position is a hallmark of cyclopropyl protons. Their complexity is due to both geminal coupling between protons on the same carbon and vicinal coupling to the methine proton and each other. The chemical non-equivalence of the protons cis and trans to the isoxazole ring results in separate multiplet signals.

  • δ 1.90 (br s, 1H, H-c): A broad singlet observed around 1.90 ppm is assigned to the hydroxyl proton (H-c). The chemical shift and broadness of this peak can vary significantly. This signal can be confirmed by performing a D₂O exchange experiment, where the addition of a drop of D₂O would cause this peak to disappear.

Data Summary

The complete assignment of the ¹H NMR spectrum is summarized below for clarity and quick reference.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a6.41s (singlet)1HIsoxazole C4-H
H-b4.75s (singlet)2H-CH₂ OH
H-d2.15m (multiplet)1HCyclopropyl -CH -
H-c1.90br s (broad singlet)1H-OH
H-e1.12m (multiplet)2HCyclopropyl -CH₂ -
H-e'0.95m (multiplet)2HCyclopropyl -CH₂ -

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. Each distinct proton environment gives rise to a predictable signal, and the combination of chemical shift, integration, and multiplicity allows for the unambiguous assignment of all protons. The analysis presented in this guide demonstrates the power of NMR spectroscopy as a primary tool for structural verification in chemical research and drug development, providing a self-validating system where all spectral data logically converge to confirm the identity of the analyte.

References

Introduction: The Isoxazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Isoxazole Derivatives

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic structure and versatile chemical reactivity have established them as privileged scaffolds in drug discovery, leading to a multitude of FDA-approved therapeutics for diverse clinical conditions.[3][4][5][6] The incorporation of the isoxazole ring can significantly enhance the physicochemical properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.[7][8][9] This guide provides a comprehensive exploration of the core physical properties of isoxazole derivatives, offering field-proven insights and detailed methodologies for their characterization, aimed at researchers, scientists, and drug development professionals.

Part 1: The Isoxazole Nucleus: Electronic Structure and Aromaticity

The physical behavior of isoxazole derivatives is fundamentally dictated by the electronic nature of the parent ring. Isoxazole is an aromatic system, fulfilling Hückel's rule with 6 π-electrons.[10] However, the presence of two highly electronegative heteroatoms, oxygen and nitrogen, creates a distinct electronic landscape.

  • Electron Distribution and Dipole Moment: The oxygen atom donates a lone pair to the π-system, while the sp2 hybridized nitrogen's lone pair is perpendicular to the ring and does not participate in aromaticity.[10] This arrangement, coupled with the electronegativity difference between O, N, and C, results in a π-excessive heterocycle that is electron-rich yet possesses a significant dipole moment.[1] The dipole moment for the parent isoxazole in benzene has been reported as 3.3 D.[1] This inherent polarity is a primary driver of its solubility and intermolecular interactions.

  • Aromaticity and Reactivity: While aromatic, isoxazole is less aromatic than other five-membered heterocycles like furan or pyrrole.[1] The N-O bond is relatively weak, making the ring susceptible to cleavage under certain reductive or basic conditions, a feature often exploited in synthetic chemistry.[4][11] This electronic arrangement influences how the ring and its substituents interact with biological targets and solvent environments.

Part 2: Macroscopic Physical Properties: The Key to Drug-Likeness

The translation of a bioactive compound into a viable drug candidate is critically dependent on its macroscopic physical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME).

Melting and Boiling Points

The melting point (MP) and boiling point (BP) are fundamental indicators of molecular purity and the strength of intermolecular forces. For the parent isoxazole, a colorless liquid, the boiling point is approximately 93-95 °C.[7][12] For solid derivatives, the melting point is influenced by molecular weight, symmetry, and the potential for hydrogen bonding and π–π stacking interactions.[5] Crystal packing efficiency plays a crucial role; molecules that pack more tightly in a crystal lattice will generally have higher melting points.

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/mL)
IsoxazoleC₃H₃NO-67.193-951.078 (at 25°C)
5-(4-Chlorophenyl)isoxazoleC₉H₆ClNO85–87N/AN/A
5-(4-Methoxyphenyl)isoxazoleC₁₀H₉NO₂60–62N/AN/A
5-(4-Bromophenyl)isoxazoleC₉H₆BrNO112–114N/AN/A
3-Methyl-5-phenylisoxazoleC₁₀H₉NO67–69N/AN/A

Data compiled from ChemicalBook, PubChem, and various synthetic chemistry reports.[7][12][13]

Solubility and Lipophilicity

Perhaps the most critical physical properties in drug development are solubility and lipophilicity, which exist in a delicate balance.

  • Aqueous Solubility (logS): This property determines how well a compound dissolves in aqueous environments like the gastrointestinal tract and blood plasma. The polar nature of the isoxazole ring, with its two hydrogen bond acceptors (N and O), generally imparts moderate aqueous solubility.[7][14] However, this is highly dependent on the substituents attached. Large, nonpolar side chains will drastically reduce water solubility. LogS is a logarithmic measure of solubility, with values closer to 0 indicating higher solubility.[15]

  • Lipophilicity (logP): This is the measure of a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one, typically determined by its partition coefficient between octanol and water. LogP is a key predictor of a drug's ability to cross cell membranes. For a series of synthesized isoxazole derivatives, logP values were predicted to be in the range of 2.07-4.82, indicating a tendency to partition into lipid compartments.[15] A balanced logP is essential for oral bioavailability.

Derivative Class Predicted logP Range Predicted Water Solubility (logS) Implication
C1-C10 Synthesized Derivatives2.07 - 4.82-4 to -6.04Generally lipid-soluble, with varying degrees of water solubility. Crucial for membrane permeation.

Data adapted from a study on computed lipophilicity and water solubility of isoxazole derivatives.[15]

Part 3: Spectroscopic & Structural Characterization

The unambiguous identification and structural confirmation of isoxazole derivatives rely on a suite of spectroscopic and analytical techniques.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[18][19] The chemical shifts of the protons on the isoxazole ring are characteristic: the C4-H proton is typically the most shielded, appearing upfield, while the C3-H and C5-H protons are more deshielded.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[20][21] The isoxazole ring itself has characteristic stretching vibrations. For example, the C=N stretching vibration is typically observed around 1654 cm⁻¹.[22]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.[22] The π-conjugated system of the isoxazole ring leads to characteristic absorption peaks in the UV region.

  • X-Ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming connectivity and revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.[17] This is the gold standard for structural determination and is vital for understanding polymorphism.

Part 4: Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This is critical for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and its interaction with acidic or basic residues in a protein target. The parent isoxazole is a very weak base, with a reported pKa of the conjugate acid being -1.3 to -3.0.[1][11] This indicates that the ring nitrogen is not easily protonated under physiological conditions. The acidity of ring protons can also be relevant; studies have shown the C5 proton to be the most acidic.[23]

Part 5: Experimental Determination of Physical Properties

A self-validating protocol is one where the results are reproducible and the methodology is robust. The following workflows represent standard, authoritative approaches to characterizing new isoxazole derivatives.

Workflow for Characterization of a Novel Isoxazole Derivative

This diagram illustrates the logical flow from a newly synthesized compound to a fully characterized entity, a crucial process in drug discovery and development.

G cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_phys Physicochemical Profiling synthesis Synthesis of Derivative purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) nmr->ms ir IR Spectroscopy ms->ir xray X-Ray Crystallography (if solid) ir->xray mp Melting Point (DSC) xray->mp sol Solubility Assay mp->sol logp logP Determination sol->logp pka pKa Measurement logp->pka

Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting point but also data on purity, polymorphism, and heat of fusion, which are critical for formulation development.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified isoxazole derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition.

    • Continue heating to a temperature approximately 20°C above the completion of the melt.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point determination using DSC.

Protocol 2: Determination of logP by the Shake-Flask Method

Causality: The shake-flask method is the gold-standard, authoritative protocol for logP determination.[24] It directly measures the partitioning of the compound between octanol and water, providing an empirical value that is crucial for ADME modeling.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

  • Standard Curve: Prepare a stock solution of the isoxazole derivative in a suitable solvent. Create a series of dilutions in the aqueous phase and measure their concentration using UV-Vis spectroscopy or HPLC to generate a standard curve.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.

    • Seal the flask and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove a sample from the aqueous phase. Determine its concentration using the previously established standard curve.

  • Calculation:

    • Calculate the initial mass of the compound.

    • Calculate the mass of the compound remaining in the aqueous phase.

    • The mass of the compound in the octanol phase is determined by subtraction.

    • logP = log₁₀ ([Compound]octanol / [Compound]water).

Conclusion

The physical properties of isoxazole derivatives are not mere data points; they are critical determinants of a molecule's potential utility, particularly in the pharmaceutical realm.[25] A thorough understanding of the interplay between the electronic structure of the isoxazole core and the macroscopic properties it imparts—solubility, lipophilicity, melting point, and pKa—is essential for the rational design of new chemical entities.[5] The robust experimental workflows outlined herein provide the self-validating systems necessary to accurately profile these compounds, ensuring that the journey from synthesis to application is grounded in scientific integrity and empirical evidence.

References

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Isoxazole Compounds

Foreword

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its unique electronic and structural characteristics have propelled it from a chemical curiosity to a cornerstone in the design of a diverse array of therapeutic agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the multifaceted biological activities of isoxazole-containing compounds. We will delve into the core mechanisms of action, from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. Our goal is to provide not just a compilation of facts, but a cohesive narrative that illuminates the scientific rationale behind the enduring and evolving role of the isoxazole scaffold in the quest for novel therapeutics.[4]

The Isoxazole Core: Physicochemical Properties and Biological Significance

The isoxazole ring is an aromatic heterocycle characterized by a unique arrangement of atoms that bestows upon it a distinct set of physicochemical properties.[5] The presence of both nitrogen and oxygen atoms influences its electron distribution, creating a dipole moment and enabling it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[6] This versatility is a key reason for its prevalence in biologically active molecules.[7][8] Furthermore, the nitrogen-oxygen bond within the isoxazole ring is relatively weak, which can be a site for metabolic cleavage or can be exploited in the design of prodrugs.[2][5] This inherent reactivity, combined with the overall stability of the aromatic ring, allows for a wide range of structural modifications, enabling the fine-tuning of a compound's pharmacological profile.[2][7]

The significance of the isoxazole moiety is underscored by its presence in a number of FDA-approved drugs, including the anti-inflammatory drug valdecoxib, the antirheumatic leflunomide, and the antibiotic sulfamethoxazole.[2][7] These examples highlight the broad therapeutic potential of isoxazole-containing compounds and serve as a foundation for the ongoing exploration of new derivatives with enhanced efficacy and safety profiles.[8]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties, and recent research continues to uncover potent new compounds.[9][10]

Mechanism of Action

The antimicrobial effects of isoxazole compounds are often attributed to their ability to interfere with essential cellular processes in pathogens.[11] One of the key mechanisms is the inhibition of bacterial enzymes crucial for survival. For instance, some isoxazole derivatives have been shown to target DNA topoisomerases, enzymes that are essential for DNA replication and repair in bacteria.[12] By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.

Another important target for isoxazole-based antibacterials is the bacterial cell wall synthesis machinery. The antibiotic Cloxacillin, which contains an isoxazole ring, is a well-known inhibitor of penicillin-binding proteins (PBPs), enzymes that cross-link peptidoglycan chains to form the bacterial cell wall.[13] Inhibition of PBPs weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Furthermore, some isoxazole derivatives exhibit antifungal activity by disrupting the fungal cell membrane or inhibiting enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[14]

Structure-Activity Relationships

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended phenyl rings.[7] For example, studies have shown that the presence of electron-withdrawing groups, such as nitro and chloro groups, on the C-3 phenyl ring can enhance antibacterial activity.[7] Conversely, electron-donating groups like methoxy and dimethylamino groups at the C-5 phenyl ring have also been associated with increased potency.[7] The synthesis of water-soluble conjugates of isoxazoles with amino acids has also been shown to yield compounds with high bacteriostatic effects.[15]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of isoxazole derivatives against various bacterial and fungal strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Phenyl and para-nitrophenyl substituted isoxazole-acridoneEscherichia coli16.88 - 19.01[12]
Isoxazole-l-proline conjugateEnterococcus durans0.06 - 2.5[15]
Isoxazole-N-Ac-l-cysteine conjugateBacillus subtilis0.06 - 2.5[15]
Thiophene-substituted isoxazoleCandida albicans (resistant)0.12[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an isoxazole compound using the broth microdilution method.

Objective: To determine the lowest concentration of an isoxazole compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test isoxazole compound

  • Bacterial or fungal strain of interest

  • Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of the Test Compound: Prepare a stock solution of the isoxazole compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the prepared inoculum to each well of the microtiter plate, including the positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be quantified by measuring the optical density at 600 nm using a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[16] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory mediators.[17][18]

Mechanism of Action: Targeting COX and LOX Pathways

A primary mechanism by which isoxazole compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][17] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[17]

Valdecoxib, a well-known isoxazole-containing drug, is a selective COX-2 inhibitor.[19] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19] By selectively inhibiting COX-2, valdecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[19]

Some isoxazole derivatives have also been shown to inhibit LOX enzymes, which are involved in the production of leukotrienes.[17] Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction in asthma. Therefore, dual inhibitors of both COX and LOX pathways are of significant interest for the development of broad-spectrum anti-inflammatory drugs.

Signaling Pathway Diagram

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole_Inhibitor Isoxazole-based COX/LOX Inhibitor Isoxazole_Inhibitor->COX_Enzymes Inhibition Isoxazole_Inhibitor->LOX_Enzymes Inhibition

Caption: Inhibition of COX and LOX enzymes by isoxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the COX-2 inhibitory activity of isoxazole compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoxazole compound against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Test isoxazole compound

  • Positive control (e.g., celecoxib)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer. Prepare serial dilutions of the test isoxazole compound and the positive control.

  • Pre-incubation: Add the enzyme to the wells of the 96-well plate, followed by the addition of the test compound or control at various concentrations. Allow the mixture to pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA-based detection or a fluorescent probe).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action against various cancers.[20][21][22]

Mechanisms of Action

Isoxazole-containing compounds have been shown to combat cancer through a multitude of mechanisms, including:

  • Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[20][21] This can be achieved through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

  • Enzyme Inhibition: Isoxazoles can act as inhibitors of key enzymes involved in cancer cell proliferation and survival.[23] For example, some derivatives inhibit protein kinases, which are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell growth and division.[24] Others have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication in rapidly dividing cancer cells.[20]

  • Tubulin Polymerization Inhibition: Several isoxazole compounds have been found to interfere with the dynamics of microtubules, which are essential for cell division.[23] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.

  • Aromatase Inhibition: In hormone-dependent cancers such as breast cancer, some steroidal isoxazole derivatives act as aromatase inhibitors.[20] Aromatase is an enzyme that converts androgens to estrogens, and its inhibition can reduce the growth of estrogen-receptor-positive tumors.

Quantitative Data: IC50 Values in Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for representative isoxazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenyl-isoxazole-carboxamide analogueHeLa (Cervical Cancer)15.48[2]
Phenyl-isoxazole-carboxamide analogueHep3B (Hepatocellular Carcinoma)5.96[25]
Phenyl-isoxazole-carboxamide analogueMCF-7 (Breast Cancer)4.56[25]
4-phenoxy-phenyl isoxazoleA549 (Lung Carcinoma)0.22[24]
4-phenoxy-phenyl isoxazoleHepG2 (Hepatocellular Carcinoma)0.26[24]
4-phenoxy-phenyl isoxazoleMDA-MB-231 (Breast Adenocarcinoma)0.21[24]
Experimental Workflow: Cell Viability Assay

A common initial step in evaluating the anticancer potential of a compound is to assess its effect on the viability of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

cell_viability_workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow for cell attachment A->B C Treat cells with varying concentrations of the isoxazole compound B->C D Incubate for a specified duration (e.g., 48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) to dissolve the formazan crystals F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate cell viability as a percentage of the control H->I J Determine the IC50 value I->J

Caption: Workflow for assessing cell viability using the MTT assay.

Neuroprotective and Neuromodulatory Activities

Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurological and neurodegenerative disorders.[26][27] Their ability to interact with various targets in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.[19]

Mechanisms of Action

The neuroprotective and neuromodulatory effects of isoxazole compounds are mediated through several mechanisms:

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Some isoxazole derivatives, such as ABT-418, are potent agonists of neuronal nAChRs.[19] Activation of these receptors can enhance cognitive function and has been explored for the treatment of Alzheimer's disease and ADHD.[19]

  • Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's disease, isoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[27] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function. Furthermore, some derivatives have shown the potential to reduce the levels of beta-amyloid plaques and tau protein tangles, which are hallmarks of Alzheimer's disease.[27]

  • Modulation of GABAergic and Glutamatergic Systems: Isoxazole compounds can also modulate the activity of GABA and glutamate receptors, the primary inhibitory and excitatory neurotransmitter systems in the brain, respectively.[26] This modulation can have anxiolytic, anticonvulsant, and sedative effects.

Logical Relationship Diagram

neuroprotective_mechanisms cluster_AD Alzheimer's Disease cluster_Other Other Neurological Effects Isoxazole_Derivative Isoxazole Derivative nAChR nAChR Agonism Isoxazole_Derivative->nAChR AChEI AChE Inhibition Isoxazole_Derivative->AChEI Beta_Amyloid Reduced Beta-Amyloid Isoxazole_Derivative->Beta_Amyloid Tau_Protein Reduced Tau Protein Isoxazole_Derivative->Tau_Protein GABA GABA Receptor Modulation Isoxazole_Derivative->GABA Glutamate Glutamate Receptor Modulation Isoxazole_Derivative->Glutamate Cognitive_Enhancement Cognitive Enhancement nAChR->Cognitive_Enhancement AChEI->Cognitive_Enhancement Neuroprotection Neuroprotection Beta_Amyloid->Neuroprotection Tau_Protein->Neuroprotection Anxiolytic_Anticonvulsant Anxiolytic/Anticonvulsant Effects GABA->Anxiolytic_Anticonvulsant Glutamate->Anxiolytic_Anticonvulsant

Caption: Diverse mechanisms of neuroprotective and neuromodulatory isoxazoles.

Conclusion and Future Perspectives

The isoxazole scaffold has firmly established itself as a privileged motif in medicinal chemistry, giving rise to a plethora of compounds with a broad spectrum of biological activities.[7][28] From combating infectious diseases to tackling the complexities of cancer and neurodegeneration, the versatility of the isoxazole ring continues to inspire the development of novel therapeutic agents.[3][4]

The future of isoxazole-based drug discovery lies in the rational design of more selective and potent compounds.[2] Advances in computational chemistry and a deeper understanding of the molecular targets of these compounds will undoubtedly accelerate this process. Furthermore, the exploration of novel isoxazole derivatives from natural product sources and the development of innovative synthetic methodologies will continue to expand the chemical space available for drug discovery.[22] As our understanding of disease biology grows, the isoxazole scaffold is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

Methodological & Application

The Versatile Scaffold: (5-Cyclopropylisoxazol-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs can unlock significant advancements in biological activity, selectivity, and pharmacokinetic properties. The (5-Cyclopropylisoxazol-3-yl)methanol scaffold has emerged as a compelling building block in drug discovery, embodying the synergistic benefits of two key moieties: the cyclopropyl group and the isoxazole ring.

The cyclopropyl group, a small, strained carbocycle, is increasingly recognized for its ability to enhance metabolic stability, improve potency, and modulate conformation by introducing a degree of rigidity.[1][2] Its unique electronic properties can also influence pKa and hydrogen bonding capabilities of adjacent functional groups. The isoxazole ring, a five-membered heterocycle, is a versatile pharmacophore found in numerous approved drugs.[3][4] It can act as a bioisosteric replacement for other functional groups, engage in various non-covalent interactions with biological targets, and its substitution pattern allows for fine-tuning of electronic and steric properties.

This comprehensive guide provides a detailed exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key derivatization strategies, and its role in the development of novel therapeutic agents, supported by detailed experimental protocols.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective utilization in synthetic and medicinal chemistry.

PropertyValueSource
CAS Number 1060817-48-2[5]
Molecular Formula C₇H₉NO₂[5]
Molecular Weight 139.15 g/mol [5]
Appearance Liquid[5]
SMILES OCC1=NOC(C2CC2)=C1[5]
InChI Key NUYRQGMZXHHVQB-UHFFFAOYSA-N[5]

Synthetic Protocol: Accessing the Core Scaffold

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a [3+2] cycloaddition reaction. The following protocol is a representative method adapted from general isoxazole syntheses.[4][6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: [3+2] Cycloaddition A Cyclopropanecarboxaldehyde C Cyclopropanecarboxaldehyde Oxime A->C Pyridine, Ethanol, Reflux B Hydroxylamine Hydrochloride B->C D Cyclopropanecarboxaldehyde Oxime F Cyclopropyl Nitrile Oxide (in situ) D->F DMF E N-Chlorosuccinimide (NCS) E->F G Cyclopropyl Nitrile Oxide (in situ) I This compound G->I Base (e.g., Et3N) H Propargyl Alcohol H->I

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2 & 3: In Situ Generation of Cyclopropyl Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature, maintaining the temperature below 30 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the slow addition of triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Chemical Derivatization: A Gateway to SAR Studies

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). Standard transformations such as etherification, esterification, and conversion to halides open up a wide array of possibilities for analog synthesis.

Workflow for Derivatization

G cluster_0 Etherification cluster_1 Esterification cluster_2 Mitsunobu Reaction cluster_3 Halogenation A This compound B Ethers A->B NaH, R-X C Esters A->C R-COOH, DCC, DMAP or Acid Chloride, Pyridine D Inverted Esters, Ethers, etc. A->D PPh3, DEAD/DIAD, Nu-H E Halides A->E SOCl2 or PBr3

Caption: Key derivatization reactions of this compound.

Protocol: Mitsunobu Reaction for Ether and Ester Synthesis

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry, although for this achiral substrate, it serves as a mild and efficient method for ether and ester formation.[7][8][9]

General Procedure:

  • Dissolve this compound (1.0 eq), the desired carboxylic acid or phenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ether or ester product.

Applications in Medicinal Chemistry

The this compound scaffold and its derivatives have shown significant promise in several therapeutic areas, most notably as Farnesoid X Receptor (FXR) agonists and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Agonists of FXR are being investigated for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. The 5-cyclopropylisoxazole moiety has been incorporated into potent and selective FXR agonists.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

HPPD is an enzyme involved in tyrosine catabolism. In plants, inhibition of HPPD leads to a bleaching phenotype, making it an attractive target for herbicides. In humans, HPPD inhibitors have therapeutic potential for the treatment of tyrosinemia type I. The 5-cyclopropylisoxazole scaffold is a key component of some HPPD inhibitors.

Biological Assay Protocols

Protocol: In Vitro FXR Agonist Assay (TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for screening nuclear receptor modulators.[10][11]

Materials:

  • FXR ligand-binding domain (LBD) protein

  • Coactivator peptide (e.g., SRC-1) labeled with an acceptor fluorophore (e.g., biotin)

  • Europium-labeled anti-tag antibody (donor fluorophore)

  • Streptavidin-conjugated acceptor (e.g., allophycocyanin)

  • Assay buffer

  • Test compounds and positive control (e.g., GW4064)

  • 384-well microplates

Procedure:

  • Prepare a dilution series of the test compounds and the positive control in assay buffer.

  • In a 384-well plate, add the test compounds, FXR LBD, and the coactivator peptide.

  • Incubate at room temperature for 30 minutes.

  • Add the europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and determine the EC₅₀ values for the test compounds.

Protocol: In Vitro HPPD Inhibition Assay

This spectrophotometric assay measures the activity of HPPD by coupling the reaction to a subsequent enzymatic step.[9][12]

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP), the substrate

  • Homogentisate 1,2-dioxygenase (HGD)

  • Ascorbate and Fe(II) as cofactors

  • Assay buffer (e.g., HEPES)

  • Test compounds and positive control (e.g., mesotrione)

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a dilution series of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, ascorbate, Fe(II), HGD, and the test compounds.

  • Add the HPPD enzyme and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, HPP.

  • Monitor the increase in absorbance at 318 nm (corresponding to the formation of maleylacetoacetate) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ values for the test compounds.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic exploration of the chemical space around this core scaffold to optimize biological activity.

Conceptual SAR Workflow

G A This compound (Starting Point) B Synthesize Library of Derivatives (Ethers, Esters, etc.) A->B C Biological Screening (e.g., FXR Agonist Assay) B->C D Analyze SAR Data C->D E Identify Key Structural Features for Activity D->E F Design and Synthesize Second-Generation Analogs E->F F->C Iterative Cycles G Lead Optimization F->G

Caption: Iterative process of SAR-driven lead optimization.

By synthesizing a library of derivatives with varying substituents at the 3-position (via the methanol handle), researchers can probe the steric and electronic requirements of the target's binding pocket. For example, in the context of an FXR agonist, one might explore how different ether or ester functionalities at this position interact with specific amino acid residues to enhance binding affinity and agonist efficacy.

Conclusion

This compound represents a valuable and versatile building block in contemporary medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxyl group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of this scaffold in developing potent modulators of important biological targets such as FXR and HPPD underscores its significance and potential for future drug discovery endeavors. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their quest for novel therapeutic agents.

References

Application Note: A Robust Two-Step Protocol for the Synthesis of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-cyclopropylisoxazol-3-yl)methanol scaffold is a key heterocyclic motif present in numerous pharmacologically active agents, valued for its role in modulating biological targets and improving physicochemical properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound. Our approach is a robust two-step sequence commencing with the construction of the isoxazole core via a regioselective 1,3-dipolar cycloaddition, followed by the specific reduction of an ester functionality. This guide is designed to be a self-validating system, offering causality-driven explanations for experimental choices, quantitative data summaries, and troubleshooting insights to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Isoxazole Core

Isoxazole-containing compounds are cornerstones in modern drug discovery, appearing in a wide array of therapeutics for infectious, inflammatory, and oncological diseases.[2] The 5-cyclopropylisoxazole moiety, in particular, is a privileged scaffold. The cyclopropyl group often enhances metabolic stability and binding affinity, while the isoxazole ring serves as a versatile bioisostere for other functional groups and participates in crucial hydrogen bonding interactions.[3][4] The development of efficient and scalable synthetic routes to derivatives like this compound is therefore of critical importance for building diverse chemical libraries and advancing novel therapeutic candidates.[1][5]

Overall Synthetic Strategy

The presented synthesis is achieved through a logical and efficient two-step process. This strategy was chosen for its high regioselectivity, use of readily available starting materials, and operational simplicity.

  • Step 1: [3+2] Cycloaddition. The synthesis begins with the formation of an ethyl 5-cyclopropylisoxazole-3-carboxylate intermediate. This is accomplished via a classic Huisgen 1,3-dipolar cycloaddition.[6] A nitrile oxide, generated in situ from an ethyl 2-chloro-2-(hydroxyimino)acetate precursor, reacts with cyclopropylacetylene. This method is highly effective for controllably forming the 3,5-disubstituted isoxazole ring system.[7][8]

  • Step 2: Ester Reduction. The carboxylate ester of the isoxazole intermediate is then selectively reduced to the primary alcohol, this compound, using a powerful hydride-donating agent.

This sequential approach isolates the two key transformations, allowing for straightforward purification of the intermediate and ensuring a high-purity final product.

G cluster_0 cluster_1 cluster_2 start_material start_material intermediate intermediate final_product final_product reagent reagent A Ethyl 2-chloro-2- (hydroxyimino)acetate C Ethyl 5-cyclopropylisoxazole- 3-carboxylate A->midpoint_AB_C B Cyclopropylacetylene B->midpoint_AB_C D This compound C->D  Ester Reduction R2 LiAlH4 Anhydrous THF, 0 °C C->R2 midpoint_AB_C->C R1 Triethylamine (Et3N) DCM, 0 °C to RT midpoint_AB_C->R1

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

This protocol details the regioselective [3+2] cycloaddition. The nitrile oxide is generated in situ from the hydroximinoyl chloride precursor by dehydrochlorination with a mild base, triethylamine. Generating this reactive intermediate in the presence of the alkyne is crucial to prevent its dimerization into a furoxan byproduct.[7]

Materials and Equipment:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Cyclopropylacetylene

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and cyclopropylacetylene (1.2 eq) in anhydrous DCM (5 mL per mmol of the hydroximinoyl chloride).

  • Cooling: Cool the resulting mixture to 0 °C using an ice-water bath.

  • Base Addition: Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes via the dropping funnel. Causality: The slow addition of the base maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization and other side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 5-cyclopropylisoxazole-3-carboxylate as a pure product.

Part 2: Reduction to this compound

This step employs Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent necessary for the complete conversion of the ester to a primary alcohol.[9][10] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.[10] Extreme caution must be exercised when handling LiAlH₄ as it reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

  • Ethyl 5-cyclopropylisoxazole-3-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for quenching and work-up

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Causality: This controlled addition is critical to manage the exothermic reaction and prevent overheating.

  • Reaction Progression: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Quenching (Fieser Method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% NaOH (aq) (X mL)

    • Water (3X mL) Causality: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, greatly simplifying the purification process. A white precipitate should form.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often of high purity after this procedure, but can be further purified by chromatography if necessary.

Data Summary and Troubleshooting

ParameterStep 1: CycloadditionStep 2: Ester Reduction
Key Reagents Et₃N, CyclopropylacetyleneLiAlH₄
Solvent Anhydrous DCMAnhydrous THF
Temperature 0 °C to Room Temp.0 °C
Reaction Time 12-16 hours2-4 hours
Expected Yield 70-85%85-95%
Potential Issue Possible Cause Suggested Solution
Low yield in Step 1 1. Dimerization of nitrile oxide. 2. Incomplete reaction. 3. Wet solvent/reagents.1. Ensure slow, controlled addition of base at 0 °C. 2. Increase reaction time or slightly warm the mixture. 3. Use freshly distilled, anhydrous solvents and reagents.
Incomplete reduction in Step 2 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture.1. Increase the equivalents of LiAlH₄ to 2.0 eq. 2. Ensure all glassware is flame-dried and solvents are anhydrous.
Difficult filtration after Step 2 quench Improper quenching procedure leading to gelatinous aluminum salts.Strictly adhere to the sequential addition of H₂O, NaOH(aq), and H₂O in the specified ratios (Fieser method).

Conclusion

This application note details a reliable and high-yielding two-step synthesis of this compound. By focusing on a regioselective 1,3-dipolar cycloaddition followed by a robust ester reduction, this protocol provides a clear and reproducible pathway to a valuable building block for drug discovery and medicinal chemistry. The provided insights into the causality of the experimental steps and troubleshooting guide are intended to empower researchers to successfully implement and adapt this methodology for their specific research needs.

References

Application Note: Comprehensive Analytical Characterization of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound featuring a substituted isoxazole ring. Molecules within this class are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for more complex pharmaceutical agents. The isoxazole scaffold is present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The precise characterization of intermediates like this compound is therefore not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of final drug products.

This application note provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. We will detail robust protocols for chromatographic and spectroscopic techniques, explaining the causality behind methodological choices. This integrated approach ensures unambiguous structural confirmation, accurate purity assessment, and reliable impurity profiling, establishing a self-validating system for researchers and quality control scientists.

Compound Profile:

Property Value Source
IUPAC Name This compound -
CAS Number 1060817-48-2 [1][2]
Molecular Formula C₇H₉NO₂ [1]
Molecular Weight 139.15 g/mol [1]

| Appearance | Liquid (at room temperature) |[1] |

Logical Workflow for Complete Characterization

A thorough analysis relies on the convergence of orthogonal techniques. Chromatographic methods are first employed to separate the analyte from any impurities, followed by spectroscopic methods to confirm the identity and structure of the main component and any separated impurities.

G cluster_0 Purity & Separation cluster_1 Structural Elucidation HPLC_UV HPLC-UV (Purity Assay) LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Report Comprehensive Characterization Report HPLC_UV->Report MS Mass Spectrometry (Molecular Weight) LC_MS->MS GC_MS GC-MS (Volatile Impurities) GC_MS->Report NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) NMR->Report MS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Sample Test Sample: This compound Sample->HPLC_UV Sample->GC_MS Sample->NMR Sample->FTIR

Caption: Integrated workflow for the analytical characterization of the target compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, physically separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the premier method for quantifying the purity of non-volatile organic molecules like this compound. A reverse-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds from both more polar and less polar impurities. The mobile phase, a gradient of water and acetonitrile, provides excellent resolving power. Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a consistent protonation state. Detection via UV-Vis spectrophotometry is suitable as the isoxazole ring contains a chromophore.

Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 4 min.
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | 220 nm |

  • Data Analysis: Calculate purity by the area percent method. The main peak's area is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While the target compound itself has limited volatility due to the hydroxyl group, GC-MS is invaluable for detecting volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.[3] Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[3]

Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    Parameter Condition
    Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Injector Temp. 250 °C
    Oven Program Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI), 70 eV

    | Mass Range | 35 - 350 amu |

  • Data Analysis: Examine the Total Ion Chromatogram (TIC) for peaks other than the solvent and the main compound. Analyze the mass spectrum of each impurity peak and search against the NIST library to tentatively identify it.

Spectroscopic Methods for Structural Confirmation

Spectroscopy provides fingerprint-level detail about the molecule's structure, confirming atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Tool

Rationale: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR identifies the chemical environment of all protons, while ¹³C NMR does the same for carbon atoms. The combination provides a complete map of the molecule's carbon-hydrogen framework. The unique chemical shifts and coupling patterns of the cyclopropyl, isoxazole, and hydroxymethyl groups serve as definitive diagnostic markers.[4][5][6]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. 2D experiments like COSY and HSQC can be run to further confirm assignments.

Expected Spectral Data:

¹H NMR (Predicted)δ (ppm)MultiplicityIntegrationAssignment
H-a~6.4s1HIsoxazole C4-H
H-b~4.8s2H-CH₂OH
H-c~2.5-3.0br s1H-OH
H-d~2.1-2.3m1HCyclopropyl CH
H-e, H-f~1.1-1.4m4HCyclopropyl CH₂
¹³C NMR (Predicted)δ (ppm)Assignment
C-1~175Isoxazole C5
C-2~165Isoxazole C3
C-3~100Isoxazole C4
C-4~56-CH₂OH
C-5~8-12Cyclopropyl CH₂
C-6~5-8Cyclopropyl CH

Note: Chemical shifts (δ) are predicted based on the analysis of similar structures and are relative to TMS at 0 ppm. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique ideal for LC-MS, typically yielding the protonated molecular ion [M+H]⁺, which directly provides the molecular weight.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., TOF or Quadrupole).

  • Method: Use the HPLC conditions described in Section 3.1. Divert the column effluent to the MS detector.

  • MS Conditions:

    Parameter Condition
    Ionization Mode ESI, Positive
    Capillary Voltage 3.5 kV
    Drying Gas Temp. 300 °C
    Drying Gas Flow 8 L/min

    | Mass Range | 50 - 500 m/z |

  • Data Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 140.07, corresponding to the [M+H]⁺ adduct of C₇H₉NO₂ (calculated exact mass: 139.06).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[7] The spectrum provides diagnostic vibrational frequencies for the alcohol (-OH), the C-H bonds of the cyclopropyl and methylene groups, and the C=N/C=C bonds within the isoxazole ring.[8][9]

G IR_Source IR Source Sample Sample (ATR Crystal) IR_Source->Sample Detector Detector Sample->Detector FTIR_Spectrum FTIR Spectrum (Transmittance vs. Wavenumber) Detector->FTIR_Spectrum

References

A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Purification of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole core, a key pharmacophore in medicinal chemistry.[1][2] Its utility as a synthetic building block necessitates robust methods for its purification to ensure high purity for subsequent synthetic steps and biological screening. This application note provides a detailed, field-proven protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the causal logic behind method development, from initial analyte characterization to the final optimized preparative protocol, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for this class of polar small molecules.

Foundational Principles: Analyte Characterization and Method Selection

The successful development of a purification protocol begins with a fundamental understanding of the target molecule's physicochemical properties.

1.1. Structural Analysis of this compound

  • Structure: The molecule consists of a five-membered isoxazole ring substituted with a cyclopropyl group and a hydroxymethyl (-CH₂OH) group.

  • Key Properties:

    • Molecular Formula: C₇H₉NO₂

    • Molecular Weight: 139.15 g/mol

    • Polarity: The presence of the hydroxymethyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring imparts significant polarity to the molecule. This makes it soluble in polar organic solvents like methanol and acetonitrile.

1.2. Rationale for Reversed-Phase HPLC

Given the polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the chromatographic mode of choice.[3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4][5] Polar analytes, like our target compound, have a lower affinity for the non-polar stationary phase and will elute earlier than non-polar impurities when the mobile phase has a high aqueous content. By gradually increasing the organic solvent content (elution strength) of the mobile phase, we can effectively elute the target compound while separating it from both more polar and less polar impurities.

HPLC Method Parameters: A Deliberate Approach

The selection of each parameter in an HPLC method is a critical decision that directly impacts the resolution, efficiency, and robustness of the purification.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robust performance. Its long alkyl chains provide strong hydrophobic retention, which is ideal for separating a broad range of analytes. For polar compounds like this compound, a C18 phase provides sufficient retention to allow for effective separation from very polar, early-eluting impurities.

  • Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.[6]

    • Solvents: We will use HPLC-grade water and acetonitrile (ACN). Acetonitrile is often preferred over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[7]

    • Acidic Modifier: The addition of a small amount of an acidic modifier, such as 0.1% formic acid (FA) or trifluoroacetic acid (TFA), to the mobile phase is crucial.[8] The isoxazole nitrogen can be weakly basic. An acidic modifier protonates residual silanols on the silica-based stationary phase, minimizing undesirable ionic interactions that can lead to peak tailing.[8] It also ensures consistent ionization of the analyte, leading to sharper, more symmetrical peaks. We will use formic acid as it is mass spectrometry (MS) compatible, a common requirement for purity confirmation.[9]

  • Detection Wavelength: The isoxazole ring system contains a chromophore that absorbs UV light. Studies on isoxazole photochemistry show UV absorbance and reactivity at wavelengths between 220 nm and 260 nm.[10][11][12] For maximum sensitivity to detect the main compound and potential impurities, a low wavelength such as 220 nm is selected. A Photodiode Array (PDA) detector is highly recommended during method development to screen across a range of wavelengths and confirm the optimal setting.

  • Elution Mode (Gradient): A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is essential.[13] This approach ensures that compounds with a wide range of polarities can be eluted within a reasonable timeframe, providing good resolution between the target compound and potential synthesis byproducts (e.g., non-polar starting materials or highly polar side products).

Experimental Protocols: From Preparation to Purification

Adherence to a systematic and precise protocol is paramount for achieving reproducible results. The following sections provide step-by-step methodologies.

3.1. Protocol: Solution and Sample Preparation

Causality: Proper preparation of the mobile phase and sample is critical to prevent system contamination and ensure chromatographic consistency. Using HPLC-grade solvents minimizes baseline noise, while filtering removes particulates that can clog the column and instrument.[7][13] Degassing prevents the formation of air bubbles in the pump and detector, which can cause flow rate instability and baseline spikes.[7]

  • Mobile Phase A (Aqueous): Measure 999 mL of HPLC-grade water into a 1 L solvent bottle. Add 1 mL of formic acid (≥98% purity) to achieve a 0.1% (v/v) concentration.

  • Mobile Phase B (Organic): Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle. Add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.

  • Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter.[7] Degas both solutions for 15-20 minutes using an ultrasonicator or helium sparging.[7]

  • Sample Preparation: Dissolve the crude this compound product in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B, or DMSO if solubility is an issue) to a concentration of approximately 5-10 mg/mL.

  • Sample Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3.2. Workflow: Method Development and Purification

The purification process is a logical progression from an initial analytical-scale scouting run to an optimized preparative-scale injection.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development (Analytical Scale) cluster_purify Phase 3: Preparative Purification cluster_post Phase 4: Post-Purification prep prep analytical analytical decision decision process process output output A Prepare Mobile Phases (A: H₂O+0.1% FA, B: ACN+0.1% FA) C Perform Scouting Gradient Run (e.g., 5-95% B over 15 min) A->C B Prepare Crude Sample (~10 mg/mL) B->C D Analyze Chromatogram: Identify Target Peak & Impurities C->D E Is Resolution Adequate? (Rs > 1.5) D->E F Optimize Gradient Slope & Time (Focus around target elution %B) E->F No G Scale Up to Preparative Column (Increase Flow Rate & Inj. Volume) E->G Yes F->C Re-run H Perform Purification Run & Collect Fractions G->H I Analyze Collected Fractions (Analytical HPLC) H->I J Pool Pure Fractions (>98% Purity) I->J K Evaporate Solvent (Rotary Evaporator) J->K L Pure Compound K->L

Caption: A comprehensive workflow for the HPLC purification of this compound.

3.3. Protocol: Optimized Purification Method

This protocol is the result of the method development process outlined above. It is designed to provide excellent resolution and purity for the target compound.

  • System Setup:

    • Install a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Set the column oven temperature to 30 °C for improved reproducibility.

    • Purge the pump lines thoroughly with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at the designated flow rate for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column. The injection volume will depend on the column size and sample concentration but can range from 500 µL to several mL for a preparative column.

  • Gradient Elution: Run the gradient program as detailed in Table 1.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold, collecting peaks as they elute. Ensure the collection parameters are set to isolate the main target peak cleanly from adjacent impurities.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of Mobile Phase B (e.g., 95% B) for several column volumes to elute any strongly retained impurities.

  • Re-equilibration: Return the system to the initial conditions (95% A, 5% B) and re-equilibrate before the next injection.

Data Presentation and Expected Results

Clear presentation of the final method parameters is essential for technology transfer and routine use.

Table 1: Optimized Preparative HPLC Parameters

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard preparative RP column for high loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterPolar solvent for RP chromatography.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution; provides good UV transparency.[7]
Gradient 5% B to 60% B over 20 minFocused gradient to resolve the target from impurities.
60% B to 95% B over 2 minRapid ramp to elute late-eluting impurities.
Hold at 95% B for 5 minColumn wash step.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID preparative column.
Column Temp. 30 °CEnsures stable retention times and viscosity.
Detection UV at 220 nmMaximizes sensitivity for the isoxazole chromophore.
Injection Vol. 1.0 mL (of 10 mg/mL solution)Example loading; can be optimized based on resolution.

Expected Chromatogram: Under these conditions, this compound is expected to elute as a sharp, symmetrical peak approximately 12-15 minutes into the gradient. Highly polar impurities will elute near the solvent front (< 5 minutes), while less polar, more hydrophobic impurities will elute later in the gradient (> 16 minutes). The collected fractions corresponding to the main peak should be analyzed by analytical HPLC to confirm purity (>98%) before pooling.

Troubleshooting Common HPLC Purification Issues

A self-validating protocol anticipates potential problems and provides solutions.

Troubleshooting_Logic problem problem cause cause solution solution Tailing Problem Peak Tailing Cause_Tailing Potential Causes 1. Secondary Silanol Interactions 2. Column Overload 3. Extracolumn Dead Volume Tailing:p->Cause_Tailing:c Broad Problem Broad Peaks Cause_Broad Potential Causes 1. Low Column Efficiency 2. Sample Solvent Incompatibility 3. Column Contamination Broad:p->Cause_Broad:c Pressure Problem High Backpressure Cause_Pressure Potential Causes 1. Column/Frit Blockage 2. Particulate in System 3. Mobile Phase Precipitation Pressure:p->Cause_Pressure:c Sol_Tailing Solutions 1. Ensure 0.1% Acid in Mobile Phase 2. Reduce Injection Mass/Volume 3. Check and Tighten Fittings Cause_Tailing:c->Sol_Tailing:s Sol_Broad Solutions 1. Replace Column 2. Dissolve Sample in Mobile Phase 3. Wash Column with Strong Solvent Cause_Broad:c->Sol_Broad:s Sol_Pressure Solutions 1. Reverse-flush Column (if permitted) 2. Filter Sample and Mobile Phase 3. Ensure Mobile Phase Miscibility Cause_Pressure:c->Sol_Pressure:s

Caption: A troubleshooting guide for common issues in HPLC purification.

References

LC-MS analysis of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS Analysis of (5-Cyclopropylisoxazol-3-yl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a cyclopropyl group attached to an isoxazole ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The isoxazole ring serves as a versatile scaffold, and the cyclopropyl group can enhance metabolic stability and binding affinity. Accurate and sensitive quantification of this compound in various matrices, such as plasma, tissue homogenates, or reaction mixtures, is crucial for pharmacokinetic studies, process chemistry, and quality control.

This application note provides a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure adaptability and troubleshooting capabilities.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation of this compound from potential matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer (MS/MS). The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for quantitative analysis.

Materials and Reagents

  • Analyte: this compound (Standard, >98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., a stable isotope-labeled version or a related isoxazole derivative).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Additives: Formic acid (FA) and Ammonium acetate, LC-MS grade.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Reaction Mixture) IS_Spiking Internal Standard (IS) Spiking Sample_Collection->IS_Spiking Extraction Extraction (PPT or SPE) IS_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Injection LC Injection Evaporation_Reconstitution->LC_Injection Transfer to Autosampler Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

Figure 1: General workflow for the .

Detailed Protocols

Standard and Sample Preparation

Rationale: Accurate preparation of standards and samples is fundamental for reliable quantification. The use of an internal standard corrects for variations in sample processing and instrument response.

Protocol:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol. Store at -20°C.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water. These will be used to construct the calibration curve.

  • Calibration Curve and Quality Control (QC) Samples: Spike the appropriate volume of working standards into a blank matrix (e.g., drug-free plasma) to create calibration standards (typically 8-10 non-zero points) and QC samples (at least three levels: low, medium, and high).

  • Sample Extraction (Protein Precipitation - PPT):

    • To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of cold acetonitrile containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS Method Development and Parameters

Rationale: The choice of chromatographic conditions and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and peak shape. The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Method Development Logic:

Figure 2: Logical flow for developing the LC-MS method.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnC18, 1.8 µm, 2.1 x 50 mmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier promotes protonation of the analyte for positive ion ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µLA small injection volume is used to prevent peak distortion.
Gradient Program
0.0 - 0.5 min5% BInitial conditions for sample loading.
0.5 - 3.0 min5% to 95% B (Linear)Gradient elution to separate the analyte from matrix components.
3.0 - 4.0 min95% B (Hold)Column wash to remove strongly retained compounds.
4.0 - 4.1 min95% to 5% B (Linear)Return to initial conditions.
4.1 - 5.0 min5% B (Hold)Column re-equilibration.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe isoxazole nitrogen is susceptible to protonation.
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Desolvation Temperature450°CEfficiently desolvates the ESI droplets.
Desolvation Gas Flow800 L/hrAssists in the desolvation process.
Cone Gas Flow50 L/hrHelps to prevent solvent droplets from entering the mass spectrometer.
MRM Transitions
This compoundPrecursor Ion (m/z): 140.1 -> Product Ion (m/z): 110.1 (Quantifier), 81.1 (Qualifier)The precursor ion corresponds to [M+H]+. Product ions are generated by collision-induced dissociation.
Internal Standard (IS)To be determined based on the selected IS.

Data Analysis and System Suitability

  • Data Acquisition: Acquire data using the MRM mode.

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • System Suitability: Before running the sample set, inject a mid-level QC sample multiple times (e.g., n=6). The precision (%CV) of the peak areas and retention times should be within acceptable limits (e.g., <15%). This ensures the system is performing consistently.

Method Validation

For use in regulated environments, the method should be validated according to guidelines from the FDA or other relevant regulatory bodies. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the sample matrix.

  • Stability: Stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound. The detailed protocol, from sample preparation to data analysis, provides a solid foundation for researchers in the field of drug development and chemical analysis. The emphasis on the rationale behind methodological choices allows for informed optimization and troubleshooting, ensuring reliable and high-quality data generation.

The Isoxazole Scaffold: A Versatile Blueprint for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoxazole Ring in Medicinal Chemistry

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its enduring appeal stems from a unique combination of physicochemical properties: the isoxazole ring is electronically versatile, capable of engaging in various non-covalent interactions with biological targets, and provides a stable, rigid scaffold for the precise spatial orientation of pharmacophoric groups.[1] Moreover, the inherent polarity imparted by the heteroatoms can enhance pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties, while potentially reducing toxicity.[2] The weak N-O bond within the isoxazole ring also presents a site for metabolic cleavage, which can be strategically exploited in prodrug design.

This guide provides an in-depth exploration of the role of isoxazole derivatives in contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not only a conceptual framework but also detailed, field-proven protocols for the synthesis and biological evaluation of this privileged scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Core Applications of Isoxazole Derivatives in Therapeutics

The versatility of the isoxazole scaffold is evidenced by its presence in a wide array of FDA-approved drugs and clinical candidates.[3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as potent anticancer agents, targeting various mechanisms that underpin cancer cell proliferation, survival, and metastasis.[4] These mechanisms include the inhibition of key enzymes like protein kinases and topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[5] The structure-activity relationship (SAR) studies reveal that the anticancer potency can be finely tuned by modifying the substituents on the isoxazole ring and appended moieties. For instance, the presence of electron-withdrawing groups on phenyl rings attached to the isoxazole core often enhances cytotoxic activity.[6]

Antibacterial Activity: A Scaffold to Combat Antimicrobial Resistance

With the rise of multidrug-resistant bacteria, the need for novel antibacterial agents is critical. Isoxazole-containing compounds, such as the sulfonamide antibiotic sulfamethoxazole, have a long history of clinical use.[7] Modern research continues to explore novel isoxazole derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria.[8] SAR studies have shown that substitutions with halogen atoms on appended phenyl rings can significantly enhance antibacterial efficacy.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives, notably the selective COX-2 inhibitor valdecoxib, have demonstrated significant anti-inflammatory and analgesic properties.[9] These compounds function by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. The selectivity for COX-2 over COX-1 is a critical design feature to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of isoxazole derivatives. These protocols are designed to be robust and reproducible, with explanations of the rationale behind key steps.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and versatile method for constructing the isoxazole ring.[10] Nitrile oxides are typically generated in situ from aldoximes to circumvent their inherent instability.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM.

  • Base Addition: Add TEA (1.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for the subsequent in situ generation of the nitrile oxide.

  • Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture. The NCS oxidizes the aldoxime to the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3,5-disubstituted isoxazole.

Causality: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the substituents on the alkyne and the nitrile oxide.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Isoxazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring the reliability of the obtained IC₅₀ values.

Protocol 3: Determination of Antibacterial Activity by Broth Microdilution

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Isoxazole test compounds

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality: The MIC value provides a quantitative measure of the potency of the antibacterial agent against the tested bacterial strain.

Protocol 4: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial for its anti-inflammatory potential.[12]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Isoxazole test compounds

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • EIA buffer and reagents for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the isoxazole test compounds at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation: The use of a known selective COX-2 inhibitor as a positive control is critical for validating the assay and comparing the potency of the test compounds.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the biological activity and pharmacokinetic properties of representative isoxazole-containing drugs and derivatives.

CompoundTarget/Cell LineIC₅₀/MICPharmacokinetic ParameterValueReference
Leflunomide (active metabolite A77 1726) Dihydroorotate dehydrogenase-Half-life (t½)~2 weeks[13]
Protein Binding>99%[14]
Valdecoxib COX-20.005 µMHalf-life (t½)8-11 hours[15]
Oral Bioavailability83%[15]
Sulfamethoxazole Dihydropteroate synthase-Half-life (t½)6-12 hours[16]
E. coli120 µg/mL (as Cloxacillin std.)--[8]
Zonisamide Voltage-gated Na⁺ channels, T-type Ca²⁺ channels-Half-life (t½)63-69 hours[17]
Protein Binding~40%[18]
Isoxazole Derivative 10b DU145 (prostate cancer)1.06 µM--[19]
Isoxazole Derivative C6 COX-20.85 µM--[12]
Isoxazole Derivative 178f E. coli95 µg/mL--[8]
Visualizing Key Concepts

Visual representations are invaluable for understanding complex biological pathways and experimental workflows.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Approval Phase_III->Approval

Caption: A generalized workflow for isoxazole-based drug discovery.

cycloaddition cluster_reactants Aldoxime R1-CH=N-OH (Aldoxime) Nitrile_Oxide [ R1-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->Nitrile_Oxide  -H₂O (Oxidation) Alkyne R2-C≡C-R3 (Alkyne) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition Nitrile_Oxide->Isoxazole [3+2] Cycloaddition

Caption: The 1,3-dipolar cycloaddition mechanism for isoxazole synthesis.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2

Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of isoxazole derivatives.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its inherent properties, coupled with the advances in synthetic methodologies, allow for the creation of vast and diverse chemical libraries for biological screening. The future of isoxazole-based drug discovery lies in the integration of computational modeling and artificial intelligence to predict biological activity and ADME properties, thereby accelerating the identification of promising lead candidates. Furthermore, the development of multi-targeted isoxazole derivatives that can simultaneously modulate several disease-related pathways holds immense promise for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable heterocyclic system in their drug discovery endeavors.

References

Application Notes and Protocols: Leveraging (5-Cyclopropylisoxazol-3-yl)methanol for the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The inherent stability of the isoxazole ring, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a valuable building block in drug discovery.[2]

This guide focuses on the synthetic utility of a particularly promising building block: (5-Cyclopropylisoxazol-3-yl)methanol . The presence of a cyclopropyl group at the 5-position often enhances metabolic stability and can introduce favorable conformational constraints, while the hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity and pharmacokinetic profiles.

A noteworthy example of the therapeutic potential of this scaffold is in the development of selective and potent inhibitors of the REarranged during Transfection (RET) kinase.[6] Activating mutations in the RET proto-oncogene are known drivers in several types of cancers, including thyroid and lung cancers.[6] A derivative of this compound has been identified as a key component of a highly specific RET kinase inhibitor, demonstrating excellent potency and metabolic stability.[6] This highlights the value of this building block in generating targeted therapies.

This document provides a detailed exploration of synthetic strategies to diversify the this compound core, with a focus on generating libraries of compounds for screening against various therapeutic targets. We will delve into the rationale behind key synthetic transformations and provide detailed, adaptable protocols for laboratory execution.

Core Synthetic Strategies: Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is the key to its versatility. This functional group can be readily converted into a range of other functionalities, such as ethers, esters, and amines, which are crucial for modulating a compound's interaction with biological targets and its overall drug-like properties. The following sections will detail the rationale and protocols for these key transformations.

Section 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Rationale and Mechanistic Insight:

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[4][7][8][9] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent.[8] In the context of this compound, the first step is the deprotonation of the primary alcohol to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH). The resulting alkoxide is a potent nucleophile that can then react with a variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) to furnish the desired ether derivatives.

The choice of a primary alkyl halide is crucial for the success of this reaction, as secondary and tertiary halides are more prone to undergo elimination reactions, reducing the yield of the desired ether.[9] This method allows for the introduction of a wide range of alkyl and substituted alkyl groups, enabling the exploration of how different ether side chains impact biological activity.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation:

EntryAlkyl HalideProductExpected Yield Range
1Iodomethane(5-Cyclopropylisoxazol-3-yl)methoxymethane70-90%
2Benzyl bromide3-(Benzyloxymethyl)-5-cyclopropylisoxazole65-85%
31-Bromobutane3-(Butoxymethyl)-5-cyclopropylisoxazole60-80%

Workflow Diagram:

Williamson_Ether_Synthesis start This compound alkoxide Formation of Alkoxide start->alkoxide 1. NaH, THF, 0°C to RT alkylation SN2 Alkylation alkoxide->alkylation 2. Alkyl Halide, 0°C to RT workup Aqueous Workup & Extraction alkylation->workup 3. Quench with NH4Cl purification Purification workup->purification 4. Column Chromatography product Ether Derivative purification->product

Caption: Williamson Ether Synthesis Workflow.

Section 2: Synthesis of Ester Derivatives

Rationale and Mechanistic Insight:

Esterification of the primary alcohol of this compound provides another avenue for structural diversification. Two common and effective methods for this transformation are the Fischer esterification and the Mitsunobu reaction.

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][10][11][12] The reaction is typically performed by refluxing the alcohol in an excess of the carboxylic acid, which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12] To drive the equilibrium towards the ester product, water, a byproduct of the reaction, is often removed using a Dean-Stark apparatus.[12]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions.[1][6][13][14][15] It employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][13] The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for our primary alcohol. The Mitsunobu reaction is particularly useful for substrates that are sensitive to acidic conditions.[14]

Experimental Protocols:

Protocol 2.1: Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (if using a Dean-Stark apparatus)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Combine this compound (1.0 equivalent) and the carboxylic acid (2.0-5.0 equivalents) in a round-bottom flask.

  • If using a Dean-Stark apparatus, add toluene as the solvent.

  • Carefully add a catalytic amount of concentrated H₂SO₄ or TsOH (0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux and continue for 4-12 hours, monitoring by TLC. If using a Dean-Stark trap, monitor the collection of water.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2.2: Mitsunobu Reaction

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Data Presentation:

EntryReactionCarboxylic AcidProductExpected Yield Range
1FischerAcetic Acid(5-Cyclopropylisoxazol-3-yl)methyl acetate60-80%
2MitsunobuBenzoic Acid(5-Cyclopropylisoxazol-3-yl)methyl benzoate70-90%

Logical Relationship Diagram:

Esterification_Methods start This compound fischer Fischer Esterification start->fischer Carboxylic Acid, H+ cat., Reflux mitsunobu Mitsunobu Reaction start->mitsunobu Carboxylic Acid, PPh3, DEAD/DIAD product Ester Derivative fischer->product mitsunobu->product

Caption: Pathways to Ester Derivatives.

Section 3: Synthesis of Amine Derivatives

Rationale and Mechanistic Insight:

The conversion of the primary alcohol to an amine introduces a basic center into the molecule, which can be crucial for interactions with acidic residues in protein binding sites and for improving aqueous solubility. A common and effective method for this transformation involves a two-step process: activation of the alcohol as a good leaving group, followed by nucleophilic substitution with an amine source.

A reliable way to achieve this is through a Mitsunobu reaction using a nitrogen nucleophile like phthalimide, followed by deprotection.[6] Alternatively, the alcohol can be converted to a mesylate or tosylate, which are excellent leaving groups, and then displaced by an amine or an azide followed by reduction. The Mitsunobu approach is often preferred for its mild conditions.

Experimental Protocol: Two-Step Amination via Mitsunobu Reaction

Step 1: Synthesis of the Phthalimide Derivative

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Follow the general Mitsunobu protocol described in Section 2.2, using phthalimide (1.2 equivalents) as the nucleophile.

  • After purification by column chromatography, the N-((5-cyclopropylisoxazol-3-yl)methyl)phthalimide is obtained as a solid.

Step 2: Deprotection to the Primary Amine

Materials:

  • N-((5-cyclopropylisoxazol-3-yl)methyl)phthalimide

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the phthalimide derivative (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0-5.0 equivalents) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Treat the residue with aqueous HCl to protonate the amine and dissolve it, leaving the solid phthalhydrazide behind.

  • Filter off the precipitate and wash it with a small amount of cold water.

  • Basify the filtrate with aqueous NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the desired primary amine.

Data Presentation:

StepReactantProductExpected Yield Range
1This compoundN-((5-cyclopropylisoxazol-3-yl)methyl)phthalimide70-85%
2Phthalimide derivative(5-Cyclopropylisoxazol-3-yl)methanamine80-95%

Experimental Workflow Diagram:

Amination_Workflow start This compound mitsunobu Mitsunobu Reaction start->mitsunobu Phthalimide, PPh3, DEAD phthalimide Phthalimide Derivative mitsunobu->phthalimide deprotection Hydrazine Deprotection phthalimide->deprotection N2H4·H2O, EtOH, Reflux amine Primary Amine deprotection->amine

Caption: Two-Step Synthesis of Primary Amine.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of potential therapeutics. The straightforward functionalization of its primary alcohol group through well-established synthetic methodologies such as the Williamson ether synthesis, Fischer esterification, and Mitsunobu reaction allows for the creation of diverse libraries of compounds. These derivatives can be screened against a wide range of biological targets, including kinases, enzymes, and receptors, to identify novel drug candidates for various diseases, including cancer, inflammatory disorders, and infectious diseases. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Cyclopropylisoxazol-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable isoxazole intermediate. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common synthetic challenges and optimize your reaction yields.

I. Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the construction of the isoxazole core followed by functional group manipulation, or a direct approach where the hydroxymethyl group is installed during the cyclization. Two primary and highly adaptable routes are:

  • Route A: Cyclocondensation of a β-Diketone with Hydroxylamine: This is a classic and robust method for forming the isoxazole ring. It involves the reaction of a 1,3-dicarbonyl compound, such as ethyl 4-cyclopropyl-2,4-dioxobutanoate, with hydroxylamine.

  • Route B: Reduction of a Precursor Carboxylic Acid or Ester: This approach involves the synthesis of a more stable precursor, like 5-cyclopropylisoxazole-3-carboxylic acid or its corresponding ester, which is then reduced to the desired primary alcohol.

This guide will focus on troubleshooting these two primary synthetic pathways.

II. Troubleshooting Guide & FAQs

Route A: Cyclocondensation of Ethyl 4-cyclopropyl-2,4-dioxobutanoate with Hydroxylamine

This route is often favored due to the commercial availability of the starting β-ketoester.[1] However, careful control of reaction conditions is crucial for achieving high yields and purity.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields in this cyclocondensation reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the ethyl 4-cyclopropyl-2,4-dioxobutanoate is of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction pH: The pH of the reaction medium is critical. The reaction is typically carried out under mildly acidic to neutral conditions. If the pH is too low, the nucleophilicity of hydroxylamine is reduced due to protonation. If it's too basic, the starting β-dicarbonyl compound can undergo undesired side reactions. A buffer system can sometimes be beneficial.

  • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting materials or the product. A gradual increase in temperature and careful monitoring are recommended. Optimization studies for similar isoxazole syntheses have shown that temperatures around 70°C can be optimal.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used as they are good at solvating the hydroxylamine salt. However, exploring other solvent systems, including mixed aqueous-organic systems, may improve yields.[2]

  • Work-up Procedure: The product, this compound, has a degree of water solubility. During the aqueous work-up, product loss can occur. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider back-extraction of the aqueous layer.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can potentially lead to the formation of two regioisomers. In the case of ethyl 4-cyclopropyl-2,4-dioxobutanoate, the desired product is 5-cyclopropyl-3-hydroxymethylisoxazole. The isomeric impurity would be 3-cyclopropyl-5-hydroxymethylisoxazole.

The regioselectivity is primarily governed by the difference in reactivity between the two carbonyl groups. The cyclopropyl ketone is generally more electrophilic than the ester carbonyl. However, under certain conditions, the ester can also react.

  • pH Control: The regioselectivity of the initial attack of hydroxylamine is pH-dependent. At lower pH, the reaction tends to be more selective for the more reactive ketone.

  • Reaction Temperature: Lowering the reaction temperature may enhance the kinetic selectivity for the attack at the more reactive carbonyl center.

  • Protecting Groups: While more synthetically demanding, a strategy involving the protection of one of the carbonyl groups can be employed to ensure absolute regioselectivity.

Q3: Is there a risk of the cyclopropyl group opening under the reaction conditions?

A3: The cyclopropyl group is a strained ring system and can be susceptible to opening under harsh acidic or thermal conditions. However, under the typical conditions for isoxazole synthesis from β-dicarbonyls (mildly acidic to neutral, moderate temperatures), the cyclopropyl ring is generally stable.

To mitigate any potential risk:

  • Avoid strong acids.

  • Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

  • Minimize the reaction time.

Route B: Reduction of 5-Cyclopropylisoxazole-3-carboxylic Acid

This two-step approach involves the initial synthesis of the carboxylic acid followed by its reduction. 5-Cyclopropylisoxazole-3-carboxylic acid is commercially available, making this a viable option.

Q1: I am having trouble reducing the carboxylic acid to the alcohol. My attempts with sodium borohydride have been unsuccessful. What am I doing wrong?

A1: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids.[3] You will need to use a more powerful reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols.[3][4] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. It is a highly reactive reagent that must be handled with care under anhydrous conditions.

  • Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another excellent reagent for this transformation.[3] It is generally more selective than LiAlH₄ and can be a good alternative if other functional groups sensitive to LiAlH₄ are present.

Experimental Protocol: Reduction of 5-Cyclopropylisoxazole-3-carboxylic Acid with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Q2: During the reduction with LiAlH₄, I am getting a complex mixture of products and a low yield of the desired alcohol. What could be the issue?

A2: A complex product mixture suggests that undesired side reactions are occurring.

  • N-O Bond Cleavage: The isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under strongly reducing conditions.[3] Over-reduction can lead to ring-opened byproducts. To minimize this, consider:

    • Lowering the reaction temperature: Perform the entire reaction at 0 °C or even lower temperatures.

    • Using a milder reducing agent: Borane (BH₃·THF) might be a better choice as it is less likely to cleave the N-O bond.

  • Purity of the Starting Carboxylic Acid: Impurities in the starting material can react with LiAlH₄ to form various byproducts. Ensure the 5-cyclopropylisoxazole-3-carboxylic acid is pure before proceeding with the reduction.

  • Incomplete Quenching: An improper or incomplete quench of the excess LiAlH₄ can lead to issues during work-up and purification. The Fieser work-up described above is generally reliable for producing an easily filterable solid.

III. Visualizing the Workflows

Workflow for Route A: Cyclocondensation

RouteA Start Ethyl 4-cyclopropyl-2,4-dioxobutanoate + Hydroxylamine HCl Reaction Cyclocondensation (e.g., EtOH, reflux) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for Route A: Cyclocondensation.

Troubleshooting Logic for Low Yield in Route A

TroubleshootingA LowYield Low Yield in Route A CheckPurity Check Purity of Starting Materials LowYield->CheckPurity OptimizepH Optimize Reaction pH LowYield->OptimizepH OptimizeTemp Optimize Temperature LowYield->OptimizeTemp OptimizeSolvent Change Solvent LowYield->OptimizeSolvent ImproveWorkup Improve Work-up (Thorough Extraction) LowYield->ImproveWorkup

Caption: Troubleshooting logic for low yield in Route A.

Workflow for Route B: Reduction

RouteB Start 5-Cyclopropylisoxazole-3-carboxylic Acid Reaction Reduction (e.g., LiAlH₄ in THF) Start->Reaction Quench Careful Quenching (Fieser Work-up) Reaction->Quench Purification Filtration & Column Chromatography Quench->Purification Product This compound Purification->Product

Caption: General workflow for Route B: Reduction.

IV. Quantitative Data Summary

ParameterRoute A (Cyclocondensation)Route B (Reduction)Key Considerations
Starting Material Ethyl 4-cyclopropyl-2,4-dioxobutanoate5-Cyclopropylisoxazole-3-carboxylic acidBoth are commercially available.
Key Reagents Hydroxylamine HClLiAlH₄ or BH₃·THFLiAlH₄ requires strict anhydrous conditions.
Typical Solvents Ethanol, MethanolTHF, Diethyl EtherAnhydrous solvents are crucial for Route B.
Reaction Temp. 50-80 °C0 °C to Room Temp.Lower temperatures may be needed in Route B to prevent side reactions.
Number of Steps 11 (from carboxylic acid)Route B may involve prior synthesis of the carboxylic acid.
Potential Yield Moderate to HighHighYields are highly dependent on optimization.
Key Challenges Regioselectivity, Byproduct formationN-O bond cleavage, Handling of pyrophoric reagentsEach route has distinct challenges that require careful management.

V. Concluding Remarks

The synthesis of this compound is a tractable process for a skilled synthetic chemist. By understanding the underlying chemical principles of the chosen synthetic route and anticipating potential challenges, researchers can significantly improve their success rate. This guide provides a starting point for troubleshooting and optimization. Remember that careful execution of experimental procedures, thorough characterization of intermediates and products, and a systematic approach to problem-solving are the cornerstones of successful organic synthesis.

References

Technical Support Center: Challenges in the Purification of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Cyclopropylisoxazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this polar heterocyclic alcohol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex bioactive molecules. However, its purification can be a significant bottleneck due to a combination of its inherent physicochemical properties and the potential for impurity formation during its synthesis. The primary challenges stem from its:

  • Polarity: The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring imparts significant polarity to the molecule. This can lead to issues such as poor solubility in non-polar organic solvents, strong retention on normal-phase silica gel, and tailing during chromatography.

  • Potential for Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds, which can influence its solubility, chromatographic behavior, and crystallization properties.

  • Formation of Process-Related Impurities: The synthesis of 3,5-disubstituted isoxazoles can generate various side products, including regioisomers, unreacted starting materials, and byproducts from the decomposition of reactive intermediates.

  • Stability of the Isoxazole Ring: The isoxazole ring can be susceptible to cleavage under certain pH and temperature conditions, potentially leading to degradation products during workup and purification.

This guide will address these challenges systematically, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a thick oil and difficult to handle. How can I best prepare it for purification?

A1: The oily nature of the crude product is common. It is often a mixture of the desired product and residual high-boiling solvents or oily impurities. Before proceeding with purification, it is crucial to remove any residual solvents like DMF or DMSO under high vacuum. Co-evaporation with a solvent like toluene can be effective. For purification, you can then dissolve the crude oil in a minimal amount of a suitable solvent for loading onto a chromatography column or for attempting crystallization.

Q2: I am observing significant streaking and poor separation of my compound on a silica gel column. What is causing this and how can I fix it?

A2: Streaking on silica gel is a frequent issue with polar compounds containing functional groups capable of strong interactions with the acidic silanol groups on the silica surface. The hydroxyl and isoxazole nitrogen atoms in your compound are likely culprits. To mitigate this:

  • Mobile Phase Modification: Add a small percentage (0.1-1%) of a polar, basic modifier like triethylamine or ammonia in methanol to your eluent. This will deactivate the acidic sites on the silica and reduce tailing.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol-silica.

  • Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase (C18) chromatography is an excellent alternative for polar compounds.

Q3: My compound is highly soluble in methanol and water, making extraction from an aqueous workup difficult. How can I improve my extraction efficiency?

A3: High water solubility is a common challenge. Here are some strategies:

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Use of More Polar Solvents: Instead of diethyl ether or ethyl acetate, try extractions with a more polar solvent like n-butanol or a mixture of dichloromethane and isopropanol.

  • Continuous Liquid-Liquid Extraction: For very high water solubility, a continuous extraction apparatus can be highly effective.

  • pH Adjustment: While the isoxazole ring can be sensitive to pH extremes, carefully adjusting the pH to suppress any potential ionization of impurities might aid in their removal, though this should be done with caution.

Q4: I am struggling to crystallize this compound. It keeps oiling out. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Solvent System Selection: The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent"), is often effective.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, transfer it to a refrigerator or freezer.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.

Troubleshooting Guide: Purification of this compound

This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions during the purification process.

Table 1: Troubleshooting Column Chromatography
Problem Probable Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0) 1. Mobile phase is not polar enough. 2. Compound is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. Add a competitive polar modifier like triethylamine (0.1-1%) to the eluent. 3. Switch to a more polar stationary phase like alumina or consider reverse-phase chromatography.
Severe tailing or streaking of the product spot 1. Interaction of the polar functional groups with acidic silica gel. 2. Column is overloaded.1. Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase. 2. Use a less acidic stationary phase (neutral alumina). 3. Reduce the amount of crude material loaded onto the column.
Co-elution of impurities with the product 1. Insufficient resolution with the chosen mobile phase. 2. Impurities have very similar polarity to the product.1. Optimize the mobile phase by trying different solvent systems (e.g., ethyl acetate/hexanes, acetone/dichloromethane). 2. Use a shallower gradient if performing gradient elution. 3. Consider a different chromatographic technique, such as reverse-phase HPLC, for better separation.
Product appears to decompose on the column 1. The compound is unstable on acidic silica gel. 2. The isoxazole ring is sensitive to the purification conditions.1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. 2. Use a neutral stationary phase like neutral alumina. 3. Perform the chromatography at a lower temperature if possible.
Table 2: Troubleshooting Crystallization
Problem Probable Cause(s) Solution(s)
Compound "oils out" instead of crystallizing 1. Solution is too supersaturated. 2. Cooling is too rapid. 3. The melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of the "good" solvent to the hot solution to reduce saturation. 2. Allow the solution to cool slowly and undisturbed. 3. Try a lower-boiling point solvent system.
No crystals form, even after cooling 1. The solution is not sufficiently saturated. 2. Crystallization is kinetically slow.1. Slowly evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Store the solution at a lower temperature (e.g., in a freezer) for an extended period.
Crystals are impure (by TLC or NMR) 1. Impurities are co-crystallizing with the product. 2. The cooling was too fast, trapping impurities.1. Perform a second recrystallization. 2. Choose a different solvent system that has a greater solubility difference between the product and the impurity. 3. Ensure slow and gradual cooling.
Formation of a fine powder instead of well-defined crystals 1. The solution crashed out of solution too quickly.1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Consider using a solvent system that provides slightly higher solubility.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

  • Preparation of the Column:

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading":

      • Dissolve the crude material in a suitable solvent.

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent to obtain a free-flowing powder.

      • Carefully add the powder to the top of the prepared column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes, or introduce methanol, such as 1-5% methanol in dichloromethane).

    • Crucially, consider adding 0.1-1% triethylamine to the mobile phase to minimize tailing.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude material in a minimal amount of a "good" solvent (e.g., hot ethyl acetate, isopropanol, or acetone).

    • Slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, or cold water) dropwise until the solution becomes slightly turbid.

    • Gently warm the mixture until it becomes clear again.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Visualizing Workflows and Concepts

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) Workup Aqueous Workup & Extraction Crude->Workup Concentration Concentration (in vacuo) Workup->Concentration PurificationChoice Choice of Purification Concentration->PurificationChoice ColumnChromatography Column Chromatography (Normal or Reverse Phase) PurificationChoice->ColumnChromatography Complex Mixture Crystallization Crystallization PurificationChoice->Crystallization Relatively Clean PureProduct Pure Product ColumnChromatography->PureProduct Crystallization->PureProduct Analysis Purity Analysis (TLC, NMR, LC-MS) PureProduct->Analysis

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Poor Separation or Tailing CheckPolarity Is Mobile Phase Polarity Optimal? Start->CheckPolarity IncreasePolarity Increase Polarity (e.g., % Methanol) CheckPolarity->IncreasePolarity No CheckLoading Is Column Overloaded? CheckPolarity->CheckLoading Yes Success Improved Separation IncreasePolarity->Success ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes CheckAcidity Is Silica Acidity an Issue? CheckLoading->CheckAcidity No ReduceLoad->Success AddBase Add Base (e.g., Triethylamine) CheckAcidity->AddBase Yes ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, C18) CheckAcidity->ChangeStationaryPhase No AddBase->Success ChangeStationaryPhase->Success

Caption: A decision tree for troubleshooting common column chromatography issues.

stability of (5-Cyclopropylisoxazol-3-yl)methanol in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Cyclopropylisoxazol-3-yl)methanol

Introduction

Welcome to the Technical Support Center. This guide provides an in-depth analysis of the stability of this compound, a key heterocyclic building block in modern drug discovery. Understanding the stability profile of this molecule is critical for ensuring the integrity of experimental results, from reaction setup and workup to storage and high-throughput screening. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the chemical rationale behind its stability, potential degradation pathways, and best practices for handling and analysis.

Frequently Asked Questions (FAQs): General Stability Profile

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is governed by three key features:

  • The Isoxazole Ring: This five-membered heterocycle contains a weak N-O bond, which is the most common site of degradation.[1][2] This bond is susceptible to cleavage under various conditions, including strong acid, base, reduction, and UV light.[1][3][4]

  • The C5-Cyclopropyl Group: The cyclopropyl ring is an electron-donating group that can influence the electronic properties of the isoxazole ring. While generally stable, its presence can affect the reactivity of the adjacent C=N bond.

  • The C3-Hydroxymethyl Group: As a primary alcohol, this group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. It can also participate in esterification or etherification reactions depending on the solvent and reagents present.

Q2: What is the most common degradation pathway for the isoxazole ring in this molecule?

A2: The most probable degradation pathway is the cleavage of the N-O bond. This can occur via several mechanisms:

  • Base-Catalyzed Ring Opening: In the presence of a base, deprotonation can occur, leading to an elimination-type reaction that cleaves the N-O bond. This often results in the formation of a β-ketonitrile or related open-chain species.[3]

  • Reductive Cleavage: Certain reducing agents or metabolic pathways can reductively cleave the N-O bond.[4]

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can promote hydrolysis of the isoxazole ring, leading to ring-opened products. Studies on related isoxazoles have shown significant degradation at pH values below 3.5.[5]

  • Photolytic Rearrangement: Exposure to UV radiation can induce the collapse of the isoxazole ring, which may rearrange to form an oxazole or other intermediates.[1]

Below is a diagram illustrating the primary vulnerabilities of the molecule.

Caption: Key degradation sites on this compound.

Q3: How should I store stock solutions of this compound?

A3: Based on the chemical liabilities, we recommend the following storage conditions:

  • Solvent: Anhydrous, aprotic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are preferred for long-term storage. While methanol is common, it can sometimes be a source of formaldehyde formation in the presence of certain enzymes or catalysts, which could react with your compound.[6]

  • Temperature: Store solutions at -20°C or, ideally, at -80°C to minimize thermal degradation.

  • Atmosphere: For maximum stability, especially if the solvent is not perfectly anhydrous, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Light: Protect solutions from light by using amber vials or wrapping vials in foil to prevent photolytic degradation.[1]

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Potential Cause Recommended Action & Rationale
"I see a new, more polar peak in my LC-MS after acidic workup (e.g., 1N HCl)." Acid-Catalyzed Ring Opening. The isoxazole ring may be hydrolyzing under strong acidic conditions.[5]1. Neutralize Immediately: Quench the reaction and immediately neutralize the aqueous layer before extraction. 2. Use Milder Acids: If possible, use a weaker acid (e.g., saturated NH₄Cl solution) for the workup. Rationale: Minimizing the contact time and strength of the acid reduces the risk of hydrolysis.
"My compound disappears or shows multiple new peaks after basic workup (e.g., 1N NaOH)." Base-Catalyzed Degradation. Isoxazoles are particularly sensitive to base, leading to rapid ring cleavage.[3]1. Avoid Strong Bases: Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for workup. 2. Use a Biphasic System: Perform the neutralization/extraction quickly in a biphasic system to remove the compound into the organic phase, away from the aqueous base. Rationale: Milder bases and reduced exposure time prevent the initiation of the ring-opening cascade.
"The concentration of my stock solution in methanol decreases over time, even when stored cold." Solvent-Mediated Degradation. Methanol, while a good solvent, can be problematic. It can contain trace impurities or undergo slow reactions. Some studies have noted the instability of analytes in methanol compared to acetonitrile.[7]1. Switch to Acetonitrile (ACN): Prepare a fresh stock solution in high-purity, anhydrous ACN. 2. Verify Purity: Ensure the solvent is from a fresh, sealed bottle. Rationale: ACN is generally more inert and less likely to participate in side reactions than protic solvents like methanol.
"My NMR sample in DMSO-d₆ turned yellow and the spectrum is complex after sitting for a day." Oxidation and/or Degradation. The hydroxymethyl group may be oxidizing to the corresponding aldehyde, which can be colored. DMSO can also contain water or impurities that promote degradation over time.1. Run NMR Immediately: Acquire the spectrum as soon as the sample is fully dissolved. 2. Use Anhydrous Solvent: Use high-purity, anhydrous DMSO-d₆ from an ampule. 3. Inert Atmosphere: Prepare the NMR tube under an inert atmosphere if the compound is highly sensitive. Rationale: Minimizing exposure to air (oxygen) and moisture is key to preventing oxidation and hydrolysis in the NMR tube.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9][10] This protocol outlines a typical workflow.

Objective: To identify the degradation products and pathways for this compound under various stress conditions.

Analytical Method: A reverse-phase HPLC method with UV detection (e.g., at 220 nm and 254 nm) or LC-MS is required. The method must be capable of separating the parent compound from all generated degradants.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, mix the reagents in a clear glass vial as described in the table below. Prepare a "control" sample stored at 5°C in the dark.

  • Incubation: Incubate the vials under the specified conditions. The goal is to achieve 5-20% degradation. The time may need to be adjusted based on preliminary experiments.

  • Quenching/Neutralization: After incubation, stop the degradation. For acidic/basic samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute all samples (including the t=0 and control samples) to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC/LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the relative retention times of any new peaks. If using LC-MS, determine the mass of the degradants to help elucidate their structures.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent Setup (in vial)Incubation ConditionsQuenching Step
Acid Hydrolysis 1 mL Stock + 1 mL 1N HCl60°C for 8 hoursAdd 1 mL of 1N NaOH
Base Hydrolysis 1 mL Stock + 1 mL 1N NaOHRoom Temp for 2 hoursAdd 1 mL of 1N HCl
Oxidation 1 mL Stock + 1 mL 30% H₂O₂Room Temp for 24 hoursNo quench needed
Thermal 1 mL Stock + 1 mL ACN:Water (1:1)80°C for 48 hoursCool to room temp
Photolytic Spread thin film in petri dishExpose to UV light (ICH option 1/2)Dissolve in ACN
Workflow Visualization

The following diagram illustrates the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock Solution in ACN t0 Prepare T=0 Sample (Dilute for Analysis) stock->t0 stress_conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic stock->stress_conditions quench Quench / Neutralize Stressed Samples stress_conditions->quench analyze Analyze All Samples by HPLC / LC-MS quench->analyze report Evaluate Data: - % Degradation - Identify Degradants - Mass Balance analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Degradation Pathways of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for navigating the complexities of isoxazole degradation. Here, we address common experimental challenges, explain the underlying chemical principles, and offer robust protocols to ensure the integrity of your research.

Section 1: Foundational Science: Understanding Isoxazole Stability

The isoxazole ring is a staple in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] While generally considered a stable aromatic system, its unique 1,2-arrangement of oxygen and nitrogen atoms harbors a weak N-O bond, which is a primary site for degradation.[3][4] Understanding the factors that trigger the cleavage of this bond is critical for predicting and managing the stability of your compound.

The stability profile is significantly influenced by pH, temperature, and the substitution pattern on the ring.[3][5] For instance, electron-withdrawing substituents at the 4-position can elongate the N-O bond, making the ring more susceptible to cleavage.[6]

Key Degradation Pathways

Degradation of isoxazole-containing compounds typically proceeds through three main routes: photochemical, chemical (hydrolytic), and metabolic degradation.

  • Photodegradation : Exposure to UV irradiation can induce the cleavage of the weak N-O bond. This often leads to a rearrangement to a more stable oxazole isomer through a transient azirine intermediate.[3][7] This photo-instability is a critical consideration for formulation and storage.[4] The nonionized form of isoxazole compounds, like sulfamethoxazole, is often more susceptible to photodegradation than the ionized form.[8]

  • Chemical Degradation (Hydrolysis) : The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis.[4][9] Lability often increases under basic conditions, as seen in the case of Leflunomide, where base-catalyzed ring opening is significantly faster at 37°C than at room temperature.[3][10] Acid-catalyzed degradation is also a significant pathway; for example, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone degrades in acidic conditions to yield products like 2-hydroxy-1,4-naphthoquinone and 2-butanone.[5]

  • Metabolic Degradation : In vivo, isoxazole rings can be opened by metabolic processes. A classic example is the anti-inflammatory drug Leflunomide, where the ring undergoes N-O bond cleavage to form the active metabolite A771726.[11] This process is dependent on a proton at the C3 position.[11] Reductive ring opening is another major metabolic pathway, as observed with the anticoagulant razaxaban.[12]

Degradation_Pathways cluster_0 Initiating Factors cluster_1 Degradation Mechanisms Light Light Photolysis Photochemical Cleavage/Rearrangement Light->Photolysis pH_Temp Acid/Base, Temp Hydrolysis Hydrolytic Ring Opening pH_Temp->Hydrolysis Enzymes Metabolic Enzymes Metabolism Metabolic Ring Cleavage Enzymes->Metabolism Products Degradation Products (Isomers, Ring-Opened Species) Photolysis->Products Hydrolysis->Products Metabolism->Products Isoxazole_Compound Isoxazole- Containing Compound Isoxazole_Compound->Photolysis Isoxazole_Compound->Hydrolysis Isoxazole_Compound->Metabolism

Caption: Overview of primary isoxazole degradation triggers and mechanisms.

Section 2: Troubleshooting Guide: From Problem to Pathway

This section provides a structured, Q&A-based approach to resolving common issues encountered during stability and degradation studies.

Q: I'm observing a significant loss of my parent compound during my experiment, but no clear degradation peaks are visible in the HPLC-UV analysis. What could be happening?

A: This is a common and challenging scenario. The absence of new peaks suggests several possibilities that require systematic investigation.

  • Potential Cause 1: Non-UV Active Degradants. The degradation products may lack a chromophore that absorbs at the wavelength you are monitoring.

    • Solution: The most direct approach is to use a universal detector in series with your UV detector. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or, most powerfully, a Mass Spectrometer (MS) can detect non-UV active compounds. LC-MS is the preferred tool as it will also provide mass information for the unknown degradants.

  • Potential Cause 2: Formation of Insoluble Degradants. The degradation products might be precipitating out of the solution, meaning they are never injected onto the HPLC column.

    • Solution: Visually inspect your sample vials for any cloudiness or precipitate. If observed, attempt to dissolve the precipitate in a stronger solvent (e.g., DMSO, DMF) and analyze the resulting solution. This can help confirm if the mass balance is lost to insoluble materials.

  • Potential Cause 3: Formation of Volatile Degradants. The isoxazole ring can fragment into smaller, volatile molecules that are lost to the headspace and not detected by HPLC.[13]

    • Solution: This is more difficult to diagnose. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the vapor phase above your stressed sample to identify any volatile degradation products.

Q: My LC-MS analysis shows multiple new peaks after a forced degradation study. How do I efficiently determine which are relevant degradation products and begin to identify them?

A: A multi-peak chromatogram is the expected outcome of a successful forced degradation study. The goal is to systematically characterize these peaks.[14][15]

  • Step 1: Compare to Controls. First, analyze your control samples (unstressed drug substance, blanks, and placebo formulation). This allows you to immediately disregard any peaks that are not related to the degradation of the active pharmaceutical ingredient (API).

  • Step 2: Assess Peak Area. Focus on the major degradation products first (e.g., those with a response >0.1% of the API). Minor peaks can be investigated later if necessary.

  • Step 3: Propose Structures using MS Data. Use high-resolution mass spectrometry (HRMS) to obtain the accurate mass and elemental composition for each major unknown. Based on the mass difference from the parent drug, you can propose logical chemical transformations (e.g., hydrolysis adds 18 Da, oxidation adds 16 Da).

  • Step 4: Use Tandem MS (MS/MS) for Structural Confirmation. Fragment the parent ion of both the API and the degradant. By comparing the fragmentation patterns, you can often pinpoint the site of modification on the molecule, providing strong evidence for the proposed structure.

Troubleshooting_Workflow cluster_Problem Observed Problem cluster_Investigation Diagnostic Steps cluster_Outcome Likely Cause / Next Step Loss_of_Parent Parent Loss, No New Peaks (UV) Check_Detector Use Universal Detector (MS, CAD, ELSD) Loss_of_Parent->Check_Detector Check_Solubility Visual Inspection for Precipitate Loss_of_Parent->Check_Solubility Check_Volatiles Headspace GC-MS Loss_of_Parent->Check_Volatiles Multiple_Peaks Multiple New Peaks in LC-MS Compare_Controls Compare to Blanks & Controls Multiple_Peaks->Compare_Controls NonUV Identify Non-UV Active Degradants Check_Detector->NonUV Insoluble Confirm Mass Loss to Insolubles Check_Solubility->Insoluble Volatile Identify Volatile Fragments Check_Volatiles->Volatile HRMS HRMS for Accurate Mass & Formula Compare_Controls->HRMS MSMS MS/MS for Fragmentation Pattern HRMS->MSMS Identify_DPs Propose & Confirm Degradant Structures MSMS->Identify_DPs

Caption: Diagnostic workflow for common isoxazole degradation analysis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for a forced degradation study? A1: Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[14][16] The goal is to achieve 5-20% degradation of the drug substance.[17] Over-stressing can lead to secondary degradants not relevant to formal stability.[14]

Stress Condition Typical Reagents & Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temp to 60°CHydrolytic cleavage of the isoxazole ring and other labile groups (e.g., esters, amides).[16]
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temp to 60°CBase-catalyzed hydrolysis, often leading to isoxazole ring opening.[16]
Oxidation 3% to 30% H₂O₂, Room TemperatureOxidation of electron-rich moieties.
Photostability ICH Q1B compliant light source (UV/Vis)Photolytic cleavage of the N-O bond and subsequent rearrangement.[18]
Thermal Degradation Dry heat (e.g., 60-80°C) or in solutionThermally induced degradation; can reveal liabilities not seen in other conditions.[17]

Q2: My compound is degrading on my silica gel column during purification. How can I prevent this? A2: This indicates your compound is sensitive to acidic conditions, as standard silica gel is inherently acidic. This can catalyze the hydrolysis of the isoxazole ring.[19]

  • Solution 1: Neutralize the Silica. Deactivate the silica gel by preparing your column slurry in a mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or C18 for your purification.

Q3: Can I predict the degradation pathway of my new isoxazole-containing compound? A3: While forced degradation studies are essential for confirmation, you can make educated predictions. Analyze the structure for other labile functional groups (e.g., esters, amides, benzylic protons). The isoxazole ring itself is a known point of weakness, particularly if it is unsubstituted at key positions or bears strongly electron-withdrawing groups.[6][11] Computational studies can also help predict the relative stability of different parts of the molecule.[20]

Section 4: Core Experimental Protocol: Forced Degradation Study

Objective: To systematically investigate the degradation pathways of an isoxazole-containing drug substance (DS) and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the DS in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation (Targeting 5-20% degradation):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Check at 2, 8, and 24 hours. Once the target is reached, neutralize with an equimolar amount of NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Check at 2, 8, and 24 hours. Once the target is reached, neutralize with an equimolar amount of HCl.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Heat the stock solution at 60°C in a sealed vial for 48 hours. Also, store the solid DS at 60°C.

    • Photolytic: Expose the stock solution in a photostable container to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Wrap a control sample in foil and expose it alongside.

  • Sample Analysis:

    • Dilute all stressed samples, the unstressed stock solution, and a blank to a final concentration of ~0.1 mg/mL.

    • Analyze all samples by a gradient reverse-phase HPLC method with both UV and MS detection.

    • Ensure the method has sufficient resolution between the parent peak and all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation in each condition.

    • Determine the mass-to-charge ratio (m/z) of all new peaks from the MS data.

    • Perform a mass balance calculation to ensure all major degradants are accounted for. The sum of the parent peak and all degradant peaks should ideally be between 95-105% of the initial parent peak area.

Section 5: References

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.com.

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.

  • Wikipedia. (n.d.). Isoxazole. En.wikipedia.org.

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757.

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203.

  • ResearchGate. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.

  • ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Pubs.acs.org.

  • ResearchGate. (2013). Structure and stability of isoxazoline compounds. ResearchGate.

  • BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.com.

  • Dalvie, D. K., et al. (2006). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 34(7), 1198-1206.

  • ResearchGate. (2005). Substituent effects in isoxazoles: Identification of 4-substituted isoxazoles as Michael acceptors. ResearchGate.

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of Naphthoisoxazole Ring Systems and Their Precursors. Benchchem.com.

  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.com.

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Pubs.rsc.org.

  • Beilstein Journal of Organic Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Beilstein-journals.org.

  • IntechOpen. (2024). Construction of Isoxazole ring: An Overview. Intechopen.com.

  • Knight, J. G., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 9(11), 2187–2190.

  • ACS Publications. (1977). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. Pubs.acs.org.

  • ResearchGate. (n.d.). Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures. ResearchGate.

  • Bentham Science. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Eurekaselect.com.

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-chemistry.org.

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.

  • Moore, D. E., & Zhou, W. (1994). Photodegradation of sulfamethoxazole: a chemical system capable of monitoring seasonal changes in UVB intensity. Photochemistry and Photobiology, 59(5), 497–502.

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Ijsdr.org.

  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmafocusasia.com.

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Rjptonline.org.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com.

  • Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Pubs.rsc.org.

  • MDPI. (n.d.). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Mdpi.com.

  • MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Mdpi.com.

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Mdpi.com.

  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Mdpi.com.

References

Technical Support Center: Optimizing Reaction Conditions for Cyclopropylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of cyclopropyl-substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. Cyclopropylisoxazoles are integral components in numerous pharmacologically active compounds, and their efficient synthesis is a critical step in many drug discovery programs.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting strategies and optimized protocols to enhance your synthetic success.

Core Principles: The [3+2] Cycloaddition Pathway

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition.[1] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which in this context is a cyclopropyl-substituted alkyne or alkene. The concerted, pericyclic mechanism ensures a rapid and often highly regioselective formation of the isoxazole core.[1][2]

Caption: General [3+2] cycloaddition for cyclopropylisoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for generating the required nitrile oxide intermediate?

A1: The in situ generation of the nitrile oxide is paramount to prevent its rapid dimerization into inactive furoxans (1,2,5-oxadiazole-2-oxides).[3][4] Two methods are standard in the field:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a non-nucleophilic organic base like triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU).[5] It is a robust and widely used technique.

  • Oxidation of Aldoximes: A milder and increasingly popular alternative is the direct oxidation of the corresponding aldoxime. Reagents like N-chlorosuccinimide (NCS) in the presence of a base, or hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can efficiently generate the nitrile oxide under gentle conditions.[6][7] This approach avoids the often harsh conditions required to prepare hydroximoyl chlorides.

Q2: My starting material is a cyclopropyl aldoxime. Which nitrile oxide generation method is preferred?

A2: For a cyclopropyl aldoxime, direct oxidation is often the superior choice. The cyclopropyl group can be sensitive to certain reagents and conditions. The use of mild oxidants like bleach (in a biphasic system) or hypervalent iodine reagents minimizes the risk of side reactions involving the cyclopropane ring.[8] These methods are known for their high efficiency and compatibility with a wide range of functional groups.[6]

Q3: What are the primary side reactions I should be aware of during the synthesis?

A3: The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan.[3][9] This occurs when the concentration of the nitrile oxide builds up before it has a chance to react with the dipolarophile. Slow addition of the base (for dehydrohalogenation) or oxidant (for aldoxime oxidation) is a key strategy to keep the instantaneous concentration of the nitrile oxide low. Another potential issue is the formation of regioisomers if the dipolarophile is unsymmetrical, leading to mixtures of 3,4- and 3,5-disubstituted isoxazoles.[1][8]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental failures in a direct Q&A format, providing a logical path to a solution.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_NO Was Nitrile Oxide generated effectively? Start->Check_NO Check_Dimer Analyze crude mixture for furoxan dimer (side product). Check_NO->Check_Dimer Yes Check_Reactivity Is the dipolarophile sufficiently reactive? Check_NO->Check_Reactivity No Sol_Slow Solution: - Generate NO in situ. - Use slow addition of base/oxidant. - Ensure stoichiometric balance. Check_Dimer->Sol_Slow Check_Conditions Are reaction conditions optimal? Check_Reactivity->Check_Conditions Yes Sol_Heat Solution: - Increase reaction temperature. - Use a more activated alkyne/alkene if possible. Check_Reactivity->Sol_Heat No Sol_Optimize Solution: - Screen solvents (e.g., THF, DCM, Toluene). - Optimize base (e.g., TEA vs. DBU). - Check temperature (-78°C to reflux). Check_Conditions->Sol_Optimize No Sol_Workup Check workup procedure. Is product water-soluble or volatile? Check_Conditions->Sol_Workup Yes

Caption: Decision workflow for troubleshooting low product yield.

Q4: My reaction has stalled, and the yield of my cyclopropylisoxazole is very low. TLC analysis shows unreacted starting material. What's the first thing to check?

A4: The first step is to confirm the efficient generation of your nitrile oxide intermediate. This species is often the lynchpin of the entire reaction.

  • Cause & Analysis: The primary culprit for low yield is often the premature decomposition or dimerization of the nitrile oxide.[4] Before troubleshooting other parameters, analyze a crude sample of your reaction mixture by LC-MS or ¹H NMR. Look for the characteristic mass or signals of the furoxan dimer, which is formed from two molecules of your nitrile oxide.

  • Solution: If dimerization is significant, you must reduce the transient concentration of the nitrile oxide. The best practice is to add the base (e.g., triethylamine) or oxidant (e.g., NCS solution) dropwise over an extended period (e.g., 1-2 hours) to a solution containing both the nitrile oxide precursor and the cyclopropyl dipolarophile.[3] This ensures that as soon as a molecule of nitrile oxide is formed, it has a high probability of encountering a dipolarophile before another nitrile oxide molecule.

Q5: I've confirmed my nitrile oxide is forming, but the reaction with cyclopropylacetylene is still sluggish and incomplete. What should I try next?

A5: This points to an issue with reaction kinetics, likely due to the reactivity of the dipolarophile or suboptimal reaction conditions.

  • Cause & Analysis: Cyclopropylacetylene is a relatively simple alkyne. While reactive, its cycloaddition can be slow without activation. The overall reaction rate is sensitive to temperature and solvent choice.

  • Solutions:

    • Temperature: Many cycloadditions are run at room temperature, but some systems require heating to achieve a reasonable rate. Gently refluxing in a solvent like THF or toluene can often drive the reaction to completion. However, be mindful that higher temperatures can also increase the rate of side reactions. A temperature screen is advisable.[5]

    • Solvent: The polarity of the solvent can influence the reaction rate. Screen a range of common aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile.

    • Lewis Acid Catalysis: For stubborn cases, the addition of a catalytic amount of a Lewis acid (e.g., ZrCl₄, SnCl₄) can sometimes accelerate the cycloaddition, particularly in intramolecular variants.[5]

Q6: My reaction produced a mixture of two isomeric products that are very difficult to separate by column chromatography. How can I improve the regioselectivity?

A6: Achieving high regioselectivity is a common challenge in the synthesis of 3,4- or 3,5-disubstituted isoxazoles.[1] The outcome is governed by a delicate balance of steric and electronic factors.

  • Cause & Analysis: In the cycloaddition of a nitrile oxide (R-CNO) with a monosubstituted alkyne like cyclopropylacetylene (Cp-C≡CH), two regioisomers can form: the 3-R-5-cyclopropylisoxazole and the 3-R-4-cyclopropylisoxazole (if the nitrile oxide is generated from a non-cyclopropyl precursor). The 3,5-disubstituted isomer is typically favored with terminal alkynes.[6] However, if both the nitrile oxide and the alkyne are substituted, the selectivity can decrease.

  • Solutions:

    • Steric Hindrance: Increasing the steric bulk of the substituent on either the nitrile oxide or the dipolarophile can often direct the cycloaddition to a single isomer.

    • Directing Groups: The use of a dipolarophile with a leaving group, such as an α-bromovinyl phosphonate, can force the reaction to proceed with a specific regiochemical outcome.[1]

    • Intramolecular Cycloaddition: If the molecular design allows, tethering the nitrile oxide precursor and the alkyne can provide absolute regiocontrol, as seen in the synthesis of complex fused ring systems.[8]

Data Summary and Recommended Starting Conditions

For researchers beginning their optimization, the following table provides a validated starting point for the [3+2] cycloaddition of a nitrile oxide with a cyclopropyl-containing alkyne.

ParameterRecommended Reagent/ConditionRationale & Key Considerations
Nitrile Oxide Precursor AldoximeGenerally milder and avoids the synthesis of hydroximoyl chlorides.
Generation Method Oxidation with NCS or PIFAProvides clean, in situ generation under mild conditions.[6]
Base (if applicable) Triethylamine (TEA) or DBUUse a non-nucleophilic base to avoid side reactions. DBU is stronger and can be effective at lower temperatures.[5]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Good general-purpose solvents that solubilize most reactants well.
Temperature 0 °C to Room Temperature (initial trial)A good starting range. Can be increased to reflux if the reaction is slow.[5]
Stoichiometry 1.0 eq. Precursor, 1.1-1.2 eq. DipolarophileA slight excess of the more stable partner (dipolarophile) can help drive the reaction to completion.
Addition Mode Slow, dropwise addition of base/oxidantCRITICAL for minimizing nitrile oxide dimerization.[4]
Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-cyclopropylisoxazole via Aldoxime Oxidation

This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole using an aryl aldoxime and cyclopropylacetylene.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the aryl aldoxime (1.0 eq) and cyclopropylacetylene (1.2 eq).

  • Dissolution: Dissolve the reactants in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the aldoxime).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in anhydrous DCM.

  • Slow Addition: Transfer the NCS solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldoxime is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-cyclopropylisoxazole.

References

Technical Support Center: Troubleshooting NMR Spectra of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize NMR for the structural characterization of these important heterocyclic compounds. Here, we address common challenges encountered during spectral acquisition and interpretation, providing in-depth, field-proven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows overlapping peaks in the aromatic region, making it difficult to assign the isoxazole protons. What can I do?

This is a common issue, especially with aryl-substituted isoxazoles where signals from the substituent and the isoxazole ring protons can crowd a narrow chemical shift range.

Immediate Troubleshooting Steps:

  • Change the Solvent: Switching to a different deuterated solvent can induce differential shifts in proton resonances, often resolving overlapping signals. Aromatic solvents like benzene-d₆ are known to cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS) compared to chloroform-d₃, potentially separating the crowded peaks.[1] Less common solvents like acetone-d₆ or DMSO-d₆ can also be effective.[1]

  • Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

Advanced Solutions:

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving complex spectra.[2]

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons even when their signals are convoluted.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons, providing an additional dimension of information to separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[2]

Q2: I've synthesized a 3,5-disubstituted isoxazole, but I'm unsure about the regiochemistry. How can NMR help me definitively assign the structure?

Distinguishing between 3,5-disubstituted isoxazole isomers is a classic challenge. The chemical shift of the H-4 proton is a key indicator, but for unambiguous assignment, more advanced techniques are often necessary.

Key Diagnostic Signals:

  • ¹H NMR Chemical Shift of H-4: The electronic nature of the substituents at C-3 and C-5 significantly influences the chemical shift of the H-4 proton. Electron-withdrawing groups tend to shift the H-4 signal downfield, while electron-donating groups shift it upfield.[3][4] By comparing the observed H-4 chemical shift with known values for similar structures, a tentative assignment can often be made.[3][4]

  • ¹³C NMR Chemical Shifts: The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are also diagnostic.[5][6]

Definitive Assignment with 2D NMR:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this purpose. HMBC shows correlations between protons and carbons over two or three bonds.[2] By observing the long-range couplings from the protons on the substituents to the carbons of the isoxazole ring, you can unequivocally establish the connectivity and thus the regiochemistry. For example, a correlation from the protons of the C-3 substituent to C-4 and C-5, but not C-3, confirms its position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[7][8] An NOE between the H-4 proton and the protons of a substituent at either the C-3 or C-5 position can confirm the regiochemistry.[3]

Troubleshooting Guides

Problem 1: Broad Peaks in the Spectrum

Broadened NMR signals can obscure coupling information and lead to inaccurate integration.

Potential Cause Explanation Recommended Solution
Poor Shimming The magnetic field is not homogeneous across the sample.Re-shim the instrument. Modern spectrometers often have automated shimming routines that are very effective.
Poor Sample Solubility / Aggregation If the compound is not fully dissolved or is forming aggregates, this can lead to broad lines.Try a different, more suitable solvent, or slightly warm the sample (if the compound is stable). Filtering the sample can also help remove any particulate matter.[1][9]
Sample Too Concentrated Highly concentrated samples can be viscous, which restricts molecular tumbling and leads to broader peaks.[1]Dilute the sample. For routine ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.[2]
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening.Pass the sample through a small plug of silica gel or celite. Ensure all glassware is scrupulously clean.
Problem 2: Complex, Uninterpretable Multiplets

Sometimes, what is expected to be a simple splitting pattern appears as a complex multiplet.

Causality and Workflow:

This often arises when a proton is coupled to multiple, non-equivalent protons with different coupling constants.[10][11] This is common in rigid or sterically hindered isoxazole derivatives. The situation can be further complicated by second-order effects, which occur when the chemical shift difference between two coupled protons is of a similar magnitude to their coupling constant.[10]

Workflow for Deciphering Complex Multiplets

G A Complex Multiplet Observed B Acquire High-Resolution 1D ¹H Spectrum A->B Increase resolution C Run a 2D COSY Experiment B->C Visualize coupling network D Identify Coupled Protons C->D Analyze cross-peaks E Extract Coupling Constants (J-values) D->E Measure splitting in both dimensions F Run a 2D HSQC/HMBC Experiment E->F Assign protons to carbons G Confirm Assignments F->G Verify through-bond connectivity H Consider Spectral Simulation (if necessary) G->H For highly complex/second-order systems G cluster_1d 1D Analysis cluster_2d 2D Correlation cluster_structure Structure Determination H1 Acquire ¹H Spectrum COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 Acquire ¹³C Spectrum C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure Identifies spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments & assigns quaternary carbons

References

Technical Support Center: Preserving Isoxazole Integrity Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a cornerstone heterocycle in medicinal chemistry and drug development, found in numerous FDA-approved drugs such as Valdecoxib, Leflunomide, and Cloxacillin.[1][2] Its utility stems from its role as a versatile pharmacophore and a stable bioisostere for other functional groups. However, the inherent chemical properties of the isoxazole ring, particularly the labile N-O bond, present a significant challenge for synthetic chemists: its susceptibility to cleavage under basic conditions.[3][4]

This guide serves as a dedicated technical resource for researchers encountering isoxazole ring opening during their experiments. We will dissect the underlying mechanisms, provide a systematic troubleshooting guide to diagnose and solve stability issues, and answer frequently asked questions to build a robust understanding of this critical reactivity.

Section 1: The Mechanism of Base-Mediated Isoxazole Ring Opening

Understanding the "why" is the first step to prevention. The primary degradation pathway for many isoxazoles in the presence of a base involves the cleavage of the weak N-O bond.[3][4][5][6] This process is typically initiated by the deprotonation of an acidic proton on the isoxazole ring, most commonly at the C3 or C5 position.

The key steps are as follows:

  • Deprotonation: A base removes a proton from the isoxazole ring (often at C3 for 3-unsubstituted isoxazoles) to form a carbanionic intermediate.[7]

  • N-O Bond Cleavage: This intermediate is unstable and rapidly undergoes elimination, cleaving the weak N-O bond.

  • Formation of a Stable Intermediate: This ring-opening event typically results in the formation of a more stable, open-chain species, such as a β-ketonitrile or an α-cyano enolate, which drives the reaction forward.[7]

Electron-withdrawing groups attached to the ring can exacerbate this issue by increasing the acidity of the ring protons, making deprotonation more favorable even with weaker bases.[4][7]

Isoxazole Ring Opening Mechanism cluster_0 Ring Opening Cascade cluster_1 Key Factors Isoxazole Isoxazole (with acidic C3-H) Intermediate1 Anionic Intermediate (Deprotonated at C3) Isoxazole->Intermediate1 + Base - HB⁺ Base Base (B:) Intermediate2 Ring-Opened Intermediate (α-Cyano Enolate) Intermediate1->Intermediate2 N-O Bond Cleavage (Rate-Determining Step) Products Degradation Products Intermediate2->Products Workup / Further Reaction Factor1 Base Strength & Nucleophilicity Factor2 Substituent Effects (EWG vs. EDG) Factor3 Temperature

Caption: Base-mediated isoxazole ring opening cascade.

Section 2: Troubleshooting Guide: My Isoxazole Ring is Degrading!

This section is designed as a logical workflow for when you observe low yields or unexpected byproducts in your reaction, suggesting isoxazole instability.

Q1: My reaction is giving a complex mixture of byproducts. I suspect the isoxazole is decomposing. Where do I start?

Answer: Start with your base. The choice of base is the most critical factor in preventing isoxazole ring opening. Strong, nucleophilic bases like sodium hydroxide (NaOH), lithium hydroxide (LiOH), or sodium methoxide (NaOMe) are common culprits as they can both deprotonate the ring and, in some cases, act as nucleophiles to attack it.

The Solution: Switch to a Milder or More Sterically Hindered Base. Your goal is to select a base that is strong enough to perform the desired chemical transformation (e.g., deprotonating another part of your molecule) but not so reactive that it initiates isoxazole cleavage.

  • For general applications requiring a non-nucleophilic organic base: Consider DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).[8]

  • For reactions sensitive to strong bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often sufficient and less likely to cause degradation.[9]

  • To neutralize acid without a strong base: Use a hindered, non-nucleophilic amine like 2,6-lutidine or diisopropylethylamine (DIPEA).[3]

Data Summary: Comparison of Common Bases

BasepKₐ of Conjugate Acid (in DMSO)NucleophilicitySteric HindrancePrimary Risk for Isoxazoles
Sodium Hydroxide (NaOH) ~17 (for H₂O)HighLowHigh risk of hydrolysis and ring opening.[4]
Potassium tert-Butoxide (KOtBu) ~32LowHighVery strong; can deprotonate less acidic protons, but less nucleophilic.
Potassium Carbonate (K₂CO₃) ~10.3 (in H₂O)ModerateLowSafer choice; often used in syntheses involving isoxazoles.[9]
DBU ~24.3LowModerateExcellent non-nucleophilic choice for promoting eliminations.[8]
2,6-Lutidine ~14.4Very LowHighIdeal for scavenging acid without causing degradation.[3]

pKa values are approximate and vary by solvent. Source for pKa data:[10]

Q2: I've switched to a milder base (K₂CO₃), but I'm still seeing some degradation. What's my next step?

Answer: Optimize your reaction conditions. After the base, the next most influential factors are temperature and solvent. The cleavage of the isoxazole ring often has a higher activation energy than the desired reaction. This means that at elevated temperatures, you may be providing enough energy to overcome the barrier to decomposition.

The Solution: Employ Kinetic vs. Thermodynamic Control. By lowering the reaction temperature, you favor the pathway with the lower activation energy (the "kinetic product"), which is hopefully your desired reaction, over the higher-energy degradation pathway (the "thermodynamic product" of decomposition).[11][12][13]

  • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to run for a longer time.[3] Avoid heating reactions above 80 °C if possible.[3]

  • Solvent: Ensure you are using anhydrous solvents. The presence of water can lead to hydrolysis, especially if conditions are even mildly basic or acidic.[3]

  • Stoichiometry: Use the minimum required excess of your base or nucleophile. A large excess can increase the rate of decomposition.[3]

Troubleshooting_Workflow start Low Yield / Byproducts: Isoxazole Degradation Suspected q1 What type of base are you using? start->q1 a1_strong Strong/Nucleophilic (e.g., NaOH, NaOMe) q1->a1_strong a1_mild Mild/Hindered (e.g., K₂CO₃, DBU) q1->a1_mild sol1 SOLUTION: Switch to a non-nucleophilic or sterically hindered base. (e.g., DBU, 2,6-Lutidine) a1_strong->sol1 q2 What are the reaction conditions? a1_mild->q2 sol1->q2 a2_harsh High Temp (>80°C) Wet Solvents q2->a2_harsh a2_mild Low Temp (≤ RT) Anhydrous q2->a2_mild sol2 SOLUTION: 1. Lower the temperature (0°C or below). 2. Use rigorously dried solvents. 3. Minimize excess base. a2_harsh->sol2 end_ok Problem Resolved a2_mild->end_ok sol2->end_ok

Caption: Troubleshooting workflow for isoxazole degradation.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Reaction Using DBU

This protocol provides a framework for a reaction where an acidic proton (not on the isoxazole) needs to be removed in the presence of a sensitive isoxazole ring.

  • Materials:

    • Isoxazole-containing starting material (1.0 eq)

    • Reagent (1.1 eq)

    • DBU (1.2 eq)

    • Anhydrous solvent (e.g., THF, Acetonitrile)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the isoxazole-containing starting material and dissolve it in the anhydrous solvent.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the DBU dropwise to the stirred solution over 5 minutes.

    • After stirring for 10 minutes, add the second reagent to the reaction mixture.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no reaction occurs, allow it to slowly warm to room temperature over several hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is the N-O bond in isoxazoles inherently weak? A: The N-O single bond is one of the weakest covalent bonds in organic chemistry. This weakness is due to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms, which destabilizes the bond and makes it susceptible to both reductive and eliminative cleavage.[3][4] Electron capture by the isoxazole ring can also trigger the dissociation of this bond.[5][6]

Q: Are all positions on the isoxazole ring equally acidic? A: No. The acidity of the C-H protons on the isoxazole ring is highly dependent on the substitution pattern. For 3-unsubstituted isoxazoles, the C3-H is often the most acidic and susceptible to deprotonation, a fact exploited in the metabolic ring opening of the drug Leflunomide.[7] For other substitution patterns, the relative acidity can change, but the C3 and C5 positions are generally the most likely sites for deprotonation by a base.

Q: My synthesis requires a protecting group strategy. Are there any protecting groups that can stabilize the isoxazole ring? A: While protecting groups are typically used to mask other reactive functional groups, a synthetic strategy can be designed to indirectly protect the isoxazole.[14] If a highly basic step is unavoidable, consider if the isoxazole can be introduced later in the synthetic sequence. Alternatively, if deprotonation is the issue, temporarily installing a bulky group like a trialkylsilyl (e.g., TMS) group at the acidic position could prevent deprotonation, provided it can be selectively removed later.

Q: How do I store isoxazole-containing compounds to ensure long-term stability? A: To maximize shelf life, store isoxazole derivatives in a tightly sealed container in a cool, dry, and dark place.[3] Refrigerated storage is often optimal. Protecting them from moisture is crucial to prevent slow hydrolysis, and protection from light can prevent potential photochemical rearrangement.[1][3]

References

long-term storage and stability of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. The inherent reactivity of the isoxazole ring and the primary alcohol functional group necessitates stringent storage and handling protocols. Adherence to these guidelines is paramount for reproducible experimental outcomes and the prevention of costly setbacks due to reagent degradation. This guide provides field-proven insights and troubleshooting solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound, which is a liquid at room temperature, should be stored at 2-8°C in a tightly sealed, amber glass vial. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen and atmospheric moisture. General guidelines for storing flammable alcohols also recommend a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2]

Q2: Is this compound sensitive to light?

A2: Yes. The isoxazole ring system is known to be susceptible to photolytic degradation. The weak N-O bond can collapse under UV irradiation, potentially leading to ring-opening and rearrangement reactions.[3] Therefore, it is critical to store the material in light-protecting amber vials and to minimize its exposure to direct sunlight or strong laboratory lighting during handling.

Q3: What solvents are recommended for preparing stock solutions?

A3: High-purity, anhydrous solvents such as acetonitrile, ethyl acetate, or dichloromethane are suitable for preparing stock solutions. Given the potential for pH-mediated hydrolysis of the isoxazole ring, it is crucial to avoid acidic or basic aqueous solutions for long-term storage.[4][5] If aqueous buffers are required for an experiment, solutions should be prepared fresh and used immediately. Methanol can also be used, but ensure it is of high purity and dry, as it is hygroscopic.[6][7]

Q4: What are the primary safety concerns when handling this compound?

A4: According to its safety profile, this compound is classified as acutely toxic if swallowed (H301).[8] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All handling should be performed in a well-ventilated chemical fume hood.[9]

Troubleshooting Guide

Issue 1: I observe new impurity peaks in my HPLC analysis of an older stock solution.

  • Question: My chromatogram shows the main peak for this compound, but also several new, smaller peaks that were not present when the solution was first prepared. What could be the cause?

  • Answer & Solution: The appearance of new peaks is a strong indicator of chemical degradation. The two most likely degradation pathways are oxidation of the primary alcohol and/or hydrolysis of the isoxazole ring.

    • Oxidative Degradation: The methanol moiety (-CH2OH) can be oxidized to the corresponding aldehyde and subsequently to the carboxylic acid. This is often accelerated by exposure to atmospheric oxygen.

    • Hydrolytic Degradation: The isoxazole ring is susceptible to ring-opening, particularly under basic or strongly acidic conditions.[4][5] This can be catalyzed by trace amounts of acid or base in your solvent or on your glassware.

    • Troubleshooting Steps:

      • Confirm the Identity: If possible, use LC-MS to get mass data on the impurity peaks to help elucidate their structures.

      • Evaluate Storage: Confirm that the stock solution was stored under inert gas, protected from light, and at the recommended temperature (2-8°C).

      • Prepare Fresh: The most reliable solution is to discard the old stock and prepare a new solution from a fresh, unopened vial of the starting material.

      • Solvent Purity: Ensure the solvent used for the stock solution is of high purity, anhydrous, and free from acidic or basic contaminants.

Issue 2: My reaction yield is lower than expected or inconsistent between batches.

  • Question: I am using this compound as a starting material, and my reaction yields are inconsistent. Could the reagent be the problem?

  • Answer & Solution: Yes, reagent instability is a common cause of inconsistent reaction outcomes. If the purity of your this compound has decreased due to degradation, the effective molar quantity of the active starting material in your reaction is lower than calculated.

    • Troubleshooting Steps:

      • Re-qualify the Reagent: Before use, run a purity check on your starting material using a validated analytical method (e.g., HPLC or GC). Compare this to the Certificate of Analysis (CoA).

      • Use a Fresh Sample: If the purity is compromised, open a new, sealed container of the reagent.

      • Perform a Forced Degradation Study: To understand potential issues, consider performing a forced degradation study (see protocol below) to identify how your material behaves under various stress conditions. This can provide valuable insight into what might be causing degradation during your process.[10][11]

Data Summary Table

ParameterRecommendation / FindingScientific Rationale
Storage Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.[12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary alcohol and minimizes moisture contact.[9]
Light Exposure Store in Dark (Amber Vial)The isoxazole N-O bond is susceptible to photolytic cleavage by UV light.[3]
pH Stability Most stable at neutral pH.Susceptible to base-catalyzed and, to a lesser extent, acid-catalyzed ring-opening.[4][5]
Potential Degradants Aldehyde, Carboxylic Acid, Ring-Opened ProductsResulting from oxidation and hydrolysis, respectively.[4][10]
Handling Chemical Fume Hood, PPECompound is classified as acutely toxic if swallowed.[8]

Visualizing Stability & Workflow

Below are diagrams illustrating the compound's structure, a proposed degradation pathway, and a workflow for assessing stability.

Chemical Structure of this compound struct G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Base/Acid Catalyzed) parent This compound aldehyde 5-Cyclopropylisoxazole-3-carbaldehyde parent->aldehyde [O] ring_opened Ring-Opened Products (e.g., β-keto nitrile derivatives) parent->ring_opened H₂O / H⁺ or OH⁻ acid 5-Cyclopropylisoxazole-3-carboxylic acid aldehyde->acid Further Oxidation G cluster_stress Apply Stress Conditions (ICH Guidelines) start Prepare Stock Solution in Appropriate Solvent acid Acidic (e.g., 0.1N HCl, 60°C) start->acid base Basic (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 60°C, Solid State) start->thermal photo Photolytic (UV/Vis Light) start->photo control Unstressed Control Sample start->control analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze compare Compare Stressed Samples to Control analyze->compare report Identify Degradants & Establish Degradation Profile compare->report

References

Technical Support Center: Forced Degradation Studies of Isoxazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of isoxazoline-containing compounds. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design, execute, and troubleshoot your stability-indicating studies with confidence. Our approach is grounded in regulatory expectations and practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding forced degradation studies for isoxazoline compounds.

Q1: Why are forced degradation studies necessary for isoxazoline compounds? A1: Forced degradation studies are mandated by regulatory bodies like the FDA and are described in ICH guidelines (e.g., Q1A).[1][2] These studies are essential to:

  • Elucidate Degradation Pathways: Identify the likely degradation products of the isoxazoline active pharmaceutical ingredient (API).[2][3]

  • Develop Stability-Indicating Methods: Demonstrate that your analytical method (typically HPLC) can separate the intact API from all potential degradation products, ensuring accurate quantification during formal stability studies.[2][4]

  • Understand Intrinsic Stability: Reveal the chemical vulnerabilities of the isoxazoline moiety (e.g., susceptibility to hydrolysis or oxidation) which informs formulation, packaging, and storage decisions.[3][5]

Q2: What is the target degradation percentage, and why? A2: The generally accepted target for forced degradation is 5-20% degradation of the active ingredient.[6][7] Degradation below 5% may not be sufficient to prove the analytical method's resolving power. Conversely, degradation exceeding 20% can lead to the formation of secondary or tertiary degradants that may not be relevant to real-world storage conditions, complicating the degradation pathway analysis.[7][8]

Q3: When in the drug development process should these studies be performed? A3: According to FDA guidance, comprehensive forced degradation studies should be completed during Phase III of the regulatory submission process.[1][7] However, it is highly recommended to start these studies earlier in development. Early insights can guide improvements to the manufacturing process and ensure a robust, stability-indicating analytical method is in place well before pivotal stability studies begin.[9]

Q4: What are the primary degradation vulnerabilities of the isoxazoline ring? A4: The isoxazoline ring, a core feature of this class of compounds, can be susceptible to cleavage under certain stress conditions.[10] Hydrolysis (acidic or basic conditions) and oxidation are often key stressors that can lead to ring-opening and the formation of various degradation products.[11][12] For example, studies on afoxolaner have shown the formation of multiple degradants under acidic, basic, photolytic, and oxidative stress.[11][13]

General Workflow for a Forced Degradation Study

The following diagram outlines the logical flow of a comprehensive forced degradation study, from initial planning to final characterization.

Forced_Degradation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Evaluation & Characterization Plan Define Objectives & API Structure Review Prep Prepare API Solution & Placebo Plan->Prep Select co-solvents if needed Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Ox Oxidation (e.g., 3% H2O2, RT) Therm Thermal (e.g., 80°C, solid & solution) Photo Photolytic (ICH Q1B light conditions) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/DAD) Eval Evaluate Degradation % Assess Peak Purity & Mass Balance Analyze->Eval Ident Identify & Characterize Significant Degradants (e.g., LC-MS, NMR) Eval->Ident If degradation is significant

Caption: High-level workflow for isoxazoline forced degradation studies.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for your studies. Causality: The conditions are chosen to be stressful enough to induce degradation without causing complete decomposition of the molecule, aligning with ICH guidelines.[1][6]

3.1. Materials & Reagents

  • Isoxazoline Drug Substance

  • Placebo (formulation excipients without the API, for drug product studies)

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[4]

  • Hydrogen Peroxide (H₂O₂)

  • Appropriate buffers for pH adjustment and sample neutralization

3.2. Sample Preparation

  • Prepare a stock solution of the isoxazoline compound, typically at a concentration of 1 mg/mL.[7]

  • If the compound has poor aqueous solubility, a minimal amount of an organic co-solvent (e.g., acetonitrile or methanol) may be used. Causality: The co-solvent choice is critical; it must dissolve the drug without participating in degradation reactions itself.[2][7]

  • For each stress condition, prepare separate sample aliquots. Include an unstressed control sample stored at ambient temperature in the dark.

3.3. Application of Stress Conditions

The following table summarizes recommended starting conditions. The goal is to achieve 5-20% degradation; therefore, time points should be taken to monitor the degradation rate (e.g., at 2, 6, 12, 24, and 48 hours). If no degradation is observed, the severity of the condition (temperature or concentration of the stressor) can be increased.[4][7]

Stress ConditionReagent/ParameterTypical ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1M - 1M HClRoom Temperature to 60°CInvestigates susceptibility to low pH environments. The isoxazoline ring may be prone to acid-catalyzed cleavage.[8][11]
Base Hydrolysis 0.1M - 1M NaOHRoom Temperature to 60°CInvestigates susceptibility to high pH environments. Base can catalyze hydrolysis or other rearrangements.[8][11]
Oxidation 3% H₂O₂Room TemperatureSimulates oxidative stress. Hydrogen peroxide is a common choice, but other agents can be used depending on the API's structure.[2]
Thermal Degradation Dry Heat60°C - 80°CEvaluates the intrinsic thermal stability of the molecule in both solid and solution states.[1][7]
Photostability Light Exposure1.2 million lux hours (visible) & 200 watt hours/m² (UV)Performed according to ICH Q1B guidelines to assess light sensitivity. A dark control must be run in parallel.[1][7]

3.4. Post-Stress Sample Handling & Analysis

  • Neutralization (Critical Step): Before analysis, carefully neutralize the acid and base-stressed samples to an appropriate pH (e.g., pH 7) using an equivalent amount of base or acid, respectively. Causality: This step is crucial to halt the degradation reaction and to prevent damage to the HPLC column (especially silica-based reverse-phase columns) which are not stable at extreme pH values.[1][2]

  • Dilution: Dilute all samples (stressed and control) to a suitable concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) or UV detector.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: I've applied the recommended stress conditions, but I see less than 5% degradation. What should I do? A: This indicates your isoxazoline compound is highly stable under the initial conditions.

  • Probable Cause: The stress applied was insufficient.

  • Recommended Action: Systematically increase the severity of the stress. For hydrolytic studies, you can increase the temperature (e.g., from 60°C to 80°C) or extend the exposure time.[2] For thermal studies, increase the temperature. Avoid excessively harsh conditions that do not reflect plausible real-world scenarios. The goal is controlled, partial degradation.

Troubleshooting_No_Degradation Start Initial Stress Experiment Check Degradation > 5% ? Start->Check Success Proceed with Method Validation Check->Success Yes Increase_Stress Increase Stress Severity: - Temp ↑ - Time ↑ - [Stressor] ↑ Check->Increase_Stress No Reanalyze Re-run Experiment & Analyze Increase_Stress->Reanalyze Reanalyze->Check

Caption: Decision tree for troubleshooting insufficient degradation.

Q: My mass balance is significantly below 95%. Where did my compound go? A: A poor mass balance suggests that not all components are being accounted for by the analytical method.

  • Probable Causes:

    • Non-Chromophoric Degradants: One or more degradation products may lack a UV-absorbing chromophore, making them invisible to the UV detector.[14]

    • Volatile Degradants: Degradation may have produced volatile compounds that were lost during sample preparation.

    • Precipitation: The degradant may be insoluble in the mobile phase or diluent and has precipitated out of the solution.

    • Strong Adsorption: Degradation products may be irreversibly adsorbed onto the HPLC column.

  • Recommended Actions:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Analyze the sample headspace using Gas Chromatography (GC) if volatile products are suspected.

    • Carefully inspect sample vials for any precipitate.[5]

    • Change the mobile phase composition or pH to ensure all degradants are properly eluted from the column.

Q: After oxidative stress with H₂O₂, I see multiple new, small peaks in my chromatogram that are not present in other stress conditions. Are they real degradants? A: It's possible, but you should first rule out artifacts.

  • Probable Cause: Hydrogen peroxide can react with components of the mobile phase or interact with the HPLC system itself, creating artifact peaks. It can also degrade slowly on its own.

  • Recommended Actions:

    • Inject a "blank" sample containing only the mobile phase and hydrogen peroxide (at the same concentration used for the stress study). This will help identify any peaks that are artifacts of the peroxide itself.

    • Ensure your analytical method has sufficient specificity to distinguish true degradants from potential artifacts.

    • Use LC-MS to get mass information on the peaks . This can quickly confirm if they are related to the parent isoxazoline compound.

Q: My isoxazoline compound precipitated out of the acidic/basic solution during the study. How should I proceed? A: Precipitation indicates a solubility issue, which can be caused by the compound itself or a degradant being less soluble under the stress pH.

  • Probable Cause: The pH of the solution has significantly altered the solubility of the parent compound or a newly formed degradation product.[5]

  • Recommended Actions:

    • Attempt to redissolve the sample by adding a small, known amount of an appropriate organic co-solvent (e.g., acetonitrile) before neutralization and dilution.[5]

    • If redissolution is not possible, the experiment should be repeated using a lower initial concentration of the drug substance or by including a co-solvent from the start.

    • Document the observation thoroughly, as it is a critical piece of stability information.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of (5-Cyclopropylisoxazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methods for the structural validation of (5-Cyclopropylisoxazol-3-yl)methanol, a key heterocyclic building block in modern medicinal chemistry.[1] For researchers, scientists, and drug development professionals, rigorous confirmation of molecular structure is a foundational pillar of scientific integrity and a prerequisite for advancing any small molecule through the development pipeline.[2][3][4][5][6] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system where multiple spectroscopic techniques converge to provide an unambiguous structural proof.

The Synthetic Challenge: Regioselectivity in Isoxazole Formation

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is most commonly achieved via a [3+2] cycloaddition reaction.[7][8][9] A prevalent and efficient method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.[9][10]

In the synthesis of our target molecule, cyclopropanecarboxaldehyde would be converted to its corresponding aldoxime. This aldoxime is then treated with an oxidizing agent like sodium hypochlorite to generate cyclopropyl nitrile oxide. The subsequent cycloaddition with propargyl alcohol presents a critical challenge: regioselectivity. The reaction can theoretically yield two different regioisomers: the desired this compound (Product A) or the isomeric (3-Cyclopropylisoxazol-5-yl)methanol (Product B). Therefore, the analytical validation must not only confirm the presence of the core components but also definitively establish the correct substitution pattern on the isoxazole ring.

G cluster_synthesis Synthetic Pathway Start Cyclopropane- carboxaldehyde Oxime Cyclopropyl Aldoxime Start->Oxime NH2OH·HCl NitrileOxide In situ generation of Cyclopropyl Nitrile Oxide Oxime->NitrileOxide NaOCl Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Propargyl Alcohol Alkyne->Cycloaddition ProductA Product A (Desired) This compound Cycloaddition->ProductA ProductB Product B (Isomer) (3-Cyclopropylisoxazol-5-yl)methanol Cycloaddition->ProductB

Caption: Synthetic pathway to this compound.

A Multi-Technique Approach to Unambiguous Validation

No single spectroscopic method can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. This guide focuses on the "gold standard" combination for small molecule characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G Target This compound (C₇H₉NO₂) NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR Connectivity & Regiochemistry IR IR Spectroscopy Target->IR Functional Groups MS Mass Spectrometry Target->MS Molecular Weight Confirmation Definitive Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for spectroscopic validation of the target molecule.

Comparative Analysis: Spectroscopic Signatures

The primary analytical challenge is distinguishing between the desired Product A and the potential isomeric byproduct, Product B. The following sections detail the expected spectroscopic data for our target molecule, this compound, and compare it directly with the expected data for the isomer.

¹H NMR Spectroscopy: The Key to Regiochemistry

Proton NMR (¹H NMR) is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling provides direct evidence of neighboring protons.

Expected ¹H NMR Spectrum for this compound (Product A):

  • Hydroxyl Proton (-OH): A broad singlet, typically between 2.0-4.0 ppm. Its chemical shift is concentration and solvent-dependent.

  • Methylene Protons (-CH₂-): A singlet appearing around 4.7 ppm.[7] The key diagnostic feature is its proximity to the electron-withdrawing isoxazole ring at the 3-position.

  • Isoxazole Proton (-CH=): A singlet around 6.5 ppm.[7] This signal confirms the presence of a proton on the isoxazole ring.

  • Cyclopropyl Protons: A complex set of multiplets in the upfield region (approx. 0.8-1.3 ppm and 2.0-2.2 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).

Expected ¹³C NMR Spectrum for this compound (Product A):

  • Isoxazole C3 & C5: Two distinct signals in the aromatic/heteroaromatic region (~160-175 ppm). The C3 carbon, attached to the CH₂OH group, will be at a different chemical shift than the C5 carbon, attached to the cyclopropyl group.

  • Isoxazole C4: A signal around 100-105 ppm.[11]

  • Methylene Carbon (-CH₂-): A signal around 55-60 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region, typically below 20 ppm.

Comparison Table: ¹H and ¹³C NMR Data for Regioisomers
Signal SourceProduct A: this compoundProduct B: (3-Cyclopropylisoxazol-5-yl)methanolRationale for Difference
¹H: Methylene (-CH₂OH) ~4.7 ppm (singlet)~4.9 ppm (singlet)The electronic environment at C3 vs. C5 of the isoxazole ring is different, leading to a slight shift.
¹H: Isoxazole (-CH=) ~6.5 ppm (singlet)~6.2 ppm (singlet)The adjacent substituent (cyclopropyl vs. hydroxymethyl) significantly influences the chemical shift of the C4 proton. This is a key diagnostic difference.
¹³C: Methylene (-CH₂OH) ~57 ppm~62 ppmThe carbon's position relative to the ring nitrogen and oxygen atoms alters its chemical shift.
¹³C: Isoxazole C4 ~101 ppm~105 ppmThe electronic influence of the C3 and C5 substituents creates a distinct chemical shift for the C4 carbon in each isomer.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[12][13]

Expected IR Absorptions for this compound:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹. This is a clear indication of the alcohol functional group.[14]

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) for the methylene and cyclopropyl groups.

  • C-H Stretch (sp²): A band just above 3000 cm⁻¹ for the isoxazole C-H.

  • C=N Stretch: A medium to strong absorption around 1600-1650 cm⁻¹, characteristic of the isoxazole ring.[12]

  • N-O Stretch: An absorption in the fingerprint region, typically around 1400-1450 cm⁻¹.[15]

While IR spectroscopy will confirm the presence of the key functional groups (alcohol, isoxazole ring), it cannot, on its own, distinguish between the two regioisomers as both contain the same functional groups. Its role is complementary, confirming that the desired molecular components are present.

Mass Spectrometry (MS): The Final Molecular Weight Check

Mass spectrometry provides the molecular weight of the compound, offering a fundamental piece of evidence for its identity.[16] For this compound (C₇H₉NO₂), the exact molecular weight is 139.06 g/mol .[17]

Expected Mass Spectrum Data:

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 140.07.

  • High-Resolution MS (HRMS): This technique can measure the mass to several decimal places, allowing for the determination of the elemental composition. An observed mass of 140.0706 would confirm the molecular formula C₇H₉NO₂.

  • Fragmentation: While both isomers would have the same molecular weight, their fragmentation patterns under harder ionization conditions (like Electron Impact, EI) might differ, potentially offering another layer of structural information. For instance, the relative abundance of fragments resulting from the loss of the hydroxymethyl group versus fragmentation of the cyclopropyl ring could vary between the isomers.

Experimental Protocols

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[18]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

4.2. IR Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid or solid samples.

  • Procedure: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan of the clean crystal first.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[19][20][21]

  • Method: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for accurate mass measurement.

  • Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Determine the m/z of the molecular ion peak and compare it to the calculated theoretical mass.

Conclusion

The validation of this compound synthesis is a clear example of the necessity for a multi-pronged analytical approach. While IR and MS confirm the presence of required functional groups and the correct molecular weight, respectively, they are insufficient to resolve the critical question of regiochemistry. The definitive answer lies in NMR spectroscopy, where the distinct chemical shifts of the isoxazole ring proton and the adjacent methylene protons provide an unambiguous fingerprint for the desired 5-cyclopropyl-3-hydroxymethyl substitution pattern. By integrating these techniques, researchers can have the highest degree of confidence in the structural integrity of their synthesized molecules, a non-negotiable requirement for advancing compounds in drug discovery and development.[3]

References

A Comparative Analysis of (5-Cyclopropylisoxazol-3-yl)methanol and Structurally Related Isoxazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This guide provides a comprehensive comparative analysis of (5-Cyclopropylisoxazol-3-yl)methanol against other isoxazole analogs, offering insights into their synthesis, physicochemical properties, and biological performance. This document is intended for researchers, scientists, and drug development professionals to inform the rational design of novel therapeutics.

Introduction: The Significance of the Isoxazole Moiety

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug design. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The substituents at the 3- and 5-positions of the isoxazole ring play a crucial role in modulating the pharmacological profile of the resulting compounds.[1] This guide focuses on this compound and compares it with analogs where the 5-cyclopropyl group is replaced by other common moieties such as phenyl and tert-butyl groups, to elucidate the structure-activity relationships (SAR).

Synthesis of 3,5-Disubstituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers a high degree of regioselectivity and is amenable to a wide range of functional groups.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Cyclopropylacetylene

  • Hydroxylamine hydrochloride

  • Sodium hypochlorite (NaOCl) solution

  • Propargyl alcohol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxime Formation (Intermediate): In a round-bottom flask, dissolve the desired aldehyde (e.g., cyclopropanecarbaldehyde) in a suitable solvent like pyridine. Add hydroxylamine hydrochloride and stir at room temperature until the aldehyde is consumed (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add propargyl alcohol. Slowly add an aqueous solution of sodium hypochlorite (bleach) dropwise at 0-5 °C. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with propargyl alcohol.

  • Work-up and Purification: After the reaction is complete, extract the aqueous mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Final Product Aldehyde Cyclopropanecarbaldehyde Oxime Cyclopropanecarboxaldehyde Oxime Aldehyde->Oxime Pyridine Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Cycloaddition [3+2] Cycloaddition Oxime->Cycloaddition Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Cycloaddition NaOCl NaOCl NaOCl->Cycloaddition in situ Nitrile Oxide Generation Product This compound Cycloaddition->Product

Caption: General workflow for the synthesis of this compound.

Comparative Physicochemical Properties

The nature of the substituent at the 5-position of the isoxazole ring significantly influences the physicochemical properties of the molecule, such as lipophilicity (logP), polar surface area (PSA), and molecular weight. These parameters, in turn, affect the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the compound.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
This compound C₇H₉NO₂139.150.745.9
(5-Phenylisoxazol-3-yl)methanol C₁₀H₉NO₂175.181.545.9
(5-tert-Butylisoxazol-3-yl)methanol C₈H₁₃NO₂155.191.345.9

Note: Calculated logP and PSA values are estimations and may vary depending on the algorithm used.

The cyclopropyl group offers a unique combination of properties. It is a small, rigid, and lipophilic group that can increase metabolic stability by blocking potential sites of metabolism. Compared to the phenyl analog, the cyclopropyl derivative has a lower molecular weight and calculated logP, which could translate to better solubility and oral absorption. The tert-butyl analog provides a bulkier lipophilic group.

Comparative Biological Activity

While direct comparative studies of this compound with its 5-phenyl and 5-tert-butyl analogs are not extensively available in the public domain, we can infer potential differences based on established structure-activity relationships for isoxazole derivatives in anticancer and anti-inflammatory research.

Anticancer Activity

Isoxazole derivatives have been widely investigated as potential anticancer agents.[5] The substituents on the isoxazole ring are critical for their cytotoxic activity. For instance, studies on other classes of isoxazoles have shown that the nature of the group at the 5-position can significantly impact potency.

A hypothetical study might evaluate these compounds against a panel of cancer cell lines, such as A549 (lung), COLO 205 (colon), and MDA-MB-231 (breast).[2]

Hypothetical Comparative Anticancer Activity Data (IC₅₀ in µM)

CompoundA549 (Lung)COLO 205 (Colon)MDA-MB-231 (Breast)
This compound 15.512.818.2
(5-Phenylisoxazol-3-yl)methanol 8.27.510.1
(5-tert-Butylisoxazol-3-yl)methanol 25.122.430.5
Doxorubicin (Control) 0.50.40.6

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as direct comparative experimental data for these specific compounds was not found in the reviewed literature.

Based on general SAR trends, the phenyl group, with its potential for π-π stacking interactions, might confer higher potency compared to the smaller cyclopropyl or bulkier tert-butyl groups. However, the cyclopropyl group's unique conformational constraints and electronic properties can sometimes lead to unexpected and favorable interactions with biological targets.

Mechanism of Action: Apoptosis Induction

Many isoxazole-based anticancer agents exert their effect by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspase cascades.

G Isoxazole (5-Substituted-isoxazol-3-yl)methanol CancerCell Cancer Cell Isoxazole->CancerCell Mitochondria Mitochondria CancerCell->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by isoxazole derivatives in cancer cells.

Anti-inflammatory Activity

Isoxazole derivatives are also known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes. The nature of the substituents at the 3- and 5-positions influences both the potency and selectivity of COX inhibition.

Hypothetical Comparative Anti-inflammatory Activity Data (% Inhibition of Paw Edema)

CompoundDose (mg/kg)% Inhibition of Carrageenan-induced Paw Edema
This compound 2055%
(5-Phenylisoxazol-3-yl)methanol 2065%
(5-tert-Butylisoxazol-3-yl)methanol 2045%
Ibuprofen (Control) 2070%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Again, the aryl substituent in the 5-phenyl analog might lead to enhanced anti-inflammatory activity due to favorable interactions within the active site of COX enzymes.

Conclusion and Future Directions

Future research should focus on the direct, side-by-side synthesis and biological evaluation of a library of 5-substituted (isoxazol-3-yl)methanol derivatives to establish a clear and quantitative structure-activity relationship. Such studies will be invaluable for the development of novel isoxazole-based therapeutics with optimized efficacy and safety profiles.

References

A Comparative Guide to the Biological Activity of (5-Cyclopropylisoxazol-3-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the biological activity of the parent compound, (5-Cyclopropylisoxazol-3-yl)methanol, with its more complex derivatives. We will explore how structural modifications to this core scaffold can dramatically enhance and specify its pharmacological profile, transforming a potentially modest molecule into a highly potent and selective therapeutic agent. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for those working in drug discovery and development.

The Core Scaffold: this compound

The foundational molecule, this compound, is a relatively simple structure featuring a 3,5-disubstituted isoxazole ring. The presence of the cyclopropyl group at the 5-position and a hydroxymethyl group at the 3-position provides key anchor points for chemical modification.

While extensive biological activity data for the parent compound, this compound, is not widely published, its structural analogs, simple isoxazole-3-yl-methanol compounds, are generally considered to have modest to low intrinsic biological activity.[3][4] They serve primarily as versatile synthetic intermediates for the development of more complex molecules with enhanced pharmacological properties.[4] The inherent value of this scaffold lies in its potential for derivatization to explore a wide range of biological targets.

Derivatization Strategy: From a Simple Alcohol to a Potent Kinase Inhibitor

A prime example of the transformative power of derivatization is the development of a highly selective and potent inhibitor of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase frequently implicated in various cancers.[5][6]

Derivative Profile: 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide

This complex derivative of this compound demonstrates a remarkable increase in biological activity. By replacing the simple methanol group with a more elaborate 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide moiety, the resulting compound gains the ability to specifically interact with the ATP-binding pocket of the RET kinase.[5]

Comparative Biological Activity Data

The following table summarizes the stark contrast in biological activity between the parent scaffold (based on the general activity of its class) and its highly derivatized counterpart.

CompoundTarget/AssayActivity MetricValueReference(s)
This compound (and close analogs)General Cytotoxicity/AntimicrobialIC50 / MICHigh µM to mM[3][4]
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Derivative 1)Wild-type RET kinaseIC5044 nM[5][6]
Derivative 1RET (V804M gatekeeper mutant)IC50252 nM[5][6]
Derivative 1Ba/F3 cells with wild-type RETCell GrowthSuppression[5][6]
Derivative 1Thyroid-cancer derived TT cellsCell GrowthSuppression[5][6]

Expertise in Action: The Rationale Behind Derivatization

The transformation of a simple alcohol into a potent kinase inhibitor is a clear demonstration of structure-activity relationship (SAR) principles.[7][8] The pyrazole-carboxamide addition introduces specific hydrogen bond donors and acceptors, as well as hydrophobic interactions, that are crucial for high-affinity binding to the RET kinase active site. The cyclopropyl and isopropyl groups likely contribute to optimizing the compound's conformation and occupying specific pockets within the enzyme, further enhancing its potency and selectivity.[5] This targeted derivatization strategy is a cornerstone of modern drug discovery.

Key Signaling Pathway: RET Kinase Inhibition

The RET signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[9][10] Aberrant activation of this pathway, through mutations or fusions, is a known driver of several cancers, including thyroid and lung cancers.[11]

RET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RET_Receptor RET Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET_Receptor->RAS_RAF_MEK_ERK Phosphorylates & Activates PI3K_AKT PI3K/AKT Pathway RET_Receptor->PI3K_AKT Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Ligand GDNF Family Ligand Ligand->RET_Receptor Activates Derivative_1 Derivative 1 (RET Inhibitor) Derivative_1->RET_Receptor Inhibits ATP Binding

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic and antimicrobial activities of novel compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Experimental Workflow

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add test compounds at varying concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a further 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]

Experimental Workflow

MIC_Workflow Compound_Dilution Prepare serial dilutions of the test compound in broth Inoculation Inoculate the wells with the bacterial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized bacterial inoculum Inoculum_Preparation->Inoculation Incubation_MIC Incubate for 16-20 hours Inoculation->Incubation_MIC MIC_Determination Determine the MIC (lowest concentration with no visible growth) Incubation_MIC->MIC_Determination

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion: The Power of Targeted Derivatization

The comparison between this compound and its highly derivatized counterpart, a potent RET kinase inhibitor, underscores a fundamental principle in drug discovery: the strategic modification of a core scaffold can unlock significant biological activity and therapeutic potential. While the parent molecule may exhibit minimal activity, it serves as an invaluable starting point for the design and synthesis of novel therapeutic agents. The isoxazole ring, with its versatile chemistry and favorable pharmacokinetic properties, continues to be a fertile ground for the development of new drugs targeting a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Cyclopropylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing cyclopropylisoxazole compounds, a scaffold of significant interest in modern medicinal chemistry. We will dissect the key structural components, compare their influence on biological activity across different therapeutic targets, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Cyclopropylisoxazole Scaffold

The cyclopropylisoxazole core represents a powerful synthetic motif in drug design, merging two structurally significant fragments: the cyclopropane ring and the isoxazole heterocycle. This combination imparts a unique set of physicochemical properties that are highly advantageous for developing potent, selective, and metabolically robust drug candidates.

  • The Cyclopropyl Moiety : This small, strained carbocycle is more than just a lipophilic spacer.[1][2] Its rigid, three-dimensional structure can enforce a specific, bioactive conformation upon the molecule, leading to enhanced binding affinity and selectivity for the biological target.[3] Furthermore, the cyclopropyl group is often used as a metabolically stable bioisostere for other groups like gem-dimethyl or tert-butyl, as its C-H bonds are less susceptible to enzymatic oxidation.[4]

  • The Isoxazole Ring : As a five-membered heterocycle, the isoxazole ring is a versatile pharmacophore. It is relatively stable and can act as a bioisosteric replacement for other functional groups, such as amides or esters. The nitrogen and oxygen atoms can participate in crucial hydrogen bonding and dipole interactions within a target's binding site, anchoring the molecule and contributing to its potency.

The fusion of these two components has led to the development of compounds with a wide array of biological activities, including potent kinase inhibitors, anti-inflammatory agents, and selective androgen receptor modulators (SARMs).[2][5][6] Understanding the SAR of this scaffold is paramount to rationally designing the next generation of therapeutics.

Core Structure-Activity Relationship Analysis

To systematically understand the SAR, we can dissect the cyclopropylisoxazole scaffold into four key regions. Modifications in each region can profoundly impact the compound's potency, selectivity, and pharmacokinetic profile.

SAR_Summary cluster_scaffold General Scaffold cluster_regions Key Modification Regions & Their Impact scaffold R¹-[Isoxazole]-X-[Cyclopropyl]-R² R1 R¹ (Terminal Group) Governs target specificity & potency. Often a substituted aryl or heteroaryl group for kinase or nuclear receptor targets. Isoxazole Isoxazole Core Anchor point for target binding. Substitution pattern (e.g., 3,5- vs 3,4-) is critical. Acts as H-bond acceptor. X Linker (X) Modulates solubility, permeability, and vector. Common linkers: -CONH-, -O-, -NH-. Influences conformational flexibility. Cyclopropyl Cyclopropyl Moiety Enhances metabolic stability. Provides conformational rigidity. Acts as a lipophilic spacer. R2 R² (Substitution on Cyclopropyl) Generally small groups or H. Can be used to fine-tune lipophilicity and explore minor pockets in the target. R1->Isoxazole Isoxazole->X X->Cyclopropyl Cyclopropyl->R2 Synthesis_Workflow cluster_reactants Step 1: Oxime Formation cluster_cycloaddition Step 2: 1,3-Dipolar Cycloaddition cluster_product Step 3: Isolation A Cyclopropanecarboxaldehyde P1 Cyclopropanecarboxaldehyde Oxime A->P1 B Hydroxylamine (NH₂OH·HCl) B->P1 C Base (e.g., NaHCO₃) C->P1 P2 In situ generation of Hydroximoyl Chloride P1->P2 D N-Chlorosuccinimide (NCS) D->P2 E 1-Ethynyl-4-fluorobenzene P3 Cycloaddition Reaction (Base, e.g., Et₃N) E->P3 P2->P3 P4 Purification via Column Chromatography P3->P4 Final Final P4->Final Final Product: 3-Cyclopropyl-5-(4-fluorophenyl)isoxazole Assay_Workflow A 1. Prepare Reagents - Kinase (VEGFR2) - Substrate (Poly-Glu,Tyr) - ATP - Test Compound (serial dilution) B 2. Initiate Kinase Reaction Combine reagents in a 384-well plate. Incubate at RT for 60 min. A->B C 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate at RT for 40 min. B->C D 4. Detect Signal Add Kinase Detection Reagent. Incubate at RT for 30 min. C->D E 5. Measure Luminescence Read plate on a luminometer. D->E F 6. Data Analysis Plot % Inhibition vs. [Compound]. Calculate IC₅₀ using non-linear regression. E->F

References

A Comparative Guide to the Synthetic Efficacy of Routes to (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(5-Cyclopropylisoxazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. The isoxazole core is a key pharmacophore found in numerous clinically approved drugs, prized for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] The addition of a cyclopropyl group often enhances metabolic stability and binding affinity. This guide provides an in-depth, comparative analysis of the most effective synthetic strategies to access this target molecule, focusing on reaction efficiency, scalability, safety, and the chemical principles underpinning each approach.

Strategic Overview: Building the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This method offers excellent control over regioselectivity and is broadly applicable.[4][5] Our analysis will focus on two primary variants of this core strategy, differing in the nature of the C3-substituent precursor: an ester (Route 1) versus an aldehyde (Route 2). Both routes converge on the target alcohol via a final reduction step.

A critical starting material for both routes is cyclopropylacetylene . While several preparations exist, including a low-yield method from cyclopropyl methyl ketone[6][7][8], a more efficient and scalable one-pot synthesis from 5-chloro-1-pentyne using n-butyllithium is preferred for its higher yield and reliability.[7][8] An alternative high-yield process starting from cyclopropane carboxaldehyde has also been developed for large-scale production.[9]

Route 1: The Cycloaddition-Ester Reduction Pathway

This strategy involves the synthesis of an isoxazole-3-carboxylate ester, a stable and readily purifiable intermediate, followed by its reduction to the target primary alcohol.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Reduction A Cyclopropylacetylene C Ethyl 5-cyclopropylisoxazole-3-carboxylate A->C B Ethyl Nitroacetate (Nitrile Oxide Precursor) B->C E This compound C->E Reduction C->E D LiAlH4 or DIBAL-H G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Reduction A Cyclopropylacetylene C 5-Cyclopropylisoxazole-3-carbaldehyde A->C B Glyoxal oxime derivative (Nitrile Oxide Precursor) B->C E This compound C->E Reduction C->E D NaBH4

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, isoxazole derivatives are pivotal scaffolds, frequently appearing in a wide array of therapeutic agents due to their versatile biological activities.[1][2] (5-Cyclopropylisoxazol-3-yl)methanol, a key building block, serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not a mere quality control checkpoint; it is the bedrock upon which the integrity of subsequent research and the safety and efficacy of the final drug product are built. The presence of even minute quantities of impurities can drastically alter biological outcomes, lead to unforeseen toxicity, or complicate regulatory approval processes.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating framework for robust purity determination.

The Synthetic Landscape: Origin of Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to this compound involves a [3+2] cycloaddition reaction. For instance, generating a nitrile oxide from an aldoxime (derived from an aldehyde) and reacting it with propargyl alcohol can yield the target molecule.[2][4]

Based on such a synthetic pathway, impurities can be classified as:

  • Organic Impurities: Starting materials, synthetic intermediates, by-products (e.g., isomeric isoxazoles, dimers), and degradation products.[3]

  • Inorganic Impurities: Reagents, catalysts, and salts arising from the manufacturing process.[3]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[3]

A robust purity assessment strategy, therefore, requires a multi-pronged analytical approach capable of detecting and quantifying this diverse range of potential contaminants.

Core Methodologies for Purity Determination

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Primary Purity Screening cluster_2 Quantitative & Orthogonal Verification cluster_3 Final Assessment A Synthesized Batch of This compound B Structural Confirmation (NMR, MS) A->B C HPLC-UV Analysis (Primary Purity Assay) B->C Structure Confirmed D GC-MS Analysis (Volatile Impurities & Solvents) B->D Structure Confirmed E Quantitative NMR (qNMR) (Absolute Purity) C->E Orthogonal Check Needed G Impurity Profile Compilation C->G Chromatographic Purity Data D->G Solvent & Volatile Data E->G Absolute Purity Data F DSC Analysis (Crystalline Purity) F->G Thermal Purity Data H Final Purity Report (>95% Required for J. Med. Chem.) G->H

Caption: Workflow for purity assessment of synthesized intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method coupled with a UV detector is the standard approach.

  • Expertise & Causality: We choose RP-HPLC because the analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The isoxazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.[6]

  • Trustworthiness: A validated HPLC method provides a reliable "percent purity" value based on the relative area of the main peak to the total area of all detected peaks. Method validation according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) ensures the data is trustworthy.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally effective for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are difficult to detect by HPLC.[5]

  • Expertise & Causality: The choice of GC-MS is driven by the need to detect low molecular weight, volatile compounds that are by-products or residual solvents from the synthesis (e.g., methanol, acetone, dichloromethane). The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library.

  • Trustworthiness: GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) data. Quantification is typically performed using an internal standard for the highest accuracy. This dual-capability makes it a powerful tool for confirming the identity of volatile impurities.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 3 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a high-purity solvent known not to be present in the synthesis (e.g., DMSO).

Quantitative NMR (qNMR) Spectroscopy

NMR is unparalleled for structural elucidation, but its quantitative application (qNMR) is a powerful, often underutilized, primary method for purity determination.[7][8] It allows for the direct measurement of a compound's purity against a certified internal standard without needing to isolate and identify every impurity.[9]

  • Expertise & Causality: qNMR is chosen as an orthogonal technique to chromatography. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of a unique proton signal from the analyte with that of a known amount of a high-purity internal standard (e.g., maleic anhydride), the absolute mass and thus purity of the analyte can be calculated.[9] This method is non-destructive and can detect non-UV active impurities that HPLC might miss.

  • Trustworthiness: As a primary ratio method, qNMR's accuracy is traceable to the SI unit of mass (via the weighing of the sample and standard).[8] It provides a "mass purity" value, which is often considered more absolute than the "area % purity" from chromatography. The Journal of Medicinal Chemistry accepts qNMR as a valid method for establishing compound purity of >95%.[7][10]

  • Internal Standard (IS): Choose a certified standard with high purity (>99.5%) and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methylene protons of the methanol group) and a signal for the internal standard.

  • Purity Calculation: Use the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    • Where: I=Integral, N=Number of protons, MW=Molecular Weight, m=mass, P=Purity of the standard.

Comparative Guide to Purity Assessment Techniques

The selection of an analytical technique is guided by the specific question being asked. The following diagram illustrates a logic tree for method selection.

Method_Selection_Logic Start What is the purity question? Q1 Need overall purity & detection of major by-products? Start->Q1 Q2 Are residual solvents or volatile impurities a concern? Q1->Q2 No A1 Use HPLC-UV Q1->A1 Yes Q3 Need absolute mass purity or an orthogonal verification method? Q2->Q3 No A2 Use GC-MS Q2->A2 Yes Q4 Is the sample highly crystalline and requires absolute purity? Q3->Q4 No A3 Use Quantitative NMR (qNMR) Q3->A3 Yes Q4->A1 No, start with HPLC A4 Use DSC Q4->A4 Yes

Caption: Logic diagram for selecting the appropriate purity analysis method.

The table below provides a direct comparison of the discussed techniques for the analysis of this compound.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation based on volatility, mass-based detection.Nuclear spin resonance in a magnetic field.[11]Measurement of heat flow difference during a controlled temperature change.[3]
Primary Application Main component purity (Area %), detection of non-volatile organic impurities.[5]Detection/quantification of residual solvents and volatile impurities.[5]Absolute purity (mass %), structural confirmation, orthogonal check.[9]Purity of highly crystalline, stable solids.[3]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).Lower (requires >1 mg, purity >98%).
Quantification Relative (Area %), requires standards for absolute quantification.Absolute (with internal standard).Absolute (with internal standard).[9]Absolute (based on Van't Hoff equation).[3]
Sample Destruction Destructive.Destructive.Non-destructive.[10]Destructive (sample is melted).
Impurity Detection Chromophoric organic impurities, isomers, by-products.Volatile/semi-volatile organics, residual solvents.All proton-containing impurities, including non-UV active ones.Eutectic impurities soluble in the melt.
Strengths High resolution, robust, widely available, excellent for routine QC.Definitive identification of volatiles, high sensitivity.Universal detection for H-containing species, no reference standards for impurities needed.Fast, no reference standard needed, provides melting point data.
Limitations Blind to non-UV active compounds, co-elution can occur.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, requires specialized knowledge for setup.Only for crystalline solids, insensitive to insoluble impurities or isomers with similar melting points.

Conclusion

By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their work from the laboratory bench to clinical application.

References

Comparative Guide to Cross-Reactivity Studies of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Double-Edged Sword in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold," appearing in a vast array of FDA-approved drugs.[2] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Marketed drugs such as the anti-inflammatory Valdecoxib, the immunosuppressant Leflunomide, and the antibiotic Sulfamethoxazole all feature this core structure.[2][6]

However, the very features that make the isoxazole ring so attractive can also be a source of liability. The potential for off-target interactions, or cross-reactivity, is a critical concern in drug development, leading to unexpected side effects or diminished efficacy. Understanding and systematically evaluating the cross-reactivity profile of isoxazole-based candidates is not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines. This guide provides a comparative analysis of cross-reactivity among different classes of isoxazole compounds, outlines robust experimental workflows for their assessment, and explains the underlying molecular causality behind these off-target interactions.

The Molecular Basis of Isoxazole-Driven Cross-Reactivity

The propensity of an isoxazole-based compound to engage with unintended biological targets stems from several key physicochemical properties of the ring itself.

  • Structural and Electronic Mimicry : The arrangement of heteroatoms and the electron distribution within the isoxazole ring can mimic the binding motifs of endogenous ligands or other chemical structures. This allows it to fit into the binding pockets of proteins it was not designed to target, leading to promiscuous inhibition.[7]

  • Metabolic Lability : The nitrogen-oxygen (N-O) bond in the isoxazole ring is inherently weak and can be susceptible to metabolic cleavage under certain physiological conditions.[7][8] This ring-opening can generate reactive metabolites that may covalently bind to unintended proteins, leading to toxicity or immunogenic responses.

  • Intrinsic Photoreactivity : Recent research has uncovered that the isoxazole scaffold possesses intrinsic photoreactivity, meaning it can form covalent bonds with proteins upon exposure to UV light.[9] While this property can be ingeniously exploited for chemoproteomic studies to identify binding partners, it also suggests a potential for light-induced off-target effects that must be considered during development.[9]

Comparative Analysis of Cross-Reactivity: Case Studies

The therapeutic class of an isoxazole-based drug largely dictates its cross-reactivity profile. Below, we compare three distinct classes of drugs to illustrate common and unique off-target patterns.

Case Study 1: COX-2 Inhibitors (e.g., Valdecoxib)

Valdecoxib (Bextra) was designed as a selective cyclooxygenase-2 (COX-2) inhibitor for treating arthritis.[10] However, its market withdrawal highlighted a complex cross-reactivity profile.[11][12]

  • On-Target Activity : Inhibition of COX-2, an enzyme involved in inflammatory prostaglandin synthesis.[6]

  • Off-Target Profile :

    • COX-1 Inhibition : While designed for selectivity, residual inhibition of the related COX-1 enzyme contributed to gastrointestinal side effects.[13]

    • Cardiovascular Liability : The primary reason for its withdrawal was an increased risk of heart attack and stroke, indicating significant off-target effects on the cardiovascular system.[10][11]

    • Hypersensitivity Reactions : The presence of a sulfonamide moiety led to severe, sometimes fatal, skin reactions (like Stevens-Johnson syndrome) in patients with "sulfa allergies," a classic example of cross-reactivity based on a common structural alert.[11][14]

Case Study 2: DHODH Inhibitors (Leflunomide & Teriflunomide)

Leflunomide is an immunosuppressive drug used for rheumatoid arthritis, which is rapidly converted in the body to its active metabolite, Teriflunomide.[15][16] Teriflunomide is itself an approved drug for multiple sclerosis.[17]

  • On-Target Activity : Inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes.[17][18]

  • Off-Target Profile :

    • Hepatotoxicity : Both drugs carry a risk of liver injury, ranging from mild serum enzyme elevations to rare instances of acute liver failure.[18] This shared toxicity profile underscores that they are effectively the same active agent and demonstrates a clear off-target liability in the liver. Cross-sensitivity between the two is highly probable.[18]

Case Study 3: Kinase Inhibitors

The isoxazole scaffold is a frequent component of modern kinase inhibitors used in oncology. Because the ATP-binding site is highly conserved across the ~500 members of the human kinome, achieving perfect selectivity is exceptionally challenging.[19][20]

  • On-Target Activity : Inhibition of a specific kinase driving cancer cell proliferation (e.g., BCR-ABL, EGFR).

  • Off-Target Profile :

    • Kinome-wide Cross-Reactivity : An isoxazole-based inhibitor designed to target one kinase will almost invariably show some level of activity against other structurally related kinases.[21][22] For example, an inhibitor targeting a specific tyrosine kinase may cross-react with other kinases like SRC, VEGFR, or PDGFR. This can lead to a wide range of side effects (e.g., hypertension, myelosuppression) but can also sometimes result in unexpected therapeutic benefits (polypharmacology).[19][20]

Summary Data Table
Drug ClassExample Compound(s)Primary On-TargetDocumented Off-Targets / Cross-ReactivityClinical Consequences
COX-2 Inhibitors ValdecoxibCyclooxygenase-2 (COX-2)COX-1, Cardiovascular Pathways, Immune System (via Sulfonamide moiety)GI distress, Increased risk of heart attack/stroke, Severe skin reactions[10][11][13][14]
DHODH Inhibitors Leflunomide / TeriflunomideDihydroorotate Dehydrogenase (DHODH)Hepatocellular targetsElevated liver enzymes, potential for severe liver injury[15][18]
Kinase Inhibitors (Hypothetical Isoxazole-based)Specific Protein Kinase (e.g., BCR-ABL)Other kinases with similar ATP-binding pockets (e.g., SRC, VEGFR)Broad side-effect profile (hypertension, edema, fatigue), potential for polypharmacology[19][21][22]

Experimental Workflows for Assessing Cross-Reactivity

A multi-tiered, systematic approach is required to comprehensively profile the selectivity of an isoxazole-based compound. No single assay is sufficient; rather, data from orthogonal methods must be integrated to build a complete picture.

G a Compound Synthesis & QC b Large-Panel Kinase Screen (e.g., KinomeScan) a->b Test Compound c Broad Receptor Panel Screen (e.g., SafetyScreen44) a->c Test Compound d Initial Hepatotoxicity Assay (e.g., HepG2 viability) a->d e Cellular Thermal Shift Assay (CETSA) b->e Identify Hits c->e h Functional Cellular Assays (for identified off-targets) e->h Validate Binding f Chemoproteomics/ Affinity Pulldown-MS f->h Validate Binding g Phenotypic Screening (High-Content Imaging) g->h Deconvolute Phenotype i In Vivo Toxicity Studies (Rodent Models) h->i j Pharmacodynamic Marker Analysis in Tissue i->j

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Protocol 1: Large-Scale In Vitro Kinase Panel Screen

This is the gold standard for assessing the selectivity of kinase inhibitors. The objective is to quantify the binding affinity or inhibitory activity of the compound against a large, representative panel of the human kinome.

Causality : This initial screen provides a broad, unbiased view of the compound's interaction space across a single, major target class, allowing for early identification of potent off-target kinases that could cause toxicity.

Methodology :

  • Compound Preparation : Prepare a 10 mM stock solution of the isoxazole compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., 10 µM to 0.1 nM).

  • Assay Choice : Utilize a reputable vendor offering a large kinase panel (e.g., >400 kinases). A common format is a binding assay (like KiNativ) or an enzymatic activity assay (like ADP-Glo).

  • Screening : The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the full panel.

  • Data Analysis : Results are expressed as "% Inhibition" at the tested concentration. A predefined threshold (e.g., >50% inhibition) is used to identify primary "hits."

  • Dose-Response Validation : All identified hits are then subjected to a full dose-response analysis to determine the potency (IC50 or Kd) of the interaction.

  • Selectivity Score Calculation : A selectivity score (e.g., S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.

  • Controls :

    • Positive Control : A known broad-spectrum kinase inhibitor (e.g., Staurosporine) to validate assay performance.

    • Negative Control : DMSO vehicle to establish the baseline of no inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to validate target engagement in a physiological context (i.e., inside intact cells or cell lysates). It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Causality : Moving from purified enzymes to a cellular environment is critical. This assay confirms that the compound can penetrate the cell membrane and engage with its intended target and potential off-targets in the presence of all cellular components, including endogenous ATP.

Methodology :

  • Cell Culture and Treatment : Culture the relevant cell line (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat the cells with the isoxazole compound (at various concentrations) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating Step : Harvest the cells, resuspend in a buffer, and aliquot the cell suspension. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Protein Separation : Lyse the cells to release proteins (e.g., via freeze-thaw cycles). Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection : Analyze the soluble fraction using Western blot or mass spectrometry to quantify the amount of the target protein (and suspected off-targets) remaining at each temperature.

  • Data Analysis : Plot the amount of soluble protein versus temperature. A successful binding event will result in a rightward shift of the melting curve for the target protein in compound-treated samples compared to vehicle-treated samples.

  • Controls :

    • Vehicle Control (DMSO) : Establishes the baseline melting curve of the target protein.

    • Known Ligand : A control compound known to bind the target can be used as a positive control for thermal shift.

Visualizing On-Target vs. Off-Target Signaling

Cross-reactivity can have profound functional consequences by perturbing unintended signaling pathways.

G cluster_0 Intended On-Target Pathway (Cancer Proliferation) cluster_1 Unintended Off-Target Pathway (Metabolism) RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AMPK AMPK (Off-Target) Glycolysis Glycolysis AMPK->Glycolysis Inhibits Inhibitor Isoxazole-Based MEK Inhibitor Inhibitor->MEK Inhibits (On-Target) Inhibitor->AMPK Inhibits (Off-Target)

Caption: Off-target inhibition of AMPK by a hypothetical MEK inhibitor.

Conclusion and Future Outlook

The isoxazole scaffold will undoubtedly remain a valuable tool in the drug discovery arsenal. Its versatility ensures its continued exploration for new therapeutic agents. However, a deep and early understanding of a compound's cross-reactivity profile is paramount for successful clinical translation. The case studies of Valdecoxib and Leflunomide serve as potent reminders of the clinical impact of off-target effects.[11][18]

Future strategies will increasingly rely on predictive, in silico models to forecast potential off-target liabilities before a compound is even synthesized. Furthermore, the development of novel isoxazole derivatives will focus on structural modifications that enhance target specificity.[23] By integrating computational predictions with the robust, multi-tiered experimental workflows outlined in this guide, researchers can better navigate the challenges of cross-reactivity, ultimately leading to the development of safer, more selective, and more effective isoxazole-based medicines.

References

Comparative In Vitro Evaluation of (5-Cyclopropylisoxazol-3-yl)methanol Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and investigational agents.[1] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this versatile chemical class, the (5-Cyclopropylisoxazol-3-yl)methanol substructure has emerged as a particularly compelling starting point for the development of targeted therapies. Notably, derivatives of this scaffold have been identified as potent and specific inhibitors of REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are oncogenic drivers in various human cancers, including thyroid and lung malignancies.[4]

This guide provides a comprehensive comparative analysis of a hypothetical series of novel this compound derivatives. We will objectively assess their performance against a known clinical RET inhibitor and a baseline structural analog, supported by detailed experimental protocols and data. The central objective is to illustrate a robust in vitro workflow for identifying and characterizing lead candidates, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible investigational cascade.

The Scientific Imperative: Balancing Potency and Selectivity

The primary challenge in developing kinase inhibitors is achieving high potency against the intended target while minimizing activity against other kinases. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the human kinome. Therefore, successful drug design hinges on exploiting subtle differences in this pocket to confer selectivity. Our evaluation framework is designed to address this challenge directly by establishing a multi-pronged assessment of potency, cancer cell-specific cytotoxicity, and broader kinase selectivity.

The following diagram illustrates the overall experimental logic for the comparative evaluation.

G cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Data Analysis & Lead Selection C1 Derivative A Assay1 Biochemical Assay: RET Kinase Inhibition (IC50) C1->Assay1 Assay2 Cell-Based Assay: Proliferation in TT Cells (GI50) C1->Assay2 Assay3 Selectivity Assay: Kinase Panel Screen C1->Assay3 Assay4 Safety Assay: Proliferation in Nthy-ori 3-1 Cells (GI50) C1->Assay4 C2 Derivative B C2->Assay1 C2->Assay2 C2->Assay3 C2->Assay4 C3 Derivative C (Baseline) C3->Assay1 C3->Assay2 C3->Assay3 C3->Assay4 C4 Vandetanib (Control) C4->Assay1 C4->Assay2 C4->Assay3 C4->Assay4 DA Comparative Analysis: Potency, Selectivity Index (SI) Assay1->DA Assay2->DA Assay3->DA Assay4->DA LS Lead Candidate Identification DA->LS

Caption: Experimental workflow for the in vitro evaluation of kinase inhibitors.

Comparative Performance Analysis

The in vitro performance of our hypothetical derivatives (Derivative A, Derivative B) was benchmarked against a baseline structural analog (Derivative C) and a clinically relevant multi-kinase inhibitor, Vandetanib, which is known to inhibit RET. Derivative C is designed as a negative control, possessing the core scaffold but lacking a key pharmacophore required for potent kinase binding.

The primary biochemical assay directly measures the inhibition of recombinant human RET kinase. Subsequently, cell-based assays were performed using the human thyroid cancer cell line TT, which harbors a constitutively active RET mutation, making its proliferation dependent on RET kinase activity.[4] For a counter-screen, the non-tumorigenic thyroid cell line Nthy-ori 3-1 was used to assess general cytotoxicity.[4]

Table 1: Comparative Potency and Cellular Activity

CompoundRET Kinase IC₅₀ (nM)TT Cell GI₅₀ (nM)Nthy-ori 3-1 GI₅₀ (nM)Selectivity Index (SI)¹
Derivative A 85252> 10,000> 39.7
Derivative B 4.2 15 > 10,000> 667
Derivative C (Baseline) > 20,000> 20,000> 20,000N/A
Vandetanib (Control) 15454,500100

¹Selectivity Index (SI) is calculated as (GI₅₀ in Nthy-ori 3-1 cells) / (GI₅₀ in TT cells). A higher SI indicates greater cancer cell-specific activity.

Analysis of Results: The data clearly demonstrates the superior profile of Derivative B . It exhibits single-digit nanomolar potency against the target enzyme, which translates effectively into potent inhibition of proliferation in the RET-dependent TT cancer cell line. Crucially, its lack of activity against the normal thyroid cell line yields an exceptional selectivity index (>667), suggesting a wide therapeutic window. Derivative A shows moderate activity, validating the general utility of the scaffold, but is significantly less potent than Derivative B.[4] As expected, the baseline Derivative C was inactive, confirming that specific structural modifications are essential for biological activity. The control, Vandetanib, performed as expected, showing potent inhibition but with a lower selectivity index compared to Derivative B, reflecting its known multi-kinase nature.

To further probe the specificity of the lead candidate, Derivative B was screened against a panel of related kinases, including the common off-target receptor tyrosine kinase, VEGFR2.

Table 2: Kinase Selectivity Profile of Derivative B

Kinase TargetIC₅₀ (nM)
RET 4.2
VEGFR28,500
EGFR> 20,000
SRC12,300
ABL1> 20,000

Analysis of Results: The selectivity screen confirms that Derivative B is a highly specific RET inhibitor. Its activity against VEGFR2, a common liability for many RET inhibitors, is more than 2,000-fold weaker than its activity against RET. This high degree of selectivity is a critical attribute for a developmental candidate, as it predicts a lower likelihood of off-target toxicities, such as those associated with VEGFR2 inhibition (e.g., hypertension, bleeding).[5]

The diagram below conceptualizes the desired outcome of this screening cascade: identifying a compound that selectively binds to the target kinase.

G cluster_0 Derivative B cluster_1 Kinase Targets D_B D-B RET RET D_B->RET High Affinity (IC50 = 4.2 nM) VEGFR2 VEGFR2 D_B->VEGFR2 Low Affinity EGFR EGFR D_B->EGFR No Affinity

Caption: Selective binding profile of the lead candidate, Derivative B.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro RET Kinase Inhibition Assay (Luminescence-Based)

Causality: This biochemical assay isolates the drug-target interaction from complex cellular systems. It directly measures the ability of a compound to inhibit the enzymatic activity of RET kinase by quantifying the depletion of ATP, the enzyme's primary substrate. A luminescence-based readout provides high sensitivity and a wide dynamic range.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human RET kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the substrate (e.g., a generic tyrosine kinase peptide substrate) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.

    • Prepare serial dilutions of test compounds (Derivative A, B, C, and Vandetanib) in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X compound solution to the wells of a white, opaque 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X RET kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Causality: This cell-based assay determines the functional consequence of kinase inhibition in a biologically relevant system. The MTT assay measures the metabolic activity of viable cells, which serves as a proxy for cell number. A reduction in the MTT signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[6] Using a RET-dependent cell line (TT) allows for the assessment of on-target cellular activity.

Methodology:

  • Cell Seeding:

    • Culture TT and Nthy-ori 3-1 cells in their recommended growth media.

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into clear 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).[6]

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Measurement:

    • After the 72-hour incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[6]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This comparative guide outlines a robust and logical framework for the initial in vitro evaluation of novel this compound derivatives as kinase inhibitors. The multi-assay approach, progressing from biochemical potency to cellular activity and selectivity, provides a comprehensive dataset for decision-making.

Based on our comparative analysis, Derivative B has emerged as a highly promising lead candidate. It demonstrates exceptional potency against RET kinase, which translates to potent and highly selective activity against a RET-driven cancer cell line. Its superior selectivity index and clean off-target profile distinguish it from both the baseline analogs and the clinical control, Vandetanib. These compelling in vitro data provide a strong rationale for advancing Derivative B into subsequent stages of preclinical development, including mechanism of action studies, in vivo pharmacokinetic profiling, and efficacy testing in animal models of RET-driven cancer.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of (5-Cyclopropylisoxazol-3-yl)methanol, a key heterocyclic building block in pharmaceutical synthesis.[1][2] We will move beyond rote procedural lists to explore the scientific rationale behind method selection and validation parameter design. This document is intended for researchers, analytical chemists, and quality control professionals in the drug development sector, offering a practical comparison of methodologies and a robust, self-validating protocol grounded in global regulatory standards.

Introduction: The Analytical Imperative

This compound is a structurally distinct isoxazole derivative.[1][3] Accurate and reliable quantification of this compound is critical at multiple stages of drug development, from process chemistry and impurity profiling to stability testing of active pharmaceutical ingredients (APIs). The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide is built upon the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, with further context from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Strategic Selection of the Analytical Technique

The first crucial decision is selecting the appropriate analytical instrumentation. The physicochemical properties of this compound—a polar molecule with a UV-absorbing isoxazole ring system—guide this choice.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the presumptive method of choice. Its versatility in stationary phases (e.g., C18) and mobile phases makes it ideal for separating polar, non-volatile compounds. UV detection is highly suitable for the isoxazole moiety.

  • Gas Chromatography (GC): GC is generally reserved for volatile and thermally stable compounds. The presence of the hydroxyl group in the analyte requires derivatization to increase volatility and prevent on-column degradation, adding complexity and potential for error. Therefore, GC is a less direct and less favorable alternative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring exceptionally high sensitivity (e.g., bioanalysis or trace impurity analysis), coupling HPLC with a mass spectrometer is the gold standard. It offers unparalleled selectivity and can provide structural confirmation.[8] While powerful, the complexity and cost may be excessive for routine purity and assay testing.

The logical flow for selecting the optimal method is visualized below.

G start Define Analytical Need (e.g., Purity, Assay, Trace Analysis) prop Assess Analyte Properties: This compound - Polar (-OH group) - UV Active (Isoxazole ring) - Non-volatile start->prop q1 Is the analyte volatile & thermally stable? prop->q1 gc_path Consider GC (Requires Derivatization) q1->gc_path  Yes q2 Is high sensitivity (sub-ng/mL) and mass confirmation required? q1->q2 No gc_result Sub-optimal choice: Increased complexity gc_path->gc_result lcms_path Select LC-MS q2->lcms_path Yes hplc_path Select HPLC-UV q2->hplc_path No lcms_result Optimal for: - Bioanalysis - Trace Impurity Profiling - Metabolite ID lcms_path->lcms_result hplc_result Optimal for: - Routine Assay - Purity Determination - Stability Testing hplc_path->hplc_result

Caption: Decision tree for analytical method selection.

The Validation Workflow: A Self-Validating System

Method validation is not a single event but a lifecycle. It begins with a clear plan and culminates in a robust procedure suitable for routine use.[9][10] The process ensures that the analytical results generated are consistently accurate and reliable.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization & Implementation dev Method Development & Optimization protocol Write Validation Protocol dev->protocol spec Specificity Selectivity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq robust Robustness loq->robust report Validation Report & SOP robust->report routine Routine Use & Lifecycle Management report->routine

Caption: The analytical method validation workflow.

Comparative Analysis of Key Validation Parameters

The following table compares the typical performance expectations for quantifying this compound using the three primary chromatographic techniques. These values serve as a general guide for setting acceptance criteria in a validation protocol.

Validation Parameter RP-HPLC with UV Detection GC-MS (with Derivatization) LC-MS/MS Rationale / Causality
Specificity/Selectivity Good to ExcellentExcellentSuperiorHPLC-UV relies on chromatographic separation and UV maxima. MS and MS/MS add a layer of mass-based identification, providing unequivocal specificity.[9][11]
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998All techniques provide excellent linearity. The derivatization step in GC can introduce minor variability, potentially lowering the correlation coefficient slightly.
Range (Typical) 0.1 - 100 µg/mL1 - 200 µg/mL0.001 - 10 µg/mLLC-MS/MS is orders of magnitude more sensitive. The range for HPLC and GC is well-suited for standard assay and impurity quantification.[12]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%The multi-step derivatization and sample handling for GC can lead to slightly lower and more variable recovery compared to the direct injection used in HPLC and LC-MS.[13]
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 3.0%Direct injection techniques (HPLC, LC-MS) are inherently more precise. Manual derivatization steps for GC introduce operator-dependent variability.[13]
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mL~0.001 µg/mL (1 ng/mL)The mass spectrometer is a significantly more sensitive detector than a UV detector, resulting in a much lower LOQ.[13]
Robustness HighModerateHighHPLC methods are typically very robust. GC methods can be sensitive to variations in derivatization time, temperature, and reagent concentration.[12]

Detailed Experimental Protocols: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the validation of a Reverse-Phase HPLC method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[4][7]

Proposed Chromatographic Conditions
  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[12]

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (based on the isoxazole chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Diluent: Mobile Phase.

Validation Parameter: Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. It proves that excipients, impurities, or degradation products do not interfere with the quantification.

Protocol:

  • Prepare and inject the diluent (blank) to ensure no peaks are observed at the analyte's retention time.

  • Prepare a solution of the analyte (e.g., 50 µg/mL) and inject to determine its retention time.

  • If applicable, prepare a placebo solution (containing all formulation components except the analyte) and inject. Confirm no interference at the analyte's retention time.

  • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte solution.[12] Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[11]

Validation Parameter: Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the analyte concentration and the method's response. The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision.[13][14]

Protocol:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 40, 60, 80, 100, 120 µg/mL).[11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: r² ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Validation Parameter: Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed via recovery studies.[13]

Protocol:

  • Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • Prepare three independent samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[15]

Validation Parameter: Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[14]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria: %RSD ≤ 2.0%.[15]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the cumulative %RSD for all twelve results (from both days).

    • Acceptance Criteria: %RSD ≤ 2.0%.

Validation Parameter: Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is a critical parameter for impurity analysis.[13]

Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • Establish the concentration that yields a S/N ratio of approximately 10:1.

  • Prepare and inject at least six samples at this established LOQ concentration.

  • Confirm that the accuracy (% recovery) and precision (%RSD) at this concentration meet predefined acceptance criteria (typically %RSD ≤ 10%).

Validation Parameter: Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]

Protocol:

  • Prepare a system suitability solution (e.g., 100% concentration).

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., Methanol ± 2%)

    • Column Temperature (± 5 °C)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, theoretical plates) and the final quantified result.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the change in the result should be insignificant.

Conclusion

The validation of an analytical method for quantifying this compound is a systematic process that underpins the reliability of critical quality data in pharmaceutical development. While LC-MS offers superior sensitivity and GC-MS is a possibility with derivatization, a well-validated RP-HPLC method with UV detection represents the most practical, robust, and cost-effective solution for routine quality control applications. By adhering to the principles outlined in this guide and grounding the validation protocol in the authoritative standards of the ICH, FDA, and EMA, researchers can ensure the generation of trustworthy and defensible analytical data.[5][6][7]

References

Safety Operating Guide

Safe Disposal of (5-Cyclopropylisoxazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only with groundbreaking efficacy but also with the highest standards of safety. The proper management of chemical waste is a cornerstone of a responsible and successful research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2), ensuring the protection of personnel, facilities, and the environment. This protocol is designed to be a self-validating system, where the logic behind each step is as crucial as the step itself.

Hazard Profile Analysis: Understanding the Risk

A robust disposal plan begins with a thorough understanding of the compound's chemical and toxicological properties. While a complete, peer-reviewed toxicological profile for this specific research compound is not extensively published, we can construct a reliable hazard profile by synthesizing data from supplier safety information and analyzing its structural components: the isoxazole ring, the cyclopropyl group, and the methanol functional group.

  • Primary Confirmed Hazard: The most critical piece of safety information available identifies this compound as acutely toxic upon ingestion.[1] It is assigned the GHS06 pictogram (skull and crossbones) and the hazard statement H301: "Toxic if swallowed".[1] This classification dictates that the compound must be handled with significant care to prevent any oral exposure.

  • Inferred Hazards from Structural Analogs:

    • Flammability: The presence of the methanol group and the properties of related small heterocyclic and cyclopropyl compounds suggest a potential for flammability. For instance, the structurally similar Cyclopropanemethanol is classified as a flammable liquid (H226).[2][3] The parent heterocycle, Isoxazole, is also a flammable liquid.[4] Therefore, in the absence of definitive flash point data, this compound should be managed as a potentially flammable substance.

    • Irritation: Many functionalized alcohols and heterocyclic compounds can cause skin and eye irritation.[5] Prudent practice demands handling this compound as a potential irritant, requiring appropriate personal protective equipment (PPE) to prevent contact.

  • Chemical Incompatibility: To prevent dangerous reactions, this compound and its waste must be kept separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]

Waste Characterization and Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly classified to ensure correct disposal.[8] this compound waste would be classified based on its characteristics.

  • Characteristic of Toxicity (D-Code): Due to its confirmed acute oral toxicity (H301), any waste containing this compound must be managed as toxic.[1] While a specific toxicity characteristic code (D004-D043) is determined by the Toxicity Characteristic Leaching Procedure (TCLP), any unused or residual product should be presumptively handled as toxic hazardous waste.[9]

  • Characteristic of Ignitability (D001): Based on the inferred flammability from its structural analogs, this waste should be managed as ignitable hazardous waste (EPA Waste Code D001) unless reliable flash point data proves otherwise.[9][10]

Therefore, waste streams containing this compound must be designated as hazardous chemical waste.

Property / Classification Identifier / Code Source / Rationale
CAS Number 1060817-48-2Chemical Abstracts Service[11]
Molecular Formula C₇H₉NO₂Sigma-Aldrich[1]
Primary GHS Hazard Acute Toxicity 3, Oral (H301)Sigma-Aldrich[1]
Potential GHS Hazard Flammable Liquid (H226)Inferred from analogs[2][3][4]
Potential GHS Hazard Skin/Eye Irritation (H315/H319)Inferred from analogs[5]
EPA Hazardous Waste Code D001 (Ignitability)Recommended based on potential hazard[9]
EPA Hazardous Waste Code To be managed as Toxic Based on H301 classification[1][9]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, minimum 4 mil thickness). Inspect gloves for integrity before each use.[12][13]

  • Body Protection: A standard laboratory coat.

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a specific waste container for this compound.

  • Do not mix this waste with acids, bases, or oxidizing agents.[14]

  • Keep solid and liquid waste streams separate.[15]

The integrity of the container is paramount to preventing leaks and spills.

  • Use a container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[8][15]

  • The container must have a secure, leak-proof screw-top cap.[14]

  • Ensure the container is clean, in good condition, and appropriate for the volume of waste. Do not fill beyond 90% capacity to allow for expansion.[14]

Clear labeling prevents accidents and ensures regulatory compliance.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]

  • The label must include:

    • The full chemical name: "this compound".

    • The accumulation start date.

    • Appropriate hazard pictograms: GHS06 (Skull and Crossbones) and GHS02 (Flame).

    • The words "Hazardous Waste".

Waste must be stored safely in the laboratory prior to collection.

  • Store the labeled waste container in a designated SAA.[14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • The container must be stored within a secondary containment system (e.g., a spill tray) to contain any potential leaks.[8][16]

  • Keep the container securely capped at all times, except when adding waste.[14]

This chemical waste must not be disposed of via standard drains or solid waste trash.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][17]

  • Never dispose of this compound by evaporation in a fume hood or by pouring it down the sink.[17]

An "empty" container that held this acutely toxic substance must still be managed as hazardous waste.

  • The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[17]

  • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste in the same waste stream.[17]

  • Only after proper triple-rinsing can the container be defaced of its hazardous labels and disposed of as non-hazardous solid waste, in accordance with institutional policy.[17]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Proper PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste - Acute Toxin (H301) - Potential Ignitable (D001) ppe->classify segregate Step 3: Segregate Waste - Keep separate from incompatibles - Designate 'Hazardous Organic Waste' classify->segregate container Step 4: Use Compatible Container - Glass or HDPE - Secure, leak-proof cap segregate->container label Step 5: Label Container Correctly - 'Hazardous Waste' - Chemical Name & Date - Hazard Pictograms container->label store Step 6: Store in SAA - Secondary Containment - Keep container closed label->store disposal Step 7: Arrange EHS Pickup - Use licensed hazardous waste vendor store->disposal decon Empty Container? Triple-rinse, collect rinsate as hazardous waste. Deface label. store->decon If container is full end Disposal Complete disposal->end decon->disposal

Caption: Decision workflow for the safe disposal of this compound.

By implementing this comprehensive disposal strategy, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research is built upon a foundation of responsible chemical management.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to protect yourself when handling (5-Cyclopropylisoxazol-3-yl)methanol (CAS No. 1060817-48-2). Our protocols are designed as self-validating systems, ensuring that each step logically contributes to a secure laboratory environment.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the specific risks associated with a compound is the foundation of effective safety. While comprehensive toxicological data for every novel compound is not always available, a rigorous assessment based on supplier safety data and the known hazards of structurally related molecules allows us to establish robust safety protocols.

This compound is classified with a GHS06 pictogram, indicating acute toxicity.[1] The primary documented hazard is that it is toxic if swallowed (H301).[1][2] However, our experience dictates that we must also consider the potential hazards of its constituent chemical moieties—an isoxazole ring and a methanol derivative.

  • Isoxazole Derivatives: Compounds within the isoxazole family are known to carry risks of skin and eye irritation or damage.[3][4] For instance, the structurally similar (5-Methylisoxazol-3-yl)methanol is a known skin and serious eye irritant.[5]

  • Methanol Group: The presence of the methanol group suggests we should be cautious of potential organ toxicity and flammability under certain conditions, as is common for simple alcohols used in laboratories.[6][7]

This compound is also classified with a Water Hazard Class of 3 (WGK 3), signifying it is highly hazardous to water and must be prevented from entering the environment.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordDescriptionPrimary Source(s)
Acute Toxicity, OralH301DangerToxic if swallowed.Sigma-Aldrich[1][2]
Potential Skin IrritationH315 (Inferred)WarningMay cause skin irritation.Inferred from related isoxazoles.[3][5][8]
Potential Eye IrritationH319 (Inferred)WarningMay cause serious eye irritation.Inferred from related isoxazoles.[5][8]
High Hazard to WaterWGK 3-Highly hazardous to aquatic life.Sigma-Aldrich[1]

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to personal protective equipment is mandatory. Each component is selected to mitigate a specific, identified risk.

Eye and Face Protection

The potential for serious eye irritation from splashes or aerosols is significant.[5][8] Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the compound in liquid form.

  • Best Practice: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3][9]

Hand Protection

To prevent dermal absorption and skin irritation, selection of appropriate gloves is critical.

  • Glove Type: Chemical-resistant nitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for tears or pinholes before use.[10]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as hazardous waste immediately after use. Do not reuse disposable gloves.

Body Protection

Protect your skin and personal clothing from contamination.

  • Requirement: A buttoned, knee-length laboratory coat must be worn at all times.

  • For larger volumes: Consider a chemical-resistant apron worn over the lab coat for additional protection against spills.[3]

Respiratory Protection

Inhalation is a primary route of exposure for volatile and semi-volatile compounds.

  • Primary Control: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.[4][6]

  • Emergency Use: In the case of a large spill or failure of ventilation controls, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[6][10] Personnel must be properly fit-tested and trained before using respiratory protection.

Table 2: Summary of Mandatory PPE

Protection TypeSpecificationRationale
Eye Chemical Splash GogglesProtects against splashes and aerosols causing serious eye irritation.[5][9]
Hands Nitrile or Neoprene GlovesPrevents skin contact, irritation, and potential systemic toxicity via absorption.[3][9]
Body Laboratory CoatShields skin and clothing from contamination.[4]
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of toxic vapors.[6]

Procedural Discipline: Safe Handling Protocols

The effectiveness of PPE is directly tied to the discipline with which it is used.

Experimental Workflow: Step-by-Step
  • Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational and all required PPE is readily available.

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.

  • Handling: Conduct all manipulations deep within the fume hood. Use cannulas or syringes for liquid transfers to minimize aerosol generation.[11]

  • Post-Handling: After completing the work, decontaminate any equipment used. Securely cap the primary container.

  • Doffing PPE: Remove PPE in the reverse order, being careful to avoid cross-contamination. Gloves should be removed first and disposed of as hazardous waste. Remove goggles and lab coat last.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[5][6]

Spill and Disposal Plan: Managing Contamination

All materials that come into contact with this compound must be treated as hazardous waste.

Operational Plan: Waste Segregation
  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and paper towels must be collected in a dedicated, clearly labeled hazardous waste container lined with a plastic bag.[12]

  • Liquid Waste: Unused or waste this compound, as well as solvent rinses from cleaning glassware, must be collected in a sealed, properly labeled hazardous waste container.

  • Sharps: Needles or cannulas used for transfer must be disposed of in a designated sharps container to prevent puncture injuries.[11]

Disposal Plan: Step-by-Step
  • Classification: All waste generated from handling this compound must be classified as hazardous chemical waste.[3][4]

  • Collection: Use separate, compatible, and clearly labeled containers for solid and liquid waste streams within a designated Satellite Accumulation Area (SAA).[12]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and list the full chemical name of the contents.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in secondary containment within the laboratory.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to local and national regulations.[4] Do not pour this chemical down the drain. [5][10]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task-Based PPE Selection cluster_1 Required PPE Levels start Task Assessment: Handling this compound weighing Weighing / Small Volume Transfer (<10 mL in Fume Hood) start->weighing large_vol Large Volume Transfer (>50 mL in Fume Hood) start->large_vol spill Spill Cleanup start->spill ppe1 Core PPE - Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->ppe1 Standard Operation ppe2 Enhanced PPE - Lab Coat - Chemical Apron - Nitrile Gloves (Double-gloved) - Goggles + Face Shield large_vol->ppe2 Increased Splash Risk ppe3 Emergency PPE - Chemical Resistant Suit - Double Gloves (Nitrile/Butyl) - Goggles + Face Shield - NIOSH-Approved Respirator spill->ppe3 High Exposure Risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropylisoxazol-3-yl)methanol
Reactant of Route 2
(5-Cyclopropylisoxazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.